molecular formula HO2PS2-2 B1263838 Dithiophosphate

Dithiophosphate

Cat. No.: B1263838
M. Wt: 128.12 g/mol
InChI Key: NAGJZTKCGNOGPW-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dithiophosphate compounds are organophosphorus chemicals characterized by a central phosphorus atom bonded to sulfur and oxygen atoms in a specific geometry, which grants them unique chemical stability and reactivity . These compounds are valued in research and industrial applications for their multifunctional properties, primarily as antioxidant and antiwear additives in lubrication science and as collectors in mineral flotation processes . In lubrication formulations, zinc dialkyldithiophosphates (ZDDP) are the most widely used multifunctional additives . They provide wear protection by thermally decomposing and reacting with metal surfaces to form protective polyphosphate tribofilms, which prevent direct metal-to-metal contact . Simultaneously, ZDDPs function as effective antioxidants by decomposing harmful hydroperoxides and peroxy radicals formed during oil oxidation, thereby extending the life of the lubricant . The performance is influenced by the organic groups (alkyl vs. aryl) and chain length, allowing for customization for specific operational temperatures and conditions . In the mining industry, di-alkyl dithiophosphates serve as water-soluble collectors in the flotation of sulfide minerals . Their mechanism involves forming stable complexes with metal ions on mineral surfaces, allowing for efficient separation and extraction of valuable metals like copper, lead, and zinc from ores . Dithiophosphates are generally more selective and stable against hydrolysis compared to similar compounds, making them particularly useful . Beyond these primary uses, research explores their applications as pesticides and fungicides in agriculture due to their biological activity, and as intermediates in the synthesis of various pharmaceutical compounds . This reagent is intended For Research Use Only (RUO) and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

HO2PS2-2

Molecular Weight

128.12 g/mol

IUPAC Name

hydroxy-oxido-sulfanylidene-sulfido-λ5-phosphane

InChI

InChI=1S/H3O2PS2/c1-3(2,4)5/h(H3,1,2,4,5)/p-2

InChI Key

NAGJZTKCGNOGPW-UHFFFAOYSA-L

Canonical SMILES

OP(=S)([O-])[S-]

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Dithiophosphates: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of dithiophosphates, a class of organophosphorus compounds with significant industrial and emerging pharmaceutical applications. This document details their core structure, key chemical properties, synthesis protocols, and mechanisms of action, with a focus on providing quantitative data and detailed experimental procedures.

Core Structure and Physicochemical Properties

Dithiophosphates are characterized by a central phosphorus atom bonded to two sulfur atoms and two oxygen atoms, with the oxygen atoms further connected to organic substituents. The general structure is represented by (RO)₂P(S)SH, where 'R' is an alkyl or aryl group. These compounds are typically acidic and are often used as their corresponding metal salts, most notably zinc dialkyldithiophosphates (ZDDPs).

The nature of the 'R' group significantly influences the physicochemical properties of the dithiophosphate, such as its solubility, thermal stability, and hydrolytic stability.

G General Structure of a Dialkyl Dithiophosphoric Acid cluster_0 P P S1 S P->S1 S2 S P->S2 O1 O P->O1 O2 O P->O2 H H S2->H R1 R O1->R1 R2 R O2->R2

General chemical structure of a dialkyl dithiophosphoric acid.

Table 1: Physicochemical Properties of a Representative this compound: O,O-Diethyl (B143393) Dithiophosphoric Acid

PropertyValue
Molecular Formula C₄H₁₁O₂PS₂
Molecular Weight 186.23 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 60 °C @ 1 mmHg
Density 1.11 g/mL at 25 °C
Refractive Index n20/D 1.512
pKa (Predicted) -0.10 ± 0.34

Chemical Properties

Acidity
Solubility

The solubility of dithiophosphates is highly dependent on the nature of the alkyl groups and whether they are in their acidic or salt form. The free acids are generally soluble in organic solvents.[2] Zinc dialkyldithiophosphates (ZDDPs) are soluble in nonpolar solvents and mineral and synthetic oils, a property crucial for their use as lubricant additives.[3][4] They are generally insoluble in water.[5]

Table 2: Solubility of this compound Compounds

CompoundSolventSolubility
O,O-Diethyl dithiophosphoric acidWater330 g/L at 25 °C
Zinc Dialkyldithiophosphates (general)WaterInsoluble
Zinc Dialkyldithiophosphates (general)Nonpolar organic solvents/oilsSoluble[3][4]
Zinc O,O-diisooctyl this compoundHydrocarbon solventsSoluble[6]
Stability and Hydrolysis

Dithiophosphates can undergo hydrolysis, and the rate of this reaction is highly dependent on the structure of the alkyl groups.[7] Studies have shown that dithiophosphates synthesized from tertiary alcohols hydrolyze faster than those from primary or secondary alcohols.[3] The hydrolysis of dithiophosphates follows pseudo-first-order reaction kinetics.[3][8] The process involves the release of hydrogen sulfide (B99878), and the stability of these compounds is a key factor in their application, for example, in the controlled release of H₂S for agricultural purposes.[3][8]

Synthesis and Experimental Protocols

The most common method for synthesizing dialkyl dithiophosphoric acids involves the reaction of phosphorus pentasulfide (P₂S₅) with an appropriate alcohol (ROH).[9] The resulting dithiophosphoric acid can then be neutralized with a metal oxide, such as zinc oxide, to produce the corresponding metal this compound salt.[2]

G Synthesis Workflow for Zinc Dialkylthis compound (ZDDP) P2S5 Phosphorus Pentasulfide (P₂S₅) Reaction1 Reaction P2S5->Reaction1 Alcohol Alcohol (ROH) Alcohol->Reaction1 DithiophosphoricAcid Dialkyl Dithiophosphoric Acid ((RO)₂P(S)SH) Reaction1->DithiophosphoricAcid Reaction2 Neutralization DithiophosphoricAcid->Reaction2 ZnO Zinc Oxide (ZnO) ZnO->Reaction2 ZDDP Zinc Dialkylthis compound (ZDDP) Reaction2->ZDDP

A typical synthesis workflow for ZDDPs.
Experimental Protocol: Synthesis of O,O-Diethyl Dithiophosphoric Acid

This protocol describes the synthesis of O,O-diethyl dithiophosphoric acid from phosphorus pentasulfide and ethanol (B145695).[9]

Materials:

  • Phosphorus pentasulfide (P₂S₅)

  • Absolute Ethanol (C₂H₅OH)

  • Inert solvent (e.g., Toluene) is optional

  • Reaction flask with a reflux condenser, magnetic stirrer, and heating mantle

  • Separatory funnel

Procedure:

  • A reaction flask is charged with phosphorus pentasulfide (1 molar equivalent) under an inert atmosphere.

  • Absolute ethanol (4 molar equivalents) is added slowly to the stirred suspension of P₂S₅. The reaction is exothermic, and the addition rate should be controlled to maintain a moderate temperature.

  • After the addition is complete, the mixture is gently heated to around 50-65°C and stirred for 30-45 minutes.[1]

  • The reaction progress can be monitored by the cessation of hydrogen sulfide (H₂S) evolution.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • If a solvent was used, it can be removed under reduced pressure. The crude O,O-diethyl dithiophosphoric acid is then purified, typically by distillation under reduced pressure.

Applications and Mechanism of Action

Dithiophosphates have a wide range of applications, most notably as:

  • Lubricant Additives: Zinc dialkyldithiophosphates (ZDDPs) are extensively used as anti-wear and antioxidant additives in engine oils.[3][4]

  • Flotation Agents: They are used in the mining industry as collectors for the flotation of sulfide minerals.

  • Pesticide Intermediates: Certain dithiophosphates serve as precursors in the synthesis of organophosphorus pesticides.[1]

  • Corrosion Inhibitors: ZDDPs also function as corrosion inhibitors.[3]

Mechanism of ZDDP as an Anti-Wear Additive

The primary function of ZDDPs in lubricants is to form a protective "tribofilm" on metal surfaces under conditions of high pressure and shear stress. This film prevents direct metal-to-metal contact, thereby reducing wear. The formation of this film is a complex mechanochemical process.

G ZDDP Anti-Wear Tribofilm Formation Mechanism ZDDP ZDDP in Oil Adsorption Adsorption onto Metal Surface ZDDP->Adsorption Decomposition Thermal and/or Shear-Induced Decomposition Adsorption->Decomposition High Pressure/ Shear Stress Precursors Formation of Phosphate and Sulfide Precursors Decomposition->Precursors Polymerization Polymerization Precursors->Polymerization Tribofilm Amorphous Phosphate/Sulfide Glassy Tribofilm Polymerization->Tribofilm

Simplified mechanism of ZDDP tribofilm formation.

The process begins with the adsorption of ZDDP molecules onto the metal surface. Under the high pressure and shear stress experienced in boundary lubrication regimes, the ZDDP molecules decompose. This decomposition is a stress-promoted thermal activation process. The decomposition products then react with the metal surface and polymerize to form a durable, amorphous glassy film composed of zinc, sulfur, and polyphosphates. This tribofilm is sacrificial and continuously reforms in areas of contact, providing ongoing protection against wear.

Conclusion

Dithiophosphates are a versatile class of compounds with well-established industrial applications and growing interest in other fields. Their properties are tunable by modifying the organic substituents, allowing for the design of molecules with specific characteristics for applications ranging from lubrication to agriculture and potentially drug delivery. A thorough understanding of their structure, chemical properties, and synthesis is crucial for the continued development and optimization of these important molecules.

References

Core Synthesis Pathway: Reaction of Phosphorus Pentasulfide with Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Dialkyldithiophosphoric Acids

For Researchers, Scientists, and Drug Development Professionals

Dialkyldithiophosphoric acids are a class of organophosphorus compounds with significant industrial applications, primarily as precursors to anti-wear and antioxidant additives in lubricants.[1][2] Their unique chemical properties also make them valuable reagents in organic synthesis and potential scaffolds in drug development. This technical guide provides a comprehensive overview of the core synthesis pathways for dialkyldithiophosphoric acids, complete with detailed experimental protocols, quantitative data, and process visualizations.

The most common and industrially practiced method for synthesizing dialkyldithiophosphoric acids involves the reaction of phosphorus pentasulfide (P₂S₅), which exists as the tetramer P₄S₁₀, with four equivalents of an alcohol (ROH).[3][4][5] This exothermic reaction yields the desired dialkyldithiophosphoric acid and hydrogen sulfide (B99878) (H₂S) as a byproduct.[4]

The general reaction is as follows: P₂S₅ + 4 ROH → 2 (RO)₂PS₂H + H₂S[4]

The properties of the final dialkyldithiophosphoric acid, such as its solubility, thermal stability, and hydrolytic stability, can be tailored by carefully selecting the alcohol used in the synthesis.[1][3] A wide variety of primary and secondary alcohols can be employed, allowing for fine-tuning of the lipophilicity of the resulting product.[1]

Variations and Improvements

While the fundamental reaction remains the same, several process improvements have been developed to enhance yield and purity. One such improvement involves conducting the reaction in the presence of a catalytic amount of a Lewis acid, such as zinc chloride, ferrous chloride, or stannous chloride.[6] Additionally, the presence of a fatty acid anhydride, like acetic anhydride, can further improve the yield and purity of the final product, especially when using technical grade dialkyldithiophosphoric acid which may contain impurities like excess alcohol and water.[6]

Continuous processes for industrial-scale production have also been developed. These methods often involve reacting the alcohol with a slurry of phosphorus pentasulfide in the dialkyldithiophosphoric acid product itself within a stirred tank reactor to better control the reaction.[7]

Alternative Synthesis Pathway: From Salts of Dithiophosphoric Acid

Dialkyldithiophosphoric acids can also be produced from their corresponding salts, such as ammonium (B1175870) or metal salts. This is typically achieved by treating the salt with a strong acid, which protonates the dithiophosphate anion to yield the free acid.[8][9] For instance, reacting ammonium-O,O-diethylthis compound with phosphoric acid results in the formation of O,O-diethyldithiophosphoric acid.[8] This method is often used for purification, where a crude acid is first converted to a salt which can be more easily purified, and then reverted to the pure acid.

Experimental Protocols

Below are detailed methodologies for key synthesis experiments.

Protocol 1: General Laboratory Synthesis of Dialkyldithiophosphoric Acid

This protocol outlines a common laboratory-scale synthesis of a dialkyldithiophosphoric acid.

Materials:

  • Phosphorus pentasulfide (P₂S₅)

  • Desired alcohol (e.g., isopropanol, 2-ethylhexanol)

  • Inert solvent (e.g., toluene)

  • Reaction flask with a reflux condenser and nitrogen inlet

  • Stirring apparatus and heating mantle

  • Ice bath[3]

Methodology:

  • Charge a reaction flask with phosphorus pentasulfide (1 molar equivalent) and an inert solvent like toluene (B28343) under a nitrogen atmosphere.[3]

  • Slowly add the desired alcohol (4 molar equivalents) to the stirred suspension. The reaction is exothermic, so the addition rate should be controlled to maintain the desired temperature.[3]

  • After the alcohol addition is complete, heat the mixture to a specific temperature (e.g., 80-90°C) and maintain it for several hours (typically 2-12 hours) to ensure the reaction proceeds to completion.[3]

  • Monitor the reaction progress using techniques such as ³¹P NMR spectroscopy.[3]

  • Once the reaction is complete, cool the mixture. The resulting solution of dialkyldithiophosphoric acid in the solvent can often be used directly in subsequent steps, such as neutralization with a metal oxide.[3]

Protocol 2: Synthesis of O,O-Diethyl Dithiophosphoric Acid

This protocol provides a specific example for the synthesis of O,O-diethyl dithiophosphoric acid.

Materials:

  • Phosphorus pentasulfide (P₄S₁₀)

  • Absolute ethanol (B145695) (EtOH)

  • Toluene (optional)

  • Reaction flask with a reflux condenser and a gas outlet

  • Stirring apparatus

  • Heating mantle[10]

Procedure:

  • In a well-ventilated fume hood, charge the reaction flask with absolute ethanol.

  • While stirring, slowly and portion-wise add phosphorus pentasulfide. The reaction is exothermic and will generate hydrogen sulfide gas, which must be safely vented or trapped.

  • After the addition is complete, the reaction mixture can be gently heated to ensure completion.[10]

Protocol 3: Continuous Process for Dialkyldithiophosphoric Acid Manufacture

This protocol describes a continuous manufacturing process.

Methodology:

  • Introduce a "heel" of the dialkyldithiophosphoric acid product into a tank reactor.

  • Introduce phosphorus pentasulfide at a volume ratio of approximately 1:3 to the dialkyldithiophosphoric acid.

  • Continuously feed the lower alkyl alcohol (e.g., methanol) into the reactor.

  • Continuously or intermittently feed solid P₄S₁₀ into the reactor to maintain the proper concentration, often controlled by a solid concentration or density indicator.

  • Maintain the reaction temperature between 20°C and 65°C.

  • The residence time of the reactants is typically between 2 to 12 hours.[7]

Quantitative Data Summary

The following tables summarize key quantitative data from various synthesis pathways.

ParameterValueReactantsReference
Molar Ratio (Alcohol:P₂S₅) 4:1Aliphatic alcohols, P₂S₅[11]
Reaction Temperature 170°F (approx. 77°C)Primary amyl alcohols, isobutyl alcohol, P₂S₅[11]
Reaction Time ~4 hoursPrimary amyl alcohols, isobutyl alcohol, P₂S₅[11]
Yield (O,O-diethyldithiophosphoric acid) 94.9%Ethanol, P₂S₅, tetrabutylphosphonium (B1682233) bromide catalyst[12]
Yield (O,O-di-n-octyldithiophosphoric acid) 97.7%n-octanol, P₂S₅, tetrabutylphosphonium bromide catalyst[12]
Yield (O,O-diethylester) 98.2%Ammonium-O,O-diethylthis compound, 75% phosphoric acid[8]
Continuous Process Temperature 20°C to 65°CLower alkyl alcohol, P₂S₅[7]
Continuous Process Residence Time 2 to 12 hoursLower alkyl alcohol, P₂S₅[7]

Visualizations

The following diagrams illustrate the core synthesis pathway and a typical experimental workflow.

Synthesis_Pathway P2S5 Phosphorus Pentasulfide (P₂S₅) Reaction Reaction Vessel P2S5->Reaction Alcohol Alcohol (4 ROH) Alcohol->Reaction DDPA Dialkyldithiophosphoric Acid (2 (RO)₂PS₂H) Reaction->DDPA Primary Product H2S Hydrogen Sulfide (H₂S) Reaction->H2S Byproduct

Caption: Core synthesis pathway for dialkyldithiophosphoric acids.

Caption: General experimental workflow for laboratory synthesis.

References

A Comprehensive Technical Guide to the Coordination Chemistry of Dithiophosphate Ligands with Transition Metals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the coordination chemistry of dithiophosphate ligands with transition metals. It covers the synthesis of these ligands and their metal complexes, their structural and spectroscopic characterization, and their primary applications. Detailed experimental protocols and structured data tables are included to facilitate understanding and further research in fields ranging from materials science to drug development.

Introduction to this compound Ligands

This compound ligands, with the general formula (RO)₂PS₂⁻, are a significant class of sulfur-donating ligands renowned for their ability to form stable complexes with a wide array of transition metals.[1][2] These ligands are classified as "soft" ligands according to Hard and Soft Acids and Bases (HSAB) theory, predisposing them to coordinate readily with soft or borderline metal centers.[3][4] In the Covalent Bond Classification method, they are considered L-X type ligands, denoting their ability to donate a lone pair (L-type) and accept a covalent bond from the metal (X-type).[3] The versatility of dithiophosphates stems from the tunability of the 'R' group (alkyl or aryl), which influences the steric and electronic properties of the resulting metal complexes.[1][5]

Synthesis of Ligands and Metal Complexes

The synthesis of transition metal this compound complexes is a well-established, multi-step process that begins with the preparation of the dithiophosphoric acid.

2.1. Synthesis of Dithiophosphoric Acids

The primary method for synthesizing dialkyldithiophosphoric acids involves the alcoholysis of phosphorus pentasulfide (P₄S₁₀).[3][6] The reaction is typically carried out by heating a mixture of the appropriate alcohol (ROH) with P₄S₁₀.

  • General Reaction: P₄S₁₀ + 8 ROH → 4 (RO)₂PS₂H + 2 H₂S[3]

The resulting dithiophosphoric acid is often used directly or is converted to a more stable salt (e.g., sodium, potassium, or ammonium (B1175870) salt) by neutralization with a base.[1]

2.2. Synthesis of Transition Metal this compound Complexes

Transition metal this compound complexes can be synthesized through several routes:

  • Reaction with Metal Halides, Oxides, or Acetates: The dithiophosphoric acid readily reacts with various metal salts, displacing the anion and forming the metal this compound complex.[3]

    • Example with a metal chloride: 3 (C₂H₅O)₂PS₂H + CrCl₃(H₂O)₆ → Cr[S₂P(OC₂H₅)₂]₃ + 3 HCl + 6 H₂O[3]

    • Example with a metal oxide: 2 (RO)₂PS₂H + ZnO → Zn[(S₂P(OR)₂]₂ + H₂O[6]

  • Salt Metathesis Reactions: A more common and often cleaner method involves the reaction of an alkali metal or ammonium this compound salt with a transition metal halide.[3]

    • Example: 2 NH₄[S₂P(OC₂H₅)₂] + NiCl₂·(H₂O)₆ → Ni[S₂P(OC₂H₅)₂]₂ + 2 NH₄Cl + 6 H₂O[3]

  • Oxidative Addition: this compound complexes can also be prepared via the oxidative addition of the disulfide form of the ligand, [S₂P(OR)₂]₂, to a low-valent metal center.[3]

    • Example: [S₂P(OC₂H₅)₂]₂ + Ni(P(OC₆H₅)₃)₄ → Ni(S₂P(OC₂H₅)₂)₂ + 4 P(OC₆H₅)₃[3]

Synthesis_Pathway P4S10 P₄S₁₀ DTP_Acid Dithiophosphoric Acid ((RO)₂PS₂H) P4S10->DTP_Acid Alcoholysis ROH Alcohol (ROH) ROH->DTP_Acid DTP_Salt This compound Salt (e.g., NH₄⁺[(RO)₂PS₂]⁻) DTP_Acid->DTP_Salt Neutralization Metal_Complex Metal this compound Complex (M[S₂P(OR)₂]ₓ) DTP_Acid->Metal_Complex Direct Reaction DTP_Salt->Metal_Complex Salt Metathesis Metal_Salt Transition Metal Salt (e.g., MClₓ, MO) Metal_Salt->Metal_Complex

Caption: General synthesis pathway for transition metal this compound complexes.

Structural Properties and Coordination Modes

The structural diversity of metal this compound complexes is a key aspect of their chemistry, influenced by the metal ion's identity, its oxidation state, and the steric bulk of the ligand's R groups.[1] These complexes typically feature four-membered chelate rings formed by the two sulfur donor atoms and the metal center.[4]

The most common coordination modes are:

  • Monometallic Bidentate (Chelating): The ligand coordinates to a single metal center through both sulfur atoms, forming a stable four-membered ring. This is the most prevalent mode, leading to square planar (e.g., Ni(II)) or tetrahedral (e.g., Zn(II)) geometries in M[S₂P(OR)₂]₂ complexes.[1]

  • Bimetallic Bidentate (Bridging): The ligand bridges two metal centers, with each sulfur atom coordinating to a different metal. This mode can lead to the formation of dimeric or polymeric structures.

Coordination_Modes cluster_0 Bidentate Chelating cluster_1 Bidentate Bridging M1 M S1 S M1->S1 S2 S M1->S2 P1 P S1->P1 S2->P1 M2 M S3 S M2->S3 M3 M S4 S M3->S4 P2 P S3->P2 S4->P2

Caption: Common coordination modes of this compound ligands with metal centers.

Data Presentation: Structural Parameters

Single-crystal X-ray diffraction is the definitive method for determining the precise geometric parameters of these complexes. The data reveals trends in bond lengths and angles that are critical for understanding their reactivity and properties.

Table 1: Representative Structural Data for Transition Metal this compound Complexes

Complex Metal Ion Coordination Geometry M-S Bond Lengths (Å) S-M-S Angle (°) P-S Bond Lengths (Å) S-P-S Angle (°) Reference
[Ni{S₂P(OEt)₂}₂] Ni(II) Square Planar 2.215, 2.221 88.5 1.980, 1.985 103.2 [1]
[Zn{S₂P(OⁱPr)₂}₂] Zn(II) Tetrahedral 2.34-2.43 ~105-115 1.97-1.99 ~110-117 [1]

| [Cr{S₂P(OEt)₂}₃] | Cr(III) | Distorted Octahedral | 2.42-2.45 | ~84-88 | 1.98-2.00 | ~104-106 |[3] |

Data is illustrative and compiled from typical values found in the literature.

Experimental Protocols

5.1. Protocol for Synthesis of Ammonium Diethylthis compound

This protocol is adapted from standard literature procedures.[3]

  • Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a condenser connected to a gas trap (to handle H₂S evolution).

  • Reagents: Charge the flask with phosphorus pentasulfide (P₄S₁₀, 1.0 mol). Add absolute ethanol (B145695) (8.0 mol) to the dropping funnel.

  • Reaction: Cool the flask in an ice bath. Add the ethanol dropwise to the stirred P₄S₁₀ slurry over 2-3 hours. The reaction is exothermic.

  • Heating: After the addition is complete, slowly warm the mixture to 60-70°C and maintain for 1 hour to ensure the reaction goes to completion.

  • Neutralization: Cool the resulting diethyldithiophosphoric acid mixture to room temperature. Slowly add a concentrated aqueous solution of ammonium hydroxide (B78521) (NH₄OH) with vigorous stirring until the solution is neutral to slightly basic (pH 7-8).

  • Isolation: The ammonium diethylthis compound salt will often crystallize upon cooling. Filter the solid product, wash with cold ethanol or diethyl ether, and dry under vacuum.

5.2. Protocol for Synthesis of Bis(diethyldithiophosphato)nickel(II)

This protocol is a typical salt metathesis reaction.[3]

  • Dissolution: Dissolve ammonium diethylthis compound (2.0 mmol) in 20 mL of deionized water in a beaker. In a separate beaker, dissolve nickel(II) chloride hexahydrate (NiCl₂·6H₂O, 1.0 mmol) in 10 mL of deionized water.

  • Precipitation: Slowly add the nickel chloride solution to the stirred this compound solution. A precipitate will form immediately.

  • Digestion: Gently heat the mixture to ~50°C and stir for 30 minutes to encourage particle growth.

  • Isolation: Cool the mixture to room temperature. Collect the solid product by vacuum filtration.

  • Purification: Wash the product sequentially with deionized water (to remove NH₄Cl) and then with a small amount of cold ethanol. Dry the purple solid product in a desiccator or under vacuum.

5.3. Protocol for Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of the complex by slow evaporation of a solution in a suitable organic solvent (e.g., dichloromethane, chloroform, or toluene) or by vapor diffusion.

  • Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data at a controlled temperature (often 100-150 K to minimize thermal motion).

  • Structure Solution and Refinement: Process the collected data to determine the unit cell and space group.[1] Solve the crystal structure using direct or Patterson methods and refine it using full-matrix least-squares on F².[1] Anisotropic refinement is typically applied to all non-hydrogen atoms.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization start Reactants (DTP Salt + Metal Salt) reaction Reaction in Solvent start->reaction filtration Filtration reaction->filtration washing Washing filtration->washing drying Drying washing->drying product Purified Complex drying->product xrd Single-Crystal X-Ray Diffraction product->xrd Crystal Growth nmr NMR Spectroscopy product->nmr Dissolve in Deuterated Solvent ir IR Spectroscopy product->ir uvvis UV-Vis Spectroscopy product->uvvis Dissolve in UV-grade Solvent

Caption: A typical experimental workflow for synthesis and characterization.

Spectroscopic Characterization

While X-ray crystallography provides definitive structural data, various spectroscopic techniques are routinely used for characterization, especially in solution.

  • Infrared (IR) Spectroscopy: IR spectra of metal dithiophosphates show characteristic bands for P-S, P-O, and C-H vibrations. The ν(P=S) and ν(P-S) stretching frequencies, typically found in the 700-500 cm⁻¹ range, are sensitive to the coordination mode. Coordination to a metal center generally leads to a shift in these frequencies compared to the free ligand salt.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is particularly informative. The phosphorus nucleus in this compound complexes is significantly deshielded, with chemical shifts (δ) typically appearing in the range of 80-120 ppm. The exact chemical shift can provide insights into the coordination environment and the nature of the R groups. ¹H and ¹³C NMR are used to confirm the structure of the organic substituents.

  • UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of transition metal this compound complexes are dominated by ligand-to-metal charge transfer (LMCT) bands in the UV region. For complexes with d-d transitions (e.g., Ni(II), Cr(III)), weaker absorption bands appear in the visible region, and their positions are indicative of the coordination geometry (e.g., square planar vs. octahedral).

Applications

The unique properties of transition metal dithiophosphates have led to their use in several important industrial applications.

  • Lubricant Additives: Zinc dialkyldithiophosphates (ZDDPs) are extensively used as anti-wear and antioxidant additives in motor oils.[6][7] They form a protective tribofilm on metal surfaces under high pressure and temperature, preventing direct metal-to-metal contact.

  • Froth Flotation: Dithiophosphates serve as collectors in the mining industry for the froth flotation of sulfide (B99878) minerals, particularly those of copper and lead.[3][8] They selectively adsorb onto the mineral surface, rendering it hydrophobic.

  • Nanoparticle Precursors: These complexes can be used as single-source precursors for the synthesis of metal sulfide nanoparticles due to the presence of both the metal and sulfur in one molecule.[9]

  • Catalysis: Some transition metal dithiophosphates have been investigated as catalysts or pre-catalysts for polymerization reactions.[10]

References

Hydrolysis Kinetics and Mechanisms of Dithiophosphates in Aqueous Solutions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis kinetics and mechanisms of dithiophosphates in aqueous solutions. Dithiophosphates are a class of organophosphorus compounds with diverse applications, including as pesticides, lubricant additives, and, more recently, as hydrogen sulfide (B99878) (H₂S) donors in drug development. Understanding their stability and degradation pathways in aqueous environments is crucial for assessing their environmental fate, optimizing their performance in various applications, and designing novel therapeutic agents with controlled H₂S release profiles.

Hydrolysis Kinetics of Dithiophosphates

The hydrolysis of dithiophosphates is a critical parameter influencing their efficacy and environmental persistence. The rate of hydrolysis is significantly affected by the chemical structure of the dithiophosphate, temperature, and the pH of the aqueous solution.

Influence of Chemical Structure

The structure of the alkyl or aryl groups attached to the this compound moiety has a profound impact on the rate of hydrolysis. Generally, the stability of dithiophosphates follows the order: primary > secondary > aryl.[1] For instance, dithiophosphates synthesized from tertiary alcohols hydrolyze significantly faster than those derived from primary or secondary alcohols.[2] One study reported that a this compound synthesized from tert-butanol (B103910) hydrolyzed 13,750 times faster than the analog synthesized from n-butanol.[3][4]

Disulfidedithiophosphates have been found to hydrolyze much more rapidly than their corresponding dialkoxythis compound counterparts.[2] The substitution of sulfur for oxygen in the ester linkage can also influence the hydrolysis rate. For example, a this compound synthesized from a primary thiol was observed to hydrolyze 230 times faster than its primary alcohol analog.[3]

Quantitative Hydrolysis Data

The following tables summarize the pseudo-first-order rate constants (k), half-lives (t₁/₂), and time to complete hydrolysis for a series of dithiophosphates at different temperatures. This data, primarily from studies on H₂S-releasing dithiophosphates, highlights the vast differences in stability based on their chemical structure.[2][3]

Table 1: Hydrolysis Kinetic Data for Various Dithiophosphates at 85 °C in 90% H₂O/D₂O

CompoundR GroupRate Constant (k, h⁻¹)Half-life (t₁/₂, h)Time to Complete Hydrolysis (days)
1 n-Butyl6.9 x 10⁻⁴1000>90
2 sec-Butyl1.2 x 10⁻³580>90
3 Isobutyl7.5 x 10⁻⁴920>90
4 Neopentyl2.1 x 10⁻³33060
6 4-Ethylphenyl5.5 x 10⁻³13060
10 n-Butylthio0.164.32
13 Phenylthio1.6 x 10⁻²4321
14 (CH₂)₂S(CH₂)₂14.10.049<0.1

Data sourced from Brown et al., 2021.[3]

Table 2: Hydrolysis Kinetic Data for Selected Dithiophosphates at Room Temperature (23-25 °C) in 90% H₂O/D₂O

CompoundR GroupRate Constant (k, h⁻¹)Half-life (t₁/₂, h)Time to Complete Hydrolysis (days)
8 tert-Butyl3.6 x 10⁻³19030
14 (CH₂)₂S(CH₂)₂1.1 x 10⁻²6313

Data sourced from Brown et al., 2021.[2]

Mechanisms of this compound Hydrolysis

The hydrolysis of dithiophosphates can proceed through different mechanisms depending on the pH of the solution and the structure of the molecule. The reaction generally involves the nucleophilic attack of water or hydroxide (B78521) ions on the phosphorus atom or the α-carbon of the alkyl group.

General Hydrolysis Pathway

In many cases, the initial step of this compound hydrolysis in aqueous solution is the release of hydrogen sulfide (H₂S), leading to the formation of an oxo intermediate. This intermediate subsequently hydrolyzes further to ultimately yield phosphoric acid.[3]

G This compound This compound (RO)₂P(S)SH Intermediate Oxo Intermediate (RO)₂P(O)SH This compound->Intermediate + H₂O - H₂S Products Phosphoric Acid + 2ROH + H₂S Intermediate->Products + 2H₂O

Figure 1: General hydrolysis pathway of dithiophosphates.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the hydrolysis of dithiophosphates can be initiated by the protonation of one of the sulfur atoms, making the phosphorus atom more electrophilic and susceptible to nucleophilic attack by a water molecule. The reaction likely proceeds through an Sₙ2-like mechanism at the phosphorus center. For certain structures, particularly those with tertiary alkyl groups, an A-1 (Sₙ1-like) mechanism involving the formation of a stable carbocation through C-O bond cleavage may occur.

G Start This compound Protonation Protonated This compound Start->Protonation + H₃O⁺ Nucleophilic_Attack Tetrahedral Intermediate Protonation->Nucleophilic_Attack + H₂O Products Hydrolysis Products Nucleophilic_Attack->Products - ROH, - H⁺

Figure 2: Simplified acid-catalyzed hydrolysis mechanism.

Base-Catalyzed Hydrolysis

In basic media, the hydroxide ion (OH⁻), a strong nucleophile, directly attacks the electrophilic phosphorus atom. This leads to the formation of a pentacoordinate transition state or intermediate, which then breaks down to the hydrolysis products. Base-catalyzed hydrolysis is generally faster than acid-catalyzed hydrolysis and typically favors cleavage of the P-S or P-O bond. The reaction is often irreversible as the resulting acidic species are deprotonated by the base.

G Start This compound Nucleophilic_Attack Pentacoordinate Intermediate Start->Nucleophilic_Attack + OH⁻ Products Hydrolysis Products Nucleophilic_Attack->Products - RO⁻

Figure 3: Simplified base-catalyzed hydrolysis mechanism.

Experimental Protocols for Studying Hydrolysis Kinetics

Several analytical techniques can be employed to monitor the hydrolysis of dithiophosphates. The choice of method depends on the specific compound, the desired sensitivity, and the available instrumentation.

³¹P NMR Spectroscopy

³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the hydrolysis of phosphorus-containing compounds as it allows for the direct observation and quantification of the parent this compound and its phosphorus-containing degradation products.[3]

Methodology:

  • Sample Preparation: Dissolve a known concentration of the this compound (e.g., 50 mM) in a deuterated solvent mixture, typically 90% H₂O/D₂O, in an NMR tube.[2][3]

  • Incubation: Place the NMR tube in a temperature-controlled environment, such as an oil bath, set to the desired hydrolysis temperature (e.g., 85 °C for accelerated studies).[2][3]

  • Data Acquisition: At regular time intervals, remove the NMR tube from the heat source, cool it to room temperature, and acquire a ³¹P NMR spectrum.

  • Data Analysis: Integrate the signals corresponding to the this compound and its hydrolysis products. The decrease in the integral of the parent compound's signal over time is used to calculate the pseudo-first-order rate constant. The hydrolysis is considered complete when the signal for the this compound is no longer detectable.[2]

G cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis Prep1 Dissolve this compound in 90% H₂O/D₂O Prep2 Transfer to NMR Tube Prep1->Prep2 Incubate Incubate at Constant Temperature Prep2->Incubate Acquire Acquire ³¹P NMR Spectrum at Time Intervals Incubate->Acquire Integrate Integrate Signals Acquire->Integrate Calculate Calculate Rate Constant Integrate->Calculate

Figure 4: Experimental workflow for ³¹P NMR analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for separating and quantifying dithiophosphates and their more polar hydrolysis products. A reverse-phase C18 column is commonly used.

Methodology:

  • Reaction Setup: Prepare an aqueous solution of the this compound in a suitable buffer to maintain a constant pH. The reaction can be carried out in a temperature-controlled water bath.

  • Sample Collection: At various time points, withdraw an aliquot of the reaction mixture and quench the reaction, if necessary (e.g., by rapid cooling or pH adjustment).

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., phosphate (B84403) or formate (B1220265) buffer). The gradient or isocratic elution will depend on the specific compounds being separated.

    • Detection: UV detector set at a wavelength where the this compound or its products absorb (e.g., 219 nm for some organophosphates).

  • Quantification: Create a calibration curve using standards of the parent this compound. The concentration of the this compound at each time point is determined from the peak area, and this data is used to calculate the hydrolysis rate constant.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for the analysis of volatile and semi-volatile hydrolysis products. For non-volatile dithiophosphates, a derivatization step is often required to increase their volatility.

Methodology:

  • Reaction and Sampling: Follow the same procedure as for HPLC to conduct the hydrolysis reaction and collect samples over time.

  • Sample Preparation:

    • Extraction: Extract the this compound and its degradation products from the aqueous sample using a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

    • Derivatization (if necessary): For polar and non-volatile analytes, a derivatization step is crucial. Common derivatizing agents for organophosphates include silylating agents (e.g., BSTFA) or alkylating agents (e.g., pentafluorobenzyl bromide).

  • GC-MS Analysis:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

    • Injection: Splitless injection is typically used for trace analysis.

    • Temperature Program: An oven temperature program is used to separate the compounds based on their boiling points.

    • Mass Spectrometry: Electron ionization (EI) is commonly used. The mass spectrometer can be operated in full scan mode for identification of unknown products or in selected ion monitoring (SIM) mode for enhanced sensitivity in quantifying known analytes.

  • Data Analysis: Identify the degradation products based on their mass spectra and retention times. Quantify the parent this compound using a calibration curve to determine the hydrolysis kinetics.

Conclusion

The hydrolysis of dithiophosphates is a complex process governed by a multitude of factors, most notably the compound's inherent chemical structure, the ambient temperature, and the pH of the aqueous environment. A thorough understanding of the kinetics and mechanisms of this degradation is paramount for professionals in fields ranging from environmental science to drug development. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate the stability of dithiophosphates and to design molecules with tailored degradation profiles for specific applications. The continued study of this compound hydrolysis will undoubtedly lead to the development of more effective and environmentally benign chemical technologies and novel therapeutic agents.

References

An In-depth Technical Guide to the Ligand Properties of Dithiophosphates in Complex Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Dithiophosphate Ligands

Classified as L-X type ligands in the Covalent Bond Classification method, dithiophosphates are considered three-electron donors in conventional electron counting.[1] According to Hard and Soft Acid and Base (HSAB) theory, they are classified as soft ligands, predisposing them to coordinate preferentially with soft or borderline metal ions.[1][2] The substituents (R groups) on the oxygen atoms can be varied, typically alkyl or aryl groups, allowing for the fine-tuning of the ligand's steric and electronic properties, which in turn influences the solubility, stability, and reactivity of the resulting metal complexes.[4][5]

Synthesis of this compound Ligands and Metal Complexes

The synthesis of this compound ligands is most commonly achieved through the reaction of phosphorus pentasulfide (P₄S₁₀) with an appropriate alcohol or phenol.[1][4][6] The resulting dithiophosphoric acid can then be reacted with a metal salt to form the desired complex.

A widely used alternative involves the in-situ formation of an ammonium (B1175870) or alkali metal salt of the dithiophosphoric acid, which is then used in a salt metathesis reaction with a metal halide or acetate.[1] Homoleptic complexes, containing only this compound ligands, with general formulas M[S₂P(OR)₂]₂, M[S₂P(OR)₂]₃, and M[S₂P(OR)₂]₄ are commonly synthesized.[1][7]

Coordination Chemistry and Bonding Characteristics

This compound ligands exhibit diverse coordination behavior, capable of acting as monodentate, bidentate chelating, or bridging ligands.[2] The most prevalent coordination mode is bidentate, forming a four-membered M-S-P-S chelate ring.[2] This versatile coordination ability allows for the formation of a wide range of molecular architectures, from simple mononuclear complexes to polynuclear clusters and coordination polymers.[1][8]

The bonding in metal this compound complexes is characterized by the interaction between the soft sulfur donor atoms of the ligand and the metal center. The nature of the metal-sulfur bond can be tuned by the electronic properties of the R groups on the ligand. Electron-donating R groups increase the electron density on the sulfur atoms, leading to stronger coordination to the metal center.

Quantitative Data on this compound Complexes

The structural parameters of metal this compound complexes are crucial for understanding their reactivity and potential applications. The following tables summarize key quantitative data for selected complexes.

Table 1: Selected Bond Lengths (Å) and Angles (°) for Transition Metal this compound Complexes

ComplexM-S (Å)P-S (Å)S-P-S (°)S-M-S (°)Reference
Ni[S₂P(OCH₃)₂]₂2.221.9810388[7]
Zn[S₂P(OEt)₂]₂2.469 (avg)---[9]
Pd[S₂P(OEt)₂]₂----[4]
Pt[S₂P(OEt)₂]₂----[7]
Ag₆{S₂P(O-i-C₃H₇)₂}₆----[10]

Table 2: Stability Constants (log β) for Selected Nickel(II) this compound and Related Complexes

Ligandlog β₁log β₂log β₃Reference
This compound---[11]
Adenine2.755.157.23[12]
L-Aspartic Acid6.5511.95-[12]
L-Glutamic Acid5.6510.3513.95[12]

Experimental Protocols

General Synthesis of O,O-Dialkyl Dithiophosphoric Acid

This protocol describes a common laboratory-scale synthesis of a dithiophosphoric acid, the precursor to various this compound salts and esters.[13]

Materials:

  • Phosphorus pentasulfide (P₄S₁₀)

  • Absolute ethanol (B145695) (EtOH)

  • Toluene (B28343) (optional)

  • Reaction flask with reflux condenser and gas outlet

  • Stirring apparatus

  • Heating mantle

Procedure:

  • In a well-ventilated fume hood, charge the reaction flask with absolute ethanol.

  • While stirring, slowly and portion-wise add phosphorus pentasulfide to the ethanol. Caution: The reaction is exothermic and generates hydrogen sulfide (B99878) (H₂S) gas, which is toxic and must be properly scrubbed.

  • The reaction temperature is typically maintained between 60°C and 80°C. For less reactive alcohols, toluene can be used as a solvent to achieve a higher reaction temperature (around 110°C).

  • Continue the reaction with vigorous stirring until the evolution of hydrogen sulfide ceases, which may take several hours.

  • The resulting O,O-diethyl dithiophosphoric acid can be used directly for the synthesis of metal complexes or converted to its ammonium or sodium salt for better stability and handling.

Synthesis of a Nickel(II) Bis(O,O-diethylthis compound) Complex

This protocol outlines the synthesis of a typical transition metal this compound complex via a salt metathesis reaction.[1]

Materials:

  • Ammonium O,O-diethylthis compound

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Deionized water

  • Ethanol

  • Beakers

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Prepare an aqueous solution of ammonium O,O-diethylthis compound.

  • Prepare an aqueous solution of nickel(II) chloride hexahydrate.

  • Slowly add the nickel(II) chloride solution to the ammonium this compound solution with constant stirring.

  • A precipitate of the nickel(II) bis(O,O-diethylthis compound) complex will form.

  • Continue stirring for a specified period to ensure complete reaction.

  • Collect the precipitate by filtration, wash with water and then a small amount of cold ethanol.

  • Dry the product under vacuum.

Characterization by ³¹P NMR Spectroscopy

³¹P NMR spectroscopy is a powerful tool for characterizing this compound complexes due to the 100% natural abundance and high sensitivity of the ³¹P nucleus.[8][14][15]

Sample Preparation:

  • Dissolve a small amount of the this compound complex in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to an NMR tube.

Instrument Parameters (Example):

  • Spectrometer: 400 MHz

  • Nucleus: ³¹P

  • Reference: 85% H₃PO₄ (external or internal)

  • Pulse sequence: Standard single-pulse experiment

  • Relaxation delay: Sufficiently long to ensure full relaxation of the phosphorus nuclei for quantitative analysis.

The chemical shift (δ) of the ³¹P nucleus provides information about the electronic environment of the phosphorus atom and can be used to identify the formation of the complex and any structural changes.

Characterization by Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of this compound complexes.[16][17][18]

Procedure:

  • Crystal Growth: Grow single crystals of the complex of suitable size and quality. This is often achieved by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion.

  • Crystal Mounting: Mount a suitable crystal on a goniometer head.

  • Data Collection: Place the mounted crystal in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are then determined using various computational methods, and the structure is refined to obtain the final atomic coordinates, bond lengths, and bond angles.

Applications in Drug Development

The unique properties of dithiophosphates have led to their exploration in the field of drug development, particularly as prodrugs and enzyme inhibitors.

Dithiophosphates as Prodrugs

A significant challenge in drug design is the delivery of therapeutic agents across biological membranes. The anionic nature of phosphate (B84403) and phosphonate (B1237965) groups at physiological pH can hinder their passive diffusion into cells.[19][20] The this compound moiety can be used to mask these charged groups, creating a more lipophilic prodrug that can more readily cross cell membranes.[21][22] Once inside the cell, the this compound group can be cleaved by cellular enzymes, such as phosphatases, to release the active drug.[22]

Dithiophosphates as Enzyme Inhibitors

The ability of dithiophosphates to chelate metal ions is key to their potential as enzyme inhibitors. Many enzymes, such as matrix metalloproteinases (MMPs), contain a metal ion (typically zinc) in their active site that is essential for their catalytic activity.[23][24] this compound-containing molecules can bind to this metal ion, displacing water or other essential ligands and thereby inhibiting the enzyme's function.[25] The dysregulation of MMPs is implicated in various diseases, including cancer and inflammatory disorders, making them important therapeutic targets.[26][27]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis P4S10 P₄S₁₀ DTP_Acid Dithiophosphoric Acid ((RO)₂PS₂H) P4S10->DTP_Acid Reaction Alcohol Alcohol (ROH) Alcohol->DTP_Acid DTP_Complex This compound Complex (M[S₂P(OR)₂]ₙ) DTP_Acid->DTP_Complex Reaction Metal_Salt Metal Salt (e.g., NiCl₂) Metal_Salt->DTP_Complex NMR ³¹P NMR Spectroscopy DTP_Complex->NMR Xray X-ray Crystallography DTP_Complex->Xray IR IR Spectroscopy DTP_Complex->IR MassSpec Mass Spectrometry DTP_Complex->MassSpec Structure Structural Elucidation NMR->Structure Xray->Structure Properties Property Analysis IR->Properties MassSpec->Properties

Caption: Experimental workflow for the synthesis and characterization of this compound complexes.

prodrug_mechanism Prodrug This compound Prodrug (Lipophilic) Cell_Membrane Cell Membrane Prodrug->Cell_Membrane Passive Diffusion Intracellular Intracellular Space Cell_Membrane->Intracellular Active_Drug Active Drug (Hydrophilic) Intracellular->Active_Drug Enzymatic Cleavage Enzymes Cellular Enzymes (e.g., Phosphatases) Intracellular->Enzymes Target Biological Target Active_Drug->Target Therapeutic Effect Enzymes->Active_Drug

Caption: Mechanism of action for a this compound-based prodrug.

mmp_inhibition_pathway cluster_mmp MMP Activity cluster_inhibition Inhibition cluster_cellular_effect Cellular Effect MMP Matrix Metalloproteinase (MMP) (Active Site with Zn²⁺) Degradation ECM Degradation MMP->Degradation Inhibited_MMP Inhibited MMP Complex MMP->Inhibited_MMP ECM Extracellular Matrix (ECM) Substrate ECM->Degradation Cleavage Cell_Migration Reduced Cell Migration and Invasion Degradation->Cell_Migration Promotes DTP_Inhibitor This compound Inhibitor DTP_Inhibitor->Inhibited_MMP Binds to Zn²⁺ Inhibited_MMP->Cell_Migration Inhibits

Caption: Signaling pathway illustrating the inhibition of Matrix Metalloproteinases (MMPs) by dithiophosphates.

References

An In-depth Technical Guide to Organo-dithiophosphorus Compounds: Classification, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of organo-dithiophosphorus compounds, a significant class of organophosphorus compounds with diverse applications. This document details their classification, synthesis, and characterization, with a focus on providing practical experimental protocols and quantitative data to support research and development efforts.

Classification of Organo-dithiophosphorus Compounds

Organo-dithiophosphorus compounds are characterized by the presence of a phosphorus atom bonded to two sulfur atoms and two organic moieties. They are a subclass of organothiophosphates.[1] The classification of these compounds is primarily based on the nature of the organic groups attached to the phosphorus atom.

The general structure can be represented as (R¹O)(R²O)P(S)SH or its corresponding salts and esters. Variations in the "R" groups lead to a wide array of compounds with different properties and applications. A hierarchical classification is presented below.

G A Organo-dithiophosphorus Compounds B Dithiophosphoric Acids ((RO)2P(S)SH) A->B C Dithiophosphate Esters ((RO)2P(S)SR') A->C D Metal Dithiophosphates (((RO)2P(S)S)xM) A->D E Dialkyl Dithiophosphoric Acids B->E F Diaryl Dithiophosphoric Acids B->F G Mixed Alkyl/Aryl Dithiophosphoric Acids B->G

Classification of Organo-dithiophosphorus Compounds

Dithiophosphoric Acids ((RO)₂P(S)SH): These are the parent compounds, often synthesized by the reaction of phosphorus pentasulfide with alcohols or phenols. They are acidic and serve as precursors for other derivatives.[1]

This compound Esters ((RO)₂P(S)SR'): These are formed by the reaction of dithiophosphoric acids with alkylating agents. They are often used as pesticides.

Metal Dithiophosphates (((RO)₂P(S)S)ₓM): These are salts formed by the reaction of dithiophosphoric acids with metal oxides, hydroxides, or salts. Zinc dialkyldithiophosphates (ZDDPs) are a prominent example, widely used as anti-wear additives in lubricating oils.[2]

Quantitative Data

The properties of organo-dithiophosphorus compounds vary significantly with their structure. The following tables summarize key quantitative data for a selection of these compounds.

Physicochemical Properties
Compound NameCAS NumberMolecular FormulapKaSolubility
O,O-Diethyl dithiophosphoric acid298-06-6C₄H₁₁O₂PS₂2.58Insoluble in water
O,O-Dimethyl dithiophosphoric acid298-04-4C₂H₇O₂PS₂--
Dithiophosphoric acid15834-33-0H₃O₂PS₂-Insoluble in water
Acute Toxicity Data (LD₅₀)

The acute toxicity of organo-dithiophosphorus compounds is a critical consideration, particularly for those used as pesticides. The median lethal dose (LD₅₀) is a common measure of acute toxicity.[7]

Common NameCAS NumberRat Oral LD₅₀ (mg/kg)Rabbit Dermal LD₅₀ (mg/kg)
Acephate30560-19-11,030 – 1,447>10,250
Azinphos-methyl86-50-04150 – 200 (rat)
Chlorpyrifos2921-88-296 – 2702,000
Diazinon333-41-51,2502,020
Dimethoate60-51-5235400
Disulfoton298-04-42 -123.6 – 15.9
Ethoprop13194-48-461.52.4
Fenamiphos22224-92-610.6 – 24.871.5 – 75.7
Malathion121-75-55,500>2,000
Methamidophos10265-92-613 (female only)122
Methidathion950-37-825 – 44200
Methyl parathion298-00-0645
Naled300-76-5191360
Oxydemeton-methyl301-12-2501,350
Phorate298-02-22 - 420 – 30 (guinea pig)
Phosmet732-11-6147 – 316>4,640
Profenofos41198-08-7358472

This table presents a selection of organophosphate pesticides, some of which are dithiophosphates or are metabolized to compounds that inhibit cholinesterase in a similar manner.[8]

Performance as Lubricant Additives

Zinc dialkyldithiophosphates (ZDDPs) are essential anti-wear additives in engine oils. Their performance is often evaluated by measuring the wear scar diameter (WSD) and the coefficient of friction (COF) in tribological tests.

AdditiveConcentration (wt%)Wear Scar Diameter (mm)Coefficient of Friction
Base Oil0--
ZDDP1.00.342 ± 0.0080.119 ± 0.001
ZDDP1.50.418 ± 0.0590.0776
ZDDP2.0-0.0630
tWCO + ZDDP0.5-0.806
tWCO + ZDDP1.0--
tWCO + ZDDP1.5-0.0776
tWCO + ZDDP2.0-0.0630
ZDDP in PAO oil-1.03 x 10⁻⁴ mm³ (wear loss)0.108
Ni nanoparticles in PAO oil-4.89 x 10⁻⁵ mm³ (wear loss)-

Performance data can vary significantly based on the base oil, test conditions (load, speed, temperature), and the specific ZDDP structure (primary vs. secondary alkyl groups).[9][10][11][12]

Experimental Protocols

Synthesis of O,O'-Diethyl Dithiophosphoric Acid

This protocol describes the synthesis of a common dithiophosphoric acid.

Materials:

  • Phosphorus pentasulfide (P₄S₁₀)

  • Absolute ethanol (B145695)

  • Toluene (B28343) (optional)

  • Reaction flask with reflux condenser and gas outlet

  • Stirring apparatus

  • Heating mantle

Procedure:

  • In a well-ventilated fume hood, add absolute ethanol to the reaction flask.

  • While stirring, slowly and portion-wise add phosphorus pentasulfide. The reaction is exothermic and will generate hydrogen sulfide (B99878) gas, which must be properly vented.

  • After the addition is complete, heat the mixture to reflux (the boiling point of ethanol, or toluene if used) and maintain for 2-4 hours.

  • Monitor the reaction by observing the dissolution of the solid phosphorus pentasulfide.

  • After the reaction is complete, cool the mixture to room temperature.

  • The resulting O,O'-diethyl dithiophosphoric acid can be used directly for the synthesis of its salts or esters, or it can be purified by distillation under reduced pressure.[13]

G A Ethanol in Reaction Flask B Add P4S10 A->B C Reflux (2-4h) B->C D Cool to RT C->D E O,O'-Diethyl Dithiophosphoric Acid D->E

Synthesis of O,O'-Diethyl Dithiophosphoric Acid
Synthesis of Sodium O,O'-Diethyl this compound

This protocol details the conversion of the dithiophosphoric acid to its sodium salt.

Materials:

  • O,O'-Diethyl dithiophosphoric acid

  • Sodium hydroxide (B78521) (NaOH) solution

  • Stirring apparatus

  • Beaker

Procedure:

  • In a beaker, dissolve O,O'-diethyl dithiophosphoric acid in a suitable solvent (e.g., ethanol).

  • Slowly add a stoichiometric amount of aqueous sodium hydroxide solution while stirring.

  • The reaction is typically exothermic. Continue stirring until the reaction is complete, which can be monitored by a change in pH.

  • The sodium salt can be isolated by evaporation of the solvent.[13]

Characterization by ³¹P NMR Spectroscopy

³¹P NMR is a powerful technique for the characterization of organo-dithiophosphorus compounds due to the 100% natural abundance of the ³¹P isotope and the wide chemical shift range.[14]

Sample Preparation:

  • Dissolve 10-20 mg of the organo-dithiophosphorus compound in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆).

  • Transfer the solution to an NMR tube.

Instrumental Parameters (Example for a 400 MHz Spectrometer):

  • Nucleus: ³¹P

  • Decoupling: ¹H decoupling is typically used to simplify the spectrum.

  • Reference: 85% H₃PO₄ (external standard, set to 0 ppm).

  • Pulse Sequence: A standard single-pulse experiment is usually sufficient.

  • Relaxation Delay (d1): 1-5 seconds.

  • Number of Scans: 128 or more, depending on the sample concentration.

Data Analysis:

  • Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform.

  • Phase and baseline correct the resulting spectrum.

  • The chemical shift (δ) of the phosphorus signal is indicative of its chemical environment. For O,O'-dialkyl dithiophosphoric acids, the ³¹P chemical shift is typically in the range of +80 to +100 ppm.

Mechanism of Action: Acetylcholinesterase Inhibition

A primary application of many organo-dithiophosphorus compounds is as insecticides. Their mechanism of action involves the inhibition of the enzyme acetylcholinesterase (AChE).[15]

AChE is crucial for the proper functioning of the nervous system, as it hydrolyzes the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft, terminating the nerve signal.

The organo-dithiophosphorus compound (or its active metabolite) acts as an irreversible inhibitor of AChE. It phosphorylates a serine residue in the active site of the enzyme, rendering it inactive. This leads to an accumulation of acetylcholine in the synapse, causing continuous nerve stimulation, which results in paralysis and death of the insect.[16]

G cluster_0 Normal Synaptic Transmission cluster_1 Inhibition by Organo-dithiophosphate A Nerve Impulse B Release of Acetylcholine (ACh) A->B C ACh binds to Receptors B->C D Nerve Signal Propagation C->D E Acetylcholinesterase (AChE) hydrolyzes ACh C->E ACh F Termination of Signal E->F I AChE is inactivated E->I G Organo-dithiophosphate enters synapse H Phosphorylates AChE Active Site G->H H->I J ACh accumulates in synapse I->J K Continuous Nerve Stimulation J->K L Paralysis and Death K->L

Mechanism of Acetylcholinesterase Inhibition

This guide provides a foundational understanding of organo-dithiophosphorus compounds. Further research into specific derivatives will uncover more detailed properties and novel applications. The provided protocols and data serve as a starting point for researchers to explore this versatile class of molecules.

References

Solubility characteristics of dithiophosphate salts in various solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of various dithiophosphate salts in a range of common solvents. This document is intended for researchers, scientists, and professionals in drug development and other scientific fields who utilize this compound compounds. The guide summarizes available quantitative and qualitative solubility data, details a standardized experimental protocol for solubility determination, and explores the relevance of dithiophosphates in biological signaling pathways.

Introduction to this compound Salts

This compound salts are a class of organophosphorus compounds characterized by the presence of a this compound anion, [(RO)₂PS₂]⁻. The R group can be an alkyl or aryl moiety, leading to a wide variety of this compound compounds with diverse physicochemical properties. These salts have found applications in various industrial processes, including as flotation agents in mining and as additives in lubricants. In the context of life sciences and drug development, dithiophosphates are explored for their potential as enzyme inhibitors and as prodrug moieties to enhance the bioavailability of therapeutic agents.[1][2] Understanding the solubility of these salts is paramount for their effective formulation, delivery, and biological activity assessment.

Solubility Profile of this compound Salts

The solubility of this compound salts is influenced by several factors, including the nature of the cation (e.g., sodium, potassium, zinc), the structure of the organic substituents (R groups) on the phosphate (B84403) backbone, and the polarity of the solvent. While extensive quantitative solubility data across a wide array of solvents is not always readily available in the public domain, this section compiles the most current information from various sources.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for select this compound salts. It is important to note that this data is limited, and further experimental determination is often necessary for specific applications.

This compound SaltSolventTemperature (°C)Solubility
Sodium O,O-diethyl this compoundWater201000 g/L[3][4]
Qualitative Solubility Information

In the absence of precise quantitative data, qualitative descriptions provide valuable guidance for solvent selection.

This compound Salt CategoryWater SolubilityOrganic Solvent Solubility
Alkali Metal Dithiophosphates (e.g., Sodium, Potassium salts)Generally soluble.Soluble in polar organic solvents such as ethanol, methanol (B129727), and acetone.[5][6]
Zinc Dialkyl Dithiophosphates (ZDDPs) Generally insoluble or poorly soluble.[7][8]Soluble in nonpolar organic solvents and hydrocarbon solvents.[7]
Transition Metal this compound Complexes Generally insoluble.Tend to be soluble in organic solvents, particularly when the alkyl groups are branched.[9]

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound. The following protocol provides a standardized procedure that can be adapted for various this compound salts and solvents.

Materials and Equipment
  • This compound salt of interest

  • Selected solvents (e.g., water, ethanol, methanol, acetone, nonpolar solvents)

  • Glass flasks or vials with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Analytical instrumentation for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer, ICP-MS for metal-containing salts)

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of the this compound salt to a flask containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the flasks to prevent solvent evaporation.

    • Place the flasks in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm).

    • Equilibrate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter (e.g., 0.22 µm) to remove any undissolved particles. This step is critical to prevent overestimation of solubility.

  • Analysis of Solute Concentration:

    • Analyze the concentration of the this compound salt in the filtered supernatant using a validated analytical method.

    • Prepare a calibration curve using standard solutions of the this compound salt in the same solvent to ensure accurate quantification.

  • Data Reporting:

    • Express the solubility in appropriate units, such as grams per liter (g/L), moles per liter (mol/L), or milligrams per milliliter (mg/mL).

Dithiophosphates in Biological Signaling Pathways

This compound and related thiophosphate compounds have garnered interest in drug development due to their ability to interact with biological systems, notably as enzyme inhibitors and as components of prodrugs designed to improve therapeutic delivery.[1][2][10][11]

Enzyme Inhibition

The structural similarity of the thiophosphate group to the phosphate group allows these compounds to act as competitive inhibitors of enzymes that process phosphate-containing substrates, such as phosphatases.[2] By replacing a phosphate with a thiophosphate, the susceptibility to enzymatic cleavage can be altered, leading to prolonged inhibitory effects.

Role in the MAPK Signaling Pathway

Recent studies have indicated that certain this compound compounds can modulate cellular signaling pathways. For instance, diethyl this compound (DEDTP) has been shown to stimulate the activation of key components of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, including ERK, JNK, and p38.[6] The MAPK pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, and apoptosis. The ability of dithiophosphates to influence this pathway opens avenues for their investigation in therapeutic areas where MAPK signaling is dysregulated, such as in certain cancers.

MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor Binds RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, c-Fos, c-Jun) ERK->Transcription_Factors Translocates & Phosphorylates JNK JNK p38 p38 DEDTP Diethyl this compound (DEDTP) DEDTP->ERK Stimulates Activation DEDTP->JNK Stimulates Activation DEDTP->p38 Stimulates Activation Gene_Expression Gene Expression (Proliferation, Differentiation, Apoptosis) Transcription_Factors->Gene_Expression Regulates

MAPK signaling pathway and the influence of DEDTP.
Dithiophosphates as Prodrugs

A significant application of phosphate and thiophosphate chemistry in drug development is the formation of prodrugs.[10][11] Poorly soluble drugs can be chemically modified with a phosphate or this compound group to enhance their aqueous solubility and, consequently, their bioavailability. Once administered, these prodrugs can be enzymatically cleaved in the body to release the active parent drug. This strategy has been successfully employed for various classes of drugs.

Prodrug_Activation Prodrug Poorly Soluble Drug + this compound Moiety (Water-Soluble Prodrug) Enzymatic_Cleavage Enzymatic Cleavage (e.g., by Phosphatases) Prodrug->Enzymatic_Cleavage Metabolism in vivo Active_Drug Active Parent Drug (Biologically Active) Enzymatic_Cleavage->Active_Drug Releases

General mechanism of this compound prodrug activation.

Conclusion

The solubility of this compound salts is a critical parameter that dictates their utility in both industrial and biomedical applications. While quantitative solubility data remains sparse for many compounds in this class, qualitative trends provide a useful starting point for solvent selection. The standardized shake-flask method offers a reliable means of determining equilibrium solubility. Furthermore, the emerging roles of dithiophosphates in modulating key cellular signaling pathways and their application in prodrug strategies underscore their potential in future drug development endeavors. Further research into the quantitative solubility and biological interactions of a wider range of this compound salts is warranted to fully exploit their therapeutic potential.

References

Quantum Chemical Insights into the Electronic Structure of Dithiophosphates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the electronic structure of dithiophosphates, leveraging quantum chemical calculations to elucidate their properties and reactivity. Understanding these fundamental characteristics is crucial for applications ranging from the design of novel therapeutic agents to the development of advanced materials. This document details the computational methodologies, presents key quantitative data in a structured format, and visualizes complex relationships to facilitate a comprehensive understanding.

Introduction to Dithiophosphates and Computational Chemistry

Dithiophosphates are a class of organophosphorus compounds characterized by the presence of a PS₂ core. They and their metal complexes exhibit a wide range of biological activities and are utilized as ligands in coordination chemistry.[1] Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for investigating the electronic structure and reactivity of these molecules at the atomic level.[2][3] These computational methods allow for the prediction of molecular geometries, electronic properties, and spectroscopic signatures, providing insights that are often difficult to obtain through experimental means alone.[4][5]

This guide focuses on the application of DFT to understand the electronic properties of dithiophosphates, including their frontier molecular orbitals (HOMO and LUMO), charge distribution, and vibrational modes.

Methodologies and Protocols

A combination of experimental synthesis and computational analysis is typically employed to study dithiophosphates.

Experimental Protocol: Synthesis of Dithiophosphates and their Metal Complexes

The synthesis of dithiophosphoric acids and their subsequent conversion to metal complexes is a common starting point for many studies.

Protocol: General Synthesis of O,O-Dialkyl Dithiophosphoric Acid

  • Materials : Phosphorus pentasulfide (P₄S₁₀), an absolute alcohol (e.g., ethanol), and an appropriate solvent like toluene.[6][7]

  • Procedure : In a well-ventilated fume hood, the alcohol is placed in a reaction flask equipped with a reflux condenser.[6]

  • Phosphorus pentasulfide is added slowly to the alcohol. The reaction is often exothermic.[7]

  • The mixture is then heated and stirred, for instance at 90 °C for 12 hours, to drive the reaction to completion.[7][8]

  • The resulting crude dithiophosphoric acid can be purified, for example, by flash chromatography.[7]

Protocol: Synthesis of a Metal-Dithiophosphate Complex (e.g., Nickel(II))

  • Preparation of Ligand Salt : The synthesized dithiophosphoric acid is often converted to a more stable salt, such as an ammonium (B1175870) salt, by reacting it with an excess of a base like triethylamine (B128534) or by preparing an ammonium salt solution.[2][6]

  • Reaction with Metal Salt : A solution of a metal salt (e.g., nickel(II) chloride) is added dropwise to the stirred solution of the this compound salt.[6]

  • Precipitation and Isolation : The metal this compound complex, being insoluble, will precipitate out of the solution.[6]

  • Purification : The precipitate is collected by filtration, washed with a suitable solvent to remove byproducts, and then dried.[6]

Computational Protocol: Density Functional Theory (DFT) Calculations

DFT calculations are a powerful tool for elucidating the electronic structure of molecules.[9] A typical workflow for such calculations on this compound systems is outlined below.

Computational Workflow

G Computational Workflow for this compound Analysis A 1. Structure Drawing & Optimization (e.g., Avogadro, GaussView) B 2. DFT Calculation Setup (Functional: B3LYP, Basis Set: 6-31G(d)) A->B C 3. Geometry Optimization B->C D 4. Frequency Calculation C->D Verify Minimum Energy Structure E 5. Electronic Property Calculation (HOMO, LUMO, Mulliken Charges) D->E F 6. Data Analysis & Visualization E->F

Caption: A typical workflow for DFT calculations on dithiophosphates.

  • Structure Preparation : The initial 3D structure of the this compound molecule is drawn using molecular modeling software.[10]

  • Method Selection : A DFT functional and basis set are chosen. The B3LYP functional with the 6-31G(d) basis set is a common choice that provides a good balance between accuracy and computational cost for such systems.[2][3]

  • Geometry Optimization : The molecular geometry is optimized to find the lowest energy conformation.[5]

  • Frequency Analysis : Vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies) and for comparison with experimental IR spectra.[11]

  • Property Calculations : Single-point energy calculations are performed on the optimized geometry to obtain electronic properties such as molecular orbital energies (HOMO, LUMO) and atomic charges.[12]

Quantitative Data from Quantum Chemical Calculations

The following tables summarize key quantitative data derived from DFT calculations on a representative this compound, O,O-diethyl this compound. These values provide insight into the molecule's reactivity and electronic nature.

Frontier Molecular Orbitals and Reactivity Descriptors

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's stability; a larger gap suggests higher stability and lower reactivity.[13][14]

G cluster_0 cluster_1 LUMO LUMO (Lowest Unoccupied Molecular Orbital) E_LUMO HOMO HOMO (Highest Occupied Molecular Orbital) E_HOMO p1->p2 Energy Gap (ΔE) G Chelation of a Metal Ion (M) M M S1 S M->S1 S2 S M->S2 P P S1->P S2->P O1 O P->O1 O2 O P->O2 R1 R O1->R1 R2 R O2->R2

References

Historical development of dithiophosphates in industrial chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the historical development, synthesis, and application of dithiophosphates in industrial chemistry, tailored for researchers, scientists, and drug development professionals.

The advent of dithiophosphates in the early 20th century marked a significant milestone in industrial chemistry, with their unique properties paving the way for widespread use as highly effective lubricant additives and mineral flotation collectors. This guide delves into the historical progression of these versatile organophosphorus compounds, detailing their synthesis, mechanisms of action, and the key experimental protocols used to evaluate their performance.

Historical Development

The journey of dithiophosphates began with early 20th-century explorations into organophosphorus chemistry. Their first major industrial application emerged in 1925 as flotation agents in the mining industry.[1] By the late 1930s and early 1940s, a new class of dithiophosphates, zinc dialkyldithiophosphates (ZDDPs), were being patented for their antioxidant and anti-corrosion properties in engine oils.[2] A pivotal moment came in the 1950s when the exceptional anti-wear properties of ZDDPs were discovered, leading to their widespread and enduring use in virtually all engine lubricants.[2]

Core Synthesis

The fundamental synthesis of dithiophosphates has remained largely consistent since its inception. The process involves the reaction of phosphorus pentasulfide (P₂S₅) with alcohols or phenols to produce a dithiophosphoric acid. This acid can then be neutralized with a metal oxide, most commonly zinc oxide, to form the corresponding metal dithiophosphate salt, such as ZDDP.[2]

The choice of alcohol or phenol (B47542) is crucial as it determines the properties of the final this compound product. The structure of the hydrocarbyl groups influences characteristics like thermal stability, solubility, and hydrolytic stability, allowing for the tailoring of dithiophosphates for specific industrial applications.

Key Industrial Applications

Mineral Flotation

Dithiophosphates are a cornerstone of the mining industry, serving as highly effective collectors in the froth flotation process for the recovery of sulfide (B99878) minerals. They selectively adsorb onto the surface of minerals like copper, lead, zinc, and precious metals, rendering them hydrophobic. This allows the mineral particles to attach to air bubbles and be floated to the surface for collection.[1] Different types of dithiophosphates, such as this compound 25, are used depending on the specific ore composition and desired selectivity.[1][3]

Lubricant Additives

Zinc dialkyldithiophosphates (ZDDPs) are arguably the most successful lubricant additives ever developed.[2] They are multifunctional, providing anti-wear, antioxidant, and corrosion inhibition properties. Under the high temperature and pressure conditions within an engine, ZDDPs decompose to form a protective, glassy polyphosphate tribofilm on metal surfaces. This sacrificial layer prevents direct metal-to-metal contact, significantly reducing wear.[4]

Quantitative Performance Data

The efficacy of dithiophosphates in their primary applications can be quantified through various performance metrics. The following tables summarize key data from experimental studies.

ApplicationThis compound TypeMineral(s)pHDosageMineral Recovery (%)Reference
Mineral FlotationSodium Diisobutyl DithiophosphinateChalcopyrite812 mg/L96.2[5]
Mineral FlotationSodium Diisobutyl DithiophosphinateGalena1150 mg/L91.7[5]
Mineral FlotationS-carboxymethyl-O, O′-dibutyl this compound (CMDTP)Azurite73 x 10⁻⁴ mol/L94.59[6]
Mineral FlotationThis compound (DTP)Fine Particles (<25 µm)--Increased Recovery[7]

Table 1: Performance of this compound Collectors in Mineral Flotation

Lubricant Base OilAdditive (Concentration)Test StandardWear Scar Diameter (mm)Reduction in Wear vs. Base Oil (%)Reference
PAOZDDP--63[8]
Castor OilZDDP (1.75 wt.%)ASTM G77-Optimal Performance[9]
Mineral Oil ISO VG 32ZDDP (1%)ASTM D41720.492-[2]
Mineral Oil ISO VG 32Base Oil (No Additive)ASTM D41721.161-[2]

Table 2: Anti-Wear Performance of ZDDP Lubricant Additives

Experimental Protocols

General Synthesis of Dialkyldithiophosphoric Acid

This protocol outlines a common laboratory-scale synthesis of a dialkyldithiophosphoric acid, the precursor to various this compound salts.

Materials:

  • Phosphorus pentasulfide (P₂S₅)

  • Desired alcohol (e.g., isopropanol, 2-ethylhexanol)

  • Inert solvent (e.g., toluene)

  • Reaction flask with a condenser and nitrogen inlet

  • Stirring apparatus and heating mantle

  • Ice bath

Methodology:

  • Charge the reaction flask with phosphorus pentasulfide (1 molar equivalent) and the inert solvent under a nitrogen atmosphere.

  • Slowly add the desired alcohol (4 molar equivalents) to the stirred suspension. The reaction is exothermic, so the addition rate should be controlled to maintain the target temperature.

  • After the addition is complete, heat the mixture to a specific temperature (e.g., 80-90°C) and maintain for several hours (typically 2-12 hours) to ensure the reaction goes to completion.

  • Monitor the reaction progress using techniques such as ³¹P NMR spectroscopy.

  • Upon completion, cool the mixture. The resulting dialkyldithiophosphoric acid in the solvent can often be used directly in the next step, such as neutralization with a metal oxide.

Evaluation of Lubricant Anti-Wear Properties (Based on ASTM D4172)

The ASTM D4172 standard test method, also known as the Four-Ball Wear Test, is widely used to evaluate the wear-preventive characteristics of lubricating fluids.[10][11][12][13]

Apparatus:

  • Four-Ball Wear Test Machine

Materials:

  • Three stationary steel balls

  • One rotating steel ball

  • Test lubricant

Methodology:

  • Clamp the three stationary steel balls together and immerse them in the lubricant to be evaluated.

  • Place the fourth steel ball in a chuck that will rotate it against the three stationary balls.

  • Apply a specified load (e.g., 392 N) and rotate the top ball at a constant speed (e.g., 1250 rpm) for a set duration (e.g., 60 minutes) at a controlled temperature (e.g., 75°C).[13]

  • After the test, clean the stationary balls and measure the diameter of the wear scars on each ball using a microscope.

  • Calculate the average wear scar diameter. A smaller average wear scar diameter indicates better anti-wear properties of the lubricant.

Visualizations of Key Pathways and Workflows

G General Synthesis of Metal Dithiophosphates P2S5 Phosphorus Pentasulfide (P₂S₅) DithiophosphoricAcid Dithiophosphoric Acid ((RO)₂P(S)SH) P2S5->DithiophosphoricAcid Alcohol Alcohol/Phenol (ROH) Alcohol->DithiophosphoricAcid Metalthis compound Metal this compound (e.g., ZDDP) DithiophosphoricAcid->Metalthis compound MetalOxide Metal Oxide (e.g., ZnO) MetalOxide->Metalthis compound G Reaction of P₄S₁₀ with Alcohol cluster_reactants Reactants cluster_products Products P4S10 P₄S₁₀ DithiophosphoricAcid 4 (RO)₂P(S)SH P4S10->DithiophosphoricAcid H2S 2 H₂S P4S10->H2S ROH 8 ROH ROH->DithiophosphoricAcid ROH->H2S Byproducts By-products: (RO)₂P(S)SR (RO)₃PS (RO)₂P(S)OH DithiophosphoricAcid->Byproducts G ASTM D4172 Experimental Workflow Start Start PrepareLubricant Prepare Test Lubricant Start->PrepareLubricant AssembleApparatus Assemble 4-Ball Apparatus (3 stationary, 1 rotating) PrepareLubricant->AssembleApparatus ImmerseBalls Immerse Stationary Balls in Lubricant AssembleApparatus->ImmerseBalls RunTest Run Test under Controlled Conditions (Load, Speed, Temp, Time) ImmerseBalls->RunTest Disassemble Disassemble and Clean Stationary Balls RunTest->Disassemble MeasureScars Measure Wear Scar Diameters Disassemble->MeasureScars CalculateAverage Calculate Average Wear Scar Diameter MeasureScars->CalculateAverage End End CalculateAverage->End G Simplified ZDDP Tribofilm Formation cluster_conditions Engine Conditions HighTemp High Temperature Decomposition ZDDP Decomposition HighTemp->Decomposition HighPressure High Pressure HighPressure->Decomposition ZDDP ZDDP in Lubricant ZDDP->Decomposition Tribofilm Glassy Polyphosphate Tribofilm Formation Decomposition->Tribofilm MetalSurface Metal Surface Tribofilm->MetalSurface Adsorbs on Protection Wear Protection Tribofilm->Protection G This compound Collector Selection Logic OreType Sulfide Ore Type? CuPbZn High Pyrite Content? OreType->CuPbZn Cu/Pb/Zn PreciousMetals Gold/Silver Present? OreType->PreciousMetals Precious Metals OxidizedOre Slightly Oxidized Ore? OreType->OxidizedOre Oxidized DTP25 Use this compound 25 CuPbZn->DTP25 No SelectiveDTP Use more selective DTP (e.g., Ammonium Aibutyl DTP) CuPbZn->SelectiveDTP Yes DTPBooster Use DTP as booster with Xanthates PreciousMetals->DTPBooster Yes AcidicDTP Consider DTP with H₂S or Na₂S OxidizedOre->AcidicDTP Yes G Hydrolytic Degradation of this compound This compound This compound ((RO)₂P(S)S⁻) Hydrolysis Hydrolysis This compound->Hydrolysis Water Water (H₂O) Water->Hydrolysis PhosphoricAcid Phosphoric Acid (H₃PO₄) Hydrolysis->PhosphoricAcid H2S Hydrogen Sulfide (H₂S) Hydrolysis->H2S Alcohol Alcohol (ROH) Hydrolysis->Alcohol

References

An In-depth Technical Guide to the Fundamental Interactions of Dithiophosphates with Mineral Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dithiophosphates are a critical class of reagents, primarily utilized as collectors in the froth flotation of sulfide (B99878) minerals. Their selective adsorption onto mineral surfaces is fundamental to the successful separation of valuable minerals from gangue. This technical guide provides a comprehensive overview of the core interactions between dithiophosphates and various mineral surfaces, with a focus on the underlying chemical mechanisms, influencing factors, and the experimental techniques used for their characterization. Detailed experimental protocols, quantitative data summaries, and mechanistic diagrams are presented to serve as a valuable resource for researchers in mineral processing and related fields.

Introduction

Dialkyl dithiophosphates are sulfur-containing organic compounds that have been instrumental in the mining industry for the selective flotation of sulfide ores such as those of lead, copper, and zinc.[1][2] Their efficacy lies in their ability to selectively adsorb onto the surface of sulfide minerals, rendering them hydrophobic and facilitating their attachment to air bubbles in the flotation cell.[2] This guide delves into the fundamental chemical and electrochemical interactions that govern the adsorption of dithiophosphates on key mineral surfaces, including galena (PbS), chalcopyrite (CuFeS₂), pyrite (B73398) (FeS₂), and sphalerite (ZnS). Understanding these interactions at a molecular level is crucial for optimizing flotation processes, designing more selective collectors, and addressing challenges in mineral separation.

Mechanisms of Dithiophosphate Interaction with Mineral Surfaces

The interaction of dithiophosphates with mineral surfaces is primarily governed by chemisorption, where a chemical bond is formed between the this compound molecule and a metal ion on the mineral lattice.[3][4] This interaction can also be influenced by the electrochemical potential of the system.

Chemisorption

The primary mechanism of this compound adsorption on sulfide minerals is the formation of a metal-dithiophosphate complex on the mineral surface.[5] The two sulfur atoms in the this compound functional group act as a bidentate ligand, chelating with metal cations (e.g., Pb²⁺, Cu⁺/²⁺) on the mineral surface.[2] This reaction leads to the formation of a hydrophobic layer that repels water and promotes bubble attachment.

For instance, on the surface of galena (PbS), diethyl this compound is understood to react with lead ions to form lead diethyl this compound. Computational studies, such as those using Density Functional Theory (DFT), have shown that the S-Pb bond lengths in the adsorbed species are very close to those in the bulk metal-dithiophosphate compound, indicating a strong chemical bond.[2]

Electrochemical Interactions

The adsorption of dithiophosphates can also be an electrochemical process. The mineral surface can act as an electrode, and the adsorption process can be influenced by the pulp potential. In some cases, the this compound ion can be oxidized at the mineral surface to form a disulfide-like dimer, known as a dithiolate. This species is also highly hydrophobic and contributes to the mineral's floatability.[6]

The relative importance of chemisorption versus electrochemical mechanisms depends on factors such as the mineral type, the specific this compound collector, the pH of the pulp, and the presence of oxidizing or reducing agents.

Factors Influencing this compound Adsorption

Several factors can significantly influence the extent and selectivity of this compound adsorption on mineral surfaces.

  • pH: The pH of the flotation pulp is a critical parameter. In alkaline conditions, the surface of some minerals, like pyrite, can become oxidized and form hydrophilic iron hydroxides, which hinders the adsorption of this compound collectors.[6] This effect is often exploited to achieve selective flotation of other sulfide minerals, such as galena and chalcopyrite, from pyrite.[6] Conversely, in acidic to neutral conditions, this compound adsorption on pyrite can be more significant.[7]

  • Mineral Type: Dithiophosphates exhibit varying affinities for different sulfide minerals. They are generally effective collectors for galena, chalcopyrite, and activated sphalerite.[1] Their interaction with pyrite is weaker, especially at alkaline pH, which allows for selective separation.[2]

  • Presence of Activating Ions: The flotation of some minerals, like sphalerite, with dithiophosphates often requires the presence of an activating ion, typically copper sulfate. Copper ions adsorb onto the sphalerite surface, creating sites where the this compound collector can then adsorb.[7]

  • Collector Chain Length: The length and structure of the alkyl groups on the this compound molecule can influence its collecting power and selectivity. Longer alkyl chains generally lead to a more hydrophobic surface but can sometimes decrease selectivity.

Experimental Protocols for Studying this compound-Mineral Interactions

A variety of analytical techniques are employed to investigate the interactions between dithiophosphates and mineral surfaces. Detailed methodologies for key experiments are provided below.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the chemical species formed on a mineral surface after treatment with a collector.

Methodology:

  • Mineral Sample Preparation: High-purity mineral samples are ground to a fine powder (typically <38 µm).[8] The powder is then washed with an appropriate solvent (e.g., dilute acid, deionized water) to remove surface oxidation and contaminants, followed by drying under vacuum or in a nitrogen atmosphere.

  • Collector Treatment: A known mass of the prepared mineral powder is conditioned in a this compound solution of a specific concentration and pH for a set period with agitation.

  • Sample Washing and Drying: After conditioning, the mineral slurry is filtered, and the solid is washed with deionized water at the same pH to remove any physically adsorbed collector. The sample is then dried under vacuum.

  • FTIR Analysis (KBr Pellet Method):

    • A small amount of the dried, treated mineral powder (e.g., 1-2 mg) is intimately mixed with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr).

    • The mixture is pressed into a transparent pellet using a hydraulic press.

    • The KBr pellet is placed in the sample holder of the FTIR spectrometer.

    • The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is also collected and subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands of the this compound collector and any new bands that indicate the formation of metal-dithiophosphate complexes on the mineral surface.

X-ray Photoelectron Spectroscopy (XPS)

XPS provides quantitative elemental and chemical state information about the top few nanometers of a mineral surface.

Methodology:

  • Sample Preparation: A flat, polished mineral surface or a pressed pellet of fine mineral powder is used. The surface is cleaned by sputtering with an ion beam (e.g., Ar⁺) in the XPS vacuum chamber to remove atmospheric contaminants.

  • Collector Treatment: The cleaned mineral sample is immersed in a this compound solution of known concentration and pH for a specified time.

  • Sample Rinsing and Drying: The treated sample is gently rinsed with deionized water and dried under a stream of nitrogen gas before being introduced into the ultra-high vacuum chamber of the XPS instrument.

  • Data Acquisition:

    • A survey scan is first acquired to identify all the elements present on the surface.

    • High-resolution spectra are then obtained for the elements of interest (e.g., Pb, Cu, Fe, Zn, S, P, O, C).

    • The binding energy scale is calibrated using the C 1s peak of adventitious carbon at 284.8 eV or the Au 4f₇/₂ peak at 84.0 eV if a gold substrate is used.[9]

  • Data Analysis: The high-resolution spectra are analyzed to determine the chemical states of the elements. For example, shifts in the binding energies of the metal and sulfur peaks can provide evidence for the formation of metal-dithiophosphate bonds.

Cyclic Voltammetry (CV)

CV is an electrochemical technique used to study the redox reactions occurring at the mineral-solution interface.

Methodology:

  • Electrode Preparation: A working electrode is fabricated by embedding a high-purity mineral sample in an insulating resin, leaving a flat, polished surface exposed. Electrical contact is made to the back of the mineral.

  • Electrochemical Cell Setup: A standard three-electrode cell is used, consisting of the mineral working electrode, a reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode), and a counter electrode (e.g., platinum wire). The cell is filled with an electrolyte solution of a specific pH.

  • CV Measurement:

    • The potential of the working electrode is swept linearly from an initial potential to a final potential and then back to the initial potential at a constant scan rate.

    • The current flowing through the working electrode is measured as a function of the applied potential.

    • CV scans are first run in the absence of the collector to establish the baseline electrochemical behavior of the mineral.

    • The this compound collector is then added to the electrolyte, and the CV scans are repeated.

  • Data Analysis: The resulting voltammograms are analyzed for the appearance of new oxidation or reduction peaks, which can be attributed to the electrochemical reactions of the this compound at the mineral surface.

Hallimond Tube Flotation

The Hallimond tube is a laboratory-scale apparatus used to assess the floatability of minerals under controlled conditions.

Methodology:

  • Sample Preparation: A small, weighed amount (e.g., 1-2 grams) of finely ground and sized mineral particles is used.[10]

  • Pulp Conditioning: The mineral sample is placed in the Hallimond tube with a known volume of water of a specific pH. The collector and any other reagents are added, and the pulp is conditioned for a set time with gentle agitation.[10]

  • Flotation: A controlled flow of gas (e.g., nitrogen or air) is introduced through a frit at the bottom of the tube. The gas bubbles rise through the pulp, carrying the hydrophobic mineral particles to the top, where they are collected in a graduated collection arm.

  • Data Collection and Analysis: The flotation is carried out for a specific duration, and the mass of the floated and non-floated mineral fractions is determined after drying. The flotation recovery is then calculated as the percentage of the initial mineral mass that was collected in the floated fraction.

Quantitative Data on this compound-Mineral Interactions

The following tables summarize quantitative data from various studies on the interaction of dithiophosphates with mineral surfaces.

Table 1: Flotation Recovery of Sulfide Minerals with this compound Collectors

MineralThis compound TypeCollector ConcentrationpHFlotation Recovery (%)Reference
ChalcopyriteSodium Diisobutyl Dithiophosphinate12 mg/L896.2[4]
GalenaSodium Diisobutyl Dithiophosphinate50 mg/L1191.7[2]
PyriteSodium Diisobutyl Dithiophosphinate12 mg/L813.5[4]
SphaleriteSodium Diisobutyl Dithiophosphinate50 mg/L1116.9[2]
ChalcopyriteS-Allyl-O, O′-Dibutyl Phosphorodithioate8.0 mg/L8.095.2[5]
PyriteS-Allyl-O, O′-Dibutyl Phosphorodithioate10.0 mg/L~8.0<20[5]
GalenaThis compound (DPT)10⁻⁴ mol/L-High[11]
SphaleriteThis compound (DPT)10⁻⁴ mol/L-Low[11]
GalenaMX-505 (Thiocarbamate)75 g/Mg-~100[1]
PyriteMX-505 (Thiocarbamate)75 g/Mg-~82[1]
GalenaS-8045 (Thiophosphate)75 g/Mg-~75[1]
PyriteS-8045 (Thiophosphate)75 g/Mg-~25[1]

Table 2: Contact Angle Measurements on Mineral Surfaces Treated with Dithiophosphates

MineralThis compound TypeContact Angle (°)Reference
Chalcopyrite (untreated)-64.5[5]
ChalcopyriteS-Allyl-O, O′-Dibutyl Phosphorodithioate101.3[5]
Pyrite (untreated)-24.6[5]
PyriteS-Allyl-O, O′-Dibutyl Phosphorodithioate36.5[5]
ChalcopyriteAmmonium Dibutyl this compound (DTP)88.6[5]
PyriteAmmonium Dibutyl this compound (DTP)39.3[5]
Galena (in process water)-~33-48[12]

Table 3: Adsorption Density of Dithiophosphates on Mineral Surfaces

MineralThis compound TypeAdsorption DensityReference
ChalcopyriteDisecondary Butyl this compound (DBD)~0.8 monolayer[3]
GalenaThis compound (DPT)1.1 mol/m²[11]
SphaleriteThis compound (DPT)0.49 mol/m²[11]

Table 4: Adsorption Isotherm Parameters for this compound on Minerals

Mineral-Adsorbate SystemIsotherm ModelParametersReference
Ilmenite-Sodium OleateLangmuirqₘ and Kₗ values determined[13]
VariousLangmuir, FreundlichGeneral applicability discussed[14][15]

Note: Comprehensive and directly comparable data for Langmuir and Freundlich constants for this compound adsorption on the target sulfide minerals are sparse in the readily available literature. The provided references discuss the application of these models in similar systems.

Visualization of Interaction Pathways

The following diagrams, generated using Graphviz, illustrate the key logical relationships and experimental workflows described in this guide.

experimental_workflow cluster_sample_prep Sample Preparation cluster_treatment Collector Treatment cluster_analysis Surface Analysis & Flotation mineral_selection Select High-Purity Mineral grinding Grind to Fine Powder mineral_selection->grinding cleaning Clean Surface (Acid/Solvent Wash) grinding->cleaning drying Dry Sample cleaning->drying conditioning Condition with This compound Solution (Controlled pH, Conc., Time) drying->conditioning ftir FTIR Spectroscopy conditioning->ftir xps XPS Analysis conditioning->xps cv Cyclic Voltammetry conditioning->cv flotation Hallimond Tube Flotation conditioning->flotation

Caption: Experimental workflow for studying this compound-mineral interactions.

galena_interaction cluster_galena Galena (PbS) Surface Pb_ion Pb²⁺ site Chemisorption Chemisorption Pb_ion->Chemisorption DTP This compound (RO)₂PS₂⁻ DTP->Chemisorption Hydrophobic_Layer Hydrophobic Lead this compound Layer Pb(S₂P(OR)₂)₂ Chemisorption->Hydrophobic_Layer

Caption: Chemisorption of this compound on a galena surface.

pyrite_depression Pyrite Pyrite (FeS₂) Surface Surface_Oxidation Surface Oxidation Pyrite->Surface_Oxidation Alkaline_pH Alkaline pH (High OH⁻) Alkaline_pH->Surface_Oxidation Hydrophilic_Layer Formation of Hydrophilic Iron Hydroxides (Fe(OH)x) Surface_Oxidation->Hydrophilic_Layer DTP_Adsorption_Blocked This compound Adsorption Inhibited Hydrophilic_Layer->DTP_Adsorption_Blocked Depression Pyrite Depression (Remains Hydrophilic) DTP_Adsorption_Blocked->Depression

Caption: Mechanism of pyrite depression at alkaline pH.

Conclusion

The selective interaction of dithiophosphates with sulfide mineral surfaces is a complex process governed by a combination of chemical and electrochemical phenomena. Chemisorption leading to the formation of hydrophobic metal-dithiophosphate complexes is the predominant mechanism, which can be significantly influenced by factors such as pH and the presence of other ions in the flotation pulp. A thorough understanding of these fundamental interactions, aided by the suite of experimental techniques detailed in this guide, is essential for the optimization of existing mineral flotation processes and the development of novel, more efficient and selective collector reagents. The quantitative data and mechanistic pathways presented herein provide a solid foundation for researchers to advance the science and technology of mineral separation.

References

Methodological & Application

Application Notes: Dithiophosphates as Collectors in Froth Flotation of Sulfide Ores

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dithiophosphates are a class of sulfhydryl (thiol) organic compounds widely utilized as collectors in the froth flotation process for the beneficiation of sulfide (B99878) ores.[1][2] First introduced in 1925, they are second only to xanthates in terms of usage for sulfide mineral flotation.[1] These reagents are effective for the recovery of copper, lead, and zinc sulfide minerals.[3] Dithiophosphates possess both collecting and frothing properties, which can be advantageous in certain flotation circuits.[1] Their chemical stability and selectivity, particularly against iron sulfides like pyrite (B73398) in alkaline conditions, make them a valuable tool in mineral processing.[1][3]

Mechanism of Action

The function of dithiophosphate collectors is to selectively adsorb onto the surface of target sulfide minerals, rendering them hydrophobic (water-repellent).[1] This change in surface property allows the mineral particles to attach to air bubbles introduced into the flotation pulp and be carried to the surface in a froth layer, separating them from hydrophilic gangue minerals.[3][4]

The primary mechanism of adsorption is chemisorption, where the this compound anion forms a chemical bond with the metal ions within the mineral's crystal lattice.[3][5] This reaction creates a stable, water-repellent metal-dithiophosphate compound on the mineral surface.[3] The process is often described as a corrosion-type mixed potential mechanism occurring at the mineral-water interface.[3] The collector coordinates with the metal ions of the copper-containing minerals through the sulfur atoms of the this compound group.[6]

G cluster_0 Aqueous Phase (Pulp) cluster_1 Surface Interaction cluster_2 Flotation Process DTP This compound Anion (DTP⁻) Chemisorption Chemisorption DTP->Chemisorption Approaches Surface Mineral Sulfide Mineral Surface (e.g., CuFeS₂) Mineral->Chemisorption HydrophobicLayer Hydrophobic Metal-DTP Complex Forms Chemisorption->HydrophobicLayer Alters Surface Properties Attachment Particle-Bubble Attachment HydrophobicLayer->Attachment Enables Bubble Air Bubble Bubble->Attachment Recovery Recovery to Froth Attachment->Recovery G cluster_conditioning Conditioning Steps start Start ore_prep 1. Ore Preparation (Crushing & Grinding) start->ore_prep pulp_prep 2. Pulp Preparation (Ore + Water in Cell) ore_prep->pulp_prep ph_adjust 3a. pH Adjustment (3-5 min) pulp_prep->ph_adjust conditioning 3. Reagent Conditioning flotation 4. Flotation (Air Introduction & Froth Collection) processing 5. Sample Processing (Filter, Dry, Weigh) flotation->processing analysis 6. Chemical Analysis (Assay) processing->analysis end End analysis->end collector_add 3b. Collector Addition (3-5 min) frother_add 3c. Frother Addition (1-2 min) frother_add->flotation

References

Laboratory protocol for the synthesis of zinc dialkyldithiophosphate (ZDDP)

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Synthesis of Zinc Dialkyldithiophosphate (ZDDP)

This document provides a detailed laboratory protocol for the synthesis of Zinc Dialkylthis compound (ZDDP), a widely used antiwear and antioxidant additive in lubricants.[1][2] The protocol is intended for researchers, scientists, and professionals in chemical synthesis and materials development.

Principle:

The synthesis of ZDDP is typically a two-step process.[2][3][4]

  • Formation of Dialkyldithiophosphoric Acid: Phosphorus pentasulfide (P₂S₅) is reacted with an alcohol or a mixture of alcohols to produce the intermediate O,O'-dialkylphosphorodithioic acid (DTPA).[5] This reaction is exothermic and generates hydrogen sulfide (B99878) (H₂S) as a byproduct.[4][6]

  • Neutralization: The resulting dialkyldithiophosphoric acid is then neutralized with zinc oxide (ZnO) to form the final ZDDP product.[3][4]

Experimental Protocol

Materials and Equipment:

  • Reactants:

    • Phosphorus pentasulfide (P₂S₅)

    • Alcohol (e.g., isopropanol, methyl isobutyl carbinol (MIBC), isooctyl alcohol, or a mixture).[7][8] Alcohols should be anhydrous.[7]

    • Zinc Oxide (ZnO)

    • Process oil or a suitable non-polar solvent (e.g., heptane)

    • Nitrogen gas (for inert atmosphere)

  • Equipment:

    • Three-necked round-bottom flask

    • Mechanical stirrer

    • Heating mantle with temperature controller

    • Condenser

    • Dropping funnel

    • Thermometer

    • Vacuum distillation/stripping apparatus

    • Filtration system (e.g., Buchner funnel with filter paper or a system capable of removing fine particles)

    • Gas scrubber (for H₂S)

Part 1: Synthesis of Dialkyldithiophosphoric Acid
  • Setup: Assemble a clean, dry three-necked flask with a mechanical stirrer, a condenser connected to a gas scrubber for H₂S, and a dropping funnel or powder addition setup. Purge the system with nitrogen gas.[6]

  • Reactant Charging: Charge the flask with the selected alcohol or alcohol mixture. A typical molar ratio is 4 moles of alcohol to 1 mole of P₂S₅.[7]

  • Reaction Initiation: Begin stirring and gently heat the alcohol to approximately 58-68°C.[9]

  • P₂S₅ Addition: Slowly and carefully add the phosphorus pentasulfide to the alcohol in small portions. The reaction is exothermic, and the temperature should be maintained in the range of 80-95°C by controlling the addition rate and, if necessary, external cooling.[5][9]

  • Reaction Completion: After the addition is complete, continue stirring the mixture at 90-100°C for 2 to 5 hours to ensure the reaction goes to completion.[5][8] The completion can be monitored by the disappearance of the O-H stretching vibration (around 3300 cm⁻¹) in the IR spectrum.[5]

  • Intermediate Isolation (Optional): The resulting dialkyldithiophosphoric acid can be cooled and filtered to remove any unreacted solid P₂S₅ before proceeding to the next step.[8]

Part 2: Neutralization to Form ZDDP
  • Slurry Preparation: In a separate reaction vessel, prepare a slurry by dispersing zinc oxide in a portion of process oil or a previously prepared batch of ZDDP.[7][9] The slurry can be heated to around 60°C.[9]

  • Neutralization Reaction: Slowly add the dialkyldithiophosphoric acid from Part 1 to the stirred ZnO slurry.[7][9] The temperature should be carefully controlled, typically maintained between 70°C and 90°C.[8][10]

  • Soaking/Holding: After the addition is complete, hold the reaction mixture at the neutralization temperature for at least 1-2 hours to ensure complete reaction and achieve a stable pH.[9][10] A target pH is typically in the range of 5.8 to 6.8.[7][10]

  • Purification:

    • Stripping: Heat the mixture to 100°C under vacuum to remove water formed during the reaction and any residual alcohol.[6][10]

    • Filtration: Cool the product and filter it to remove unreacted zinc oxide and any other solid impurities. A filter aid may be used to improve filtration speed and efficiency.[6][10]

  • Final Product: The final product is a solution of zinc dialkylthis compound in process oil.

Data Presentation

The following table summarizes representative quantitative data from various synthesis examples.

ParameterExample 1[8]Example 2[7]Example 3[10]
Alcohol(s) MIBC, Isopropanol-Isooctyl Alcohol
P₂S₅:Alcohol Molar Ratio ~1:4.31:41:4.12
Acid Synthesis Temp. 90°C38-121°C (100-250°F)70-90°C
Acid Synthesis Time 5 hours1-6 hours2 hours
Neutralization Temp. ≤ 66°C, then 71°C-80-90°C
Neutralization Time 1.5 hours-2 hours
Final Product Analysis
Zinc Content (%)11.511.309.21
Phosphorus Content (%)10.9610.437.1
Sulfur Content (%)22.519.9614.6
Final pH-> 5.86.8

Experimental Workflow Visualization

ZDDP_Synthesis_Workflow Experimental Workflow for ZDDP Synthesis cluster_reactants Starting Materials cluster_step1 Step 1: Acid Formation cluster_step2 Step 2: Neutralization & Purification P2S5 Phosphorus Pentasulfide (P₂S₅) Reaction1 Reaction Vessel 1 (80-100°C, 2-5h) Under N₂ Atmosphere P2S5->Reaction1 Add Slowly Alcohol Alcohol(s) (e.g., Isopropanol, MIBC) Alcohol->Reaction1 ZnO Zinc Oxide (ZnO) + Process Oil Reaction2 Reaction Vessel 2 (70-90°C, 1-2h) ZnO->Reaction2 DTPA Dialkyldithiophosphoric Acid (DTPA) Reaction1->DTPA Intermediate H2S_waste H₂S Gas (to Scrubber) Reaction1->H2S_waste Byproduct DTPA->Reaction2 Add to Slurry Purification Vacuum Stripping (Remove H₂O, Alcohol) & Filtration Reaction2->Purification Crude Product ZDDP Final Product: ZDDP in Oil Purification->ZDDP Purified Waste Solid Waste (Unreacted ZnO) Purification->Waste Byproduct

Caption: Workflow diagram illustrating the two-step synthesis of ZDDP.

References

Application Notes: Dithiophosphates in Selective Flotation of Copper-Lead-Zinc Ores

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dithiophosphates are a class of sulfhydryl (thiol) collectors widely utilized in the froth flotation of sulfide (B99878) minerals since their introduction in 1925.[1][2] They are particularly effective in the selective recovery of copper, lead, and zinc sulfide ores.[1][3] Chemically known as dihydrocarbyl dithiophosphates, they possess both collecting and frothing properties, which can reduce the required dosage of other frothing agents.[2] A key advantage of dithiophosphates is their superior selectivity in separating valuable sulfide minerals like chalcopyrite (copper) and galena (lead) from iron sulfides, such as pyrite (B73398), especially in alkaline conditions.[2][3] While sometimes less powerful than xanthates, their selectivity makes them invaluable as either primary or secondary collectors in complex polymetallic ore processing.[3][4]

Mechanism of Action

The collecting action of dithiophosphates is based on their chemisorption onto the surface of sulfide minerals.[3] The dithiophosphate anion selectively binds to the metal ions within the mineral's crystal lattice, forming a stable, hydrophobic metal-dithiophosphate compound on the surface.[3][5] This reaction transforms the mineral surface from hydrophilic (water-attracting) to hydrophobic (water-repelling). These newly hydrophobic particles can then attach to air bubbles in the flotation pulp and be carried to the surface in a froth layer, effectively separating them from the hydrophilic gangue minerals that remain in the slurry.[3]

In a typical copper-lead-zinc (Cu-Pb-Zn) separation, the process is sequential. First, a bulk concentrate of the more readily floatable copper and lead minerals is produced, while zinc minerals (sphalerite) and pyrite are depressed.[6] Dithiophosphates are effective collectors in this initial stage.[6][7] Subsequently, the zinc that reported to the tailings is activated, typically with copper sulfate, and then floated using a collector in a separate circuit.[8][9] The selectivity of dithiophosphates against pyrite and their effectiveness on galena and chalcopyrite make them a critical reagent in achieving clean separation.[2][10]

Logical Workflow for Selective Flotation

The selective flotation of Cu-Pb-Zn ores is a multi-stage process requiring precise control of chemical reagents and pulp conditions to separate the valuable minerals sequentially.

G cluster_0 Ore Preparation cluster_1 Cu-Pb Bulk Flotation (Alkaline pH) cluster_2 Cu-Pb Separation cluster_3 Zinc Flotation Circuit crushing Crushing & Grinding conditioning Pulp Conditioning crushing->conditioning reagent_dep Depressants Added (e.g., ZnSO4, NaCN) conditioning->reagent_dep cu_pb_flot Bulk Flotation Cell cu_pb_sep Differential Flotation cu_pb_flot->cu_pb_sep Cu-Pb Bulk Concentrate zn_activation Zn Activation cu_pb_flot->zn_activation Tailings (ZnS) reagent_sep Cu or Pb Depressant (e.g., NaCN, Starch) cu_conc Copper Concentrate cu_pb_sep->cu_conc Float pb_conc Lead Concentrate cu_pb_sep->pb_conc Depressed zn_flot Zinc Flotation Cell zn_activation->zn_flot reagent_act Activator Added (e.g., CuSO4) reagent_coll_2 Collector Added (e.g., Xanthate) zn_activation->reagent_coll_2 zn_conc Zinc Concentrate zn_flot->zn_conc Float final_tails Final Tailings (Gangue/Pyrite) zn_flot->final_tails Tailings reagent_coll_1 This compound Collector Added reagent_dep->reagent_coll_1 reagent_coll_1->cu_pb_flot reagent_sep->cu_pb_sep reagent_act->zn_activation reagent_coll_2->zn_flot

Caption: Sequential flotation workflow for Cu-Pb-Zn ores.

Application Data

The performance of dithiophosphates is influenced by factors such as dosage, pH, and the presence of other modifying reagents. The following tables summarize quantitative data from various studies.

Table 1: Performance of Dithiophosphinates (DTPi) vs. Other Collectors in Single Mineral Flotation

Collector TypeMineralDosage (mg/L)pHRecovery (%)Source
Sodium Diisobutyl Dithiophosphinate (DTPiNa)Chalcopyrite12896.2[11]
Butyl XanthateChalcopyrite128< 90 (implied)[11]
Sodium Diisobutyl Dithiophosphinate (DTPiNa)Pyrite12813.5[11]
Sodium Diisobutyl Dithiophosphinate (DTPiNa)Galena501191.7[11]
Ammonium Dibutyl this compoundGalena5011< 91.7 (implied)[11]
Sodium Diisobutyl Dithiophosphinate (DTPiNa)Sphalerite501116.9[11]

Table 2: Application of Dithiophosphates in Complex Ore Flotation

Collector(s)Ore TypepHKey ModifiersConcentrate GradeRecovery (%)Source
Ammonium Dibutyl this compound (ADD) & Z-200Cu-Pb-Zn Sulphide6H₂SO₄ (pH), Na₂SO₃, ZnSO₄ (depressants)Cu: 11.47%, Pb: 15.42% (in Cu Conc.)Cu: 85.40%[12]
Na-Dialkyl this compound & PEXPyrite-rich Pb-Zn8.5 (Pb)ZnSO₄, Dextrin, FeSO₄, LimeNot SpecifiedPb: High (implied)[4]
Di-(sec-butyl) this compoundSynthetic Galena-QuartzNot SpecifiedNoneNot SpecifiedGalena: 99.6%[3]

Experimental Protocols

Protocol 1: Laboratory-Scale Batch Flotation for Cu-Pb-Zn Ore

This protocol outlines a standard procedure for evaluating the performance of this compound collectors in a laboratory setting using a mechanical flotation cell.

1. Ore Preparation:

  • Crush the ore sample to pass a 10-mesh sieve.[3]

  • Take a representative sample (e.g., 200-1000 g) and grind it in a ball mill with a specified volume of water to achieve the target particle size, typically 70-80% passing 75 µm (200 mesh).[3]

  • Transfer the ground slurry to the flotation cell (e.g., a 250g Fagergren machine cell) and add water to reach the desired pulp density.[13]

2. Reagent Conditioning (Cu-Pb Bulk Flotation Stage):

  • Start the agitator (e.g., 1100 rpm).[3]

  • pH Adjustment: Add a pH modifier, such as a lime (Ca(OH)₂) slurry, to raise the pulp pH to the target alkaline range (e.g., pH 8.5-11) for pyrite depression. Condition for 3-5 minutes.[3][4]

  • Depressant Addition: Add the sphalerite depressant, typically a Zinc Sulfate (ZnSO₄) solution, and a pyrite depressant if needed (e.g., Sodium Cyanide or Sodium Metabisulfite). Condition for 3-5 minutes.[6][7]

  • Collector Addition: Add the calculated dosage of the this compound collector solution (e.g., Ammonium Dibutyl this compound). Condition for 3-5 minutes to allow for collector adsorption onto the copper and lead mineral surfaces.[3][12]

  • Frother Addition: Add a frother (e.g., MIBC or pine oil) and condition for an additional 1-2 minutes.[3]

3. Flotation and Collection:

  • Open the air inlet valve to a predetermined flow rate (e.g., 3 L/min).[3]

  • Collect the froth (the Cu-Pb bulk concentrate) by scraping it from the lip of the cell for a set period (e.g., 5-10 minutes).

  • Stop the air supply and the agitator.

4. Zinc Flotation Stage (from Cu-Pb Tailings):

  • The remaining slurry (tailings) from the first stage is conditioned for zinc flotation.

  • Activator Addition: Add a Copper Sulfate (CuSO₄) solution to activate the sphalerite surfaces. Condition for 5-10 minutes.[9][14]

  • Collector & Frother Addition: Add a suitable collector (often a xanthate for activated sphalerite) and a frother.[14][15]

  • Repeat the flotation procedure (Step 3) to collect the zinc concentrate.

5. Analysis:

  • Filter, dry, and weigh the collected concentrates and the final tailings.

  • Analyze the samples for their copper, lead, and zinc content using appropriate analytical methods (e.g., Atomic Absorption Spectroscopy or X-Ray Fluorescence).

  • Calculate the grade and recovery for each metal in each product to evaluate the separation efficiency.

Visualized Protocols and Mechanisms

Laboratory Batch Flotation Workflow

This diagram illustrates the step-by-step process for a typical laboratory flotation experiment as described in the protocol.

G start Start: Ore Sample grind 1. Grind Ore in Ball Mill to Target Size start->grind pulp 2. Transfer Slurry to Flotation Cell grind->pulp ph_adjust 3. pH Adjustment (e.g., Lime) pulp->ph_adjust depressant 4. Add Depressant (e.g., ZnSO4) ph_adjust->depressant collector 5. Add this compound Collector depressant->collector frother 6. Add Frother (e.g., MIBC) collector->frother flotation 7. Introduce Air & Start Flotation frother->flotation collection 8. Collect Froth (Concentrate) flotation->collection analysis 9. Filter, Dry, Weigh, & Assay Products collection->analysis end End: Calculate Grade & Recovery analysis->end

Caption: Workflow for a standard laboratory batch flotation test.

Collector Interaction at Mineral Surfaces

This diagram shows the intended selective action of this compound collectors in the presence of depressants and activators on different sulfide minerals.

G cluster_minerals Mineral Surfaces in Pulp cluster_outcomes Resulting Surface Property DTP This compound Collector Galena Galena (PbS) DTP->Galena Adsorbs Chalco Chalcopyrite (CuFeS2) DTP->Chalco Adsorbs Depressant Sphalerite Depressant (e.g., Zinc Sulfate) Sphalerite Sphalerite (ZnS) Depressant->Sphalerite Inhibits Collector Adsorption Activator Sphalerite Activator (e.g., Copper Sulfate) Hydrophilic Hydrophilic (Depressed) Activator->Hydrophilic Activates Surface for Collector Hydrophobic Hydrophobic (Floats) Galena->Hydrophobic Chalco->Hydrophobic Sphalerite->Hydrophilic Activated Activated Hydrophobic (Floats in Zn Circuit) Hydrophilic->Activated

Caption: this compound's selective adsorption mechanism.

References

Application Notes and Protocols for the Recovery of Precious Metals (Gold and Silver) with Dithiophosphates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dithiophosphates are a class of organothiophosphate compounds that have found significant application in the mining industry as highly effective reagents for the recovery of precious metals such as gold and silver. Their utility is primarily demonstrated in two key hydrometallurgical processes: froth flotation, where they act as selective collectors for sulfide (B99878) minerals associated with precious metals, and solvent extraction, where they function as efficient extractants for the separation and purification of gold and silver from leach solutions.

These compounds are characterized by the presence of a dithiophosphate functional group, which exhibits a strong affinity for precious metal ions and sulfide mineral surfaces. This selective interaction allows for the efficient separation of valuable minerals from gangue material. This document provides detailed application notes and experimental protocols for the use of dithiophosphates in the recovery of gold and silver, intended for researchers, scientists, and professionals in the field of metallurgy and drug development.

Application in Froth Flotation

In froth flotation, dithiophosphates are utilized as collectors to render the surfaces of gold and silver-bearing sulfide minerals hydrophobic. This hydrophobicity allows the mineral particles to attach to air bubbles and be carried to the surface of the flotation cell, forming a mineral-rich froth that can be collected.

Common this compound Collectors

A variety of dialkyl and aryl dithiophosphates are commercially available, each with specific selectivities and strengths. The choice of collector depends on the ore mineralogy and the desired flotation performance.

This compound CollectorChemical NameTypical Dosage (g/t of ore)Effective pH RangeNotes
Danafloat™ 070Cresyl Dithiophosphoric Acid10 - 100[1]4 - 12[1]Strong frothing properties; non-selective in acidic circuits, but selective for copper, silver, gold, lead, and zinc sulfides in alkaline circuits.[1]
Danafloat™ 345Sodium Di-sec-butyl this compound10 - 50[2]4 - 12[2]Selective against iron sulfides in alkaline circuits; effective for copper, gold, silver, and sphalerite.[2]
Aero 3501®Isoamyl Dialkyl this compoundNot specifiedBasicAchieved over 90% recovery of coarse native gold in flash flotation.[3]
Sodium Diethyl this compoundSodium Diethyl this compoundNot specified~7.0 - 7.5[4]Often used in conjunction with xanthates.[4]
Experimental Protocol: Laboratory-Scale Froth Flotation of a Gold-Silver Bearing Sulfide Ore

This protocol outlines a general procedure for a laboratory-scale froth flotation test to assess the effectiveness of this compound collectors for the recovery of gold and silver.

1.2.1. Materials and Equipment

  • Ore Sample: A representative sample of the gold-silver bearing sulfide ore.

  • This compound Collector: e.g., Danafloat™ 345 (5-20% aqueous solution).[2]

  • Frother: e.g., Pine Oil or Methyl Isobutyl Carbinol (MIBC).

  • pH Modifier: e.g., Lime (CaO) or Sodium Carbonate (Na₂CO₃) for increasing pH; Sulfuric Acid (H₂SO₄) for decreasing pH.

  • Co-collector (Optional): e.g., a xanthate such as Potassium Amyl Xanthate (PAX).

  • Laboratory Flotation Machine: With a standard flotation cell (e.g., 2.5 L capacity).

  • Grinding Mill: e.g., rod mill or ball mill.

  • pH Meter.

  • Analytical Equipment: Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometer (ICP-OES).

  • Standard laboratory glassware, filtration apparatus, drying oven.

1.2.2. Procedure

  • Ore Preparation:

    • Crush the ore sample to a particle size of -2 mm.

    • A representative 1 kg sample of the crushed ore is wet-milled to a target particle size, typically 80% passing 75 µm.[5] The pulp density during grinding should be maintained at a specific solids percentage (e.g., 50-65%).

  • Pulp Preparation:

    • Transfer the ground ore slurry to the flotation cell.

    • Adjust the pulp density to the desired level (e.g., 30-35% solids by weight) by adding water.[6]

  • Conditioning:

    • Start the flotation cell agitator (e.g., at 1200 rpm).[5]

    • Measure and adjust the pulp pH to the target value (e.g., pH 8-10 for selectivity against pyrite) using the pH modifier.[2] Allow the pH to stabilize for 2-3 minutes.

    • If a co-collector is used, add it and condition the pulp for 2-3 minutes.

    • Add the this compound collector at the desired dosage (e.g., starting with 20 g/t) and condition for 3-5 minutes.[5]

    • Add the frother (e.g., 20-100 g/t) and condition for a further 1-2 minutes.[7]

  • Flotation:

    • Open the air inlet to introduce a steady stream of air bubbles.

    • Collect the froth (concentrate) by scraping it from the lip of the cell at timed intervals (e.g., 0-2 min, 2-5 min, 5-10 min).[5]

    • The material remaining in the cell at the end of the flotation period is the tailings.

  • Sample Processing and Analysis:

    • Filter, dry, and weigh the collected concentrate and tailings samples.[5]

    • Analyze the feed, concentrate, and tailings for their gold and silver content using a suitable analytical method (see Section 3).

1.2.3. Data Presentation

The performance of the flotation process is evaluated based on the recovery and grade of the precious metals in the concentrate.

ProductWeight (g)Au Grade (g/t)Ag Grade (g/t)Au Distribution (%)Ag Distribution (%)
Concentrate
Tailings
Feed (calculated)100.0100.0

Recovery (%) = (C * c) / (F * f) * 100

Where:

  • C = Weight of concentrate

  • c = Grade of metal in the concentrate

  • F = Weight of feed

  • f = Grade of metal in the feed

Application in Solvent Extraction

Solvent extraction using dithiophosphates is an effective method for recovering gold and silver from acidic leach solutions, particularly from thiourea (B124793) leaches.[8] Di(2-Ethylhexyl) Dithiophosphoric Acid (D2EHDTPA) is a commonly used extractant for this purpose.[8][9]

Process Overview

The solvent extraction process typically involves three main stages:

  • Extraction: Gold and silver ions are transferred from the aqueous leach solution to an organic phase containing the this compound extractant.

  • Scrubbing (Optional): The loaded organic phase is washed with a suitable solution to remove any co-extracted impurities.

  • Stripping: The gold and silver are selectively recovered from the loaded organic phase into a new aqueous solution, from which they can be further processed.

Experimental Protocol: Solvent Extraction of Gold and Silver from a Synthetic Thiourea Leach Solution

This protocol describes a laboratory-scale procedure for the co-extraction of gold and silver using D2EHDTPA, followed by selective stripping.

2.2.1. Materials and Equipment

  • Synthetic Leach Solution: Prepare an acidic thiourea solution containing known concentrations of gold and silver. For example, dissolve gold chloride and silver nitrate (B79036) in an acidified (e.g., with H₂SO₄ to pH 1-2) 99% purity thiourea solution.[8]

  • Organic Phase: A solution of Di(2-Ethylhexyl) Dithiophosphoric Acid (D2EHDTPA) in a suitable diluent (e.g., kerosene).

  • Silver Stripping Solution: A solution of ammonium (B1175870) thiocyanate (B1210189) (NH₄SCN) in dilute sulfuric acid.[8]

  • Gold Stripping Solution: A solution of ammonium thiosulfate (B1220275) ((NH₄)₂S₂O₃).[8]

  • Separatory Funnels.

  • Mechanical Shaker.

  • pH Meter.

  • Analytical Equipment: AAS or ICP-OES.

2.2.2. Procedure

  • Extraction:

    • In a separatory funnel, combine a known volume of the synthetic leach solution (aqueous phase) and the D2EHDTPA solution (organic phase) at a specific aqueous-to-organic (A/O) phase ratio (e.g., 1:1).

    • Shake the funnel for a sufficient time to reach equilibrium (e.g., 15-30 minutes).

    • Allow the phases to separate, then collect both the loaded organic and the raffinate (barren aqueous) phases.

  • Selective Stripping of Silver:

    • Take a known volume of the loaded organic phase and contact it with the silver stripping solution (NH₄SCN/H₂SO₄) in a separatory funnel at a specific O/A ratio.

    • Shake for a predetermined time, allow the phases to separate, and collect the silver-rich aqueous phase and the gold-loaded organic phase.

  • Stripping of Gold:

    • Contact the remaining gold-loaded organic phase with the gold stripping solution ((NH₄)₂S₂O₃) in a new separatory funnel at a specific O/A ratio.

    • Shake to equilibrium, allow for phase separation, and collect the gold-rich aqueous phase and the now-barren organic phase.

  • Analysis:

    • Analyze the initial leach solution, raffinate, and the silver and gold strip solutions for their metal content to determine the extraction and stripping efficiencies.

2.2.3. Data Presentation

StageParameterAu Concentration (mg/L)Ag Concentration (mg/L)Efficiency (%)
Extraction Initial Aqueous
RaffinateAu:
Ag:
Ag Stripping Loaded Organic
Ag Strip SolutionAg:
Au Stripping Au-Loaded Organic
Au Strip SolutionAu:

Analytical Protocol: Determination of Gold and Silver by AAS

This protocol details a standard procedure for the analysis of gold and silver in solid samples (ores, concentrates, tailings) and solutions using Atomic Absorption Spectrometry (AAS).

3.1. Digestion of Solid Samples (Aqua Regia Method)

  • Materials: Hydrochloric acid (HCl), Nitric acid (HNO₃), standard laboratory glassware, hot plate, filtration apparatus.

  • Procedure:

    • Weigh a representative sample (e.g., 10-20 g) into a beaker.[10]

    • Add a 3:1 mixture of concentrated HCl and HNO₃ (aqua regia). A common ratio is a 2:1 mixture of HCl and HNO3 for some applications.[10]

    • Gently heat the sample on a hot plate in a fume hood until the reaction subsides and the sample is digested. This may take 20 minutes to several hours depending on the sample matrix.[10]

    • Cool the digest, dilute with deionized water, and filter to remove any remaining solids.

    • Transfer the filtrate to a volumetric flask and dilute to a known volume.

3.2. AAS Measurement

  • Equipment: Atomic Absorption Spectrometer with gold and silver hollow cathode lamps.

  • Procedure:

    • Prepare a series of standard solutions of gold and silver of known concentrations.

    • Aspirate the standards and the prepared sample solutions into the AAS.

    • Measure the absorbance of each solution at the appropriate wavelength for gold (242.8 nm) and silver (328.1 nm).

    • Construct a calibration curve from the standard readings and determine the concentration of gold and silver in the samples. For low concentrations, a solvent extraction step using a suitable organic solvent like Methyl Isobutyl Ketone (MIBK) may be necessary to pre-concentrate the precious metals before AAS analysis.[11]

Synthesis of Dithiophosphoric Acid (General Protocol)

This protocol provides a general method for the synthesis of dialkyl dithiophosphoric acid, the precursor to many this compound collectors and extractants.

  • Materials: Phosphorus pentasulfide (P₂S₅), the desired alcohol (e.g., isobutanol, 2-ethylhexanol), inert solvent (optional, e.g., toluene), reaction flask with a reflux condenser and stirrer.

  • Procedure:

    • In a well-ventilated fume hood, charge the reaction flask with the alcohol.

    • Slowly add phosphorus pentasulfide to the alcohol with stirring. The reaction is exothermic and produces toxic hydrogen sulfide (H₂S) gas, which must be properly scrubbed.

    • The molar ratio of alcohol to P₂S₅ is typically 4:1.

    • Heat the mixture to a temperature of 60-90°C and maintain for several hours until the reaction is complete (cessation of H₂S evolution).

    • The resulting dialkyl dithiophosphoric acid can be used directly or further purified.

Visualizations

Froth_Flotation_Workflow cluster_prep Ore Preparation cluster_flotation Flotation Process cluster_products Products cluster_analysis Analysis Ore Gold-Silver Ore Crushing Crushing (-2mm) Ore->Crushing Grinding Grinding (80% < 75µm) Crushing->Grinding Pulp Pulp Preparation (30-35% solids) Grinding->Pulp Conditioning Conditioning (pH, Collector, Frother) Pulp->Conditioning Flotation_Cell Flotation Conditioning->Flotation_Cell Concentrate Precious Metal Concentrate Flotation_Cell->Concentrate Froth Collection Tailings Gangue Tailings Flotation_Cell->Tailings Underflow Analysis Drying, Weighing, & AAS Analysis Concentrate->Analysis Tailings->Analysis Solvent_Extraction_Workflow cluster_leaching Leaching cluster_sx Solvent Extraction Circuit cluster_outputs Outputs Leach_Solution Aqueous Thiourea Leach Solution (Au, Ag) Extraction Extraction with D2EHDTPA Leach_Solution->Extraction Ag_Stripping Selective Ag Stripping (NH4SCN/H2SO4) Extraction->Ag_Stripping Loaded Organic Raffinate Barren Aqueous (Raffinate) Extraction->Raffinate Au_Stripping Au Stripping ((NH4)2S2O3) Ag_Stripping->Au_Stripping Au-Loaded Organic Ag_Solution Silver-Rich Aqueous Solution Ag_Stripping->Ag_Solution Au_Solution Gold-Rich Aqueous Solution Au_Stripping->Au_Solution Barren_Organic Barren Organic to Recycle Au_Stripping->Barren_Organic

References

Application Note: Quantitative Analysis of Dithiophosphates using ³¹P NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dithiophosphates are a class of organophosphorus compounds widely utilized as intermediates in the synthesis of pesticides, lubricant additives, and pharmaceuticals.[1] The purity and concentration of this compound starting materials and products are critical for ensuring the efficacy, safety, and quality of the final products. While traditional analytical techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) have been employed for their analysis, ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a superior method for the quantitative analysis of these compounds.[1]

The phosphorus-31 (³¹P) nucleus offers several advantages for quantitative NMR (qNMR). It has a 100% natural abundance and a high gyromagnetic ratio, leading to high sensitivity and strong NMR signals.[2][3][4] The wide chemical shift range of ³¹P NMR minimizes signal overlap, allowing for the clear identification and quantification of different phosphorus-containing species, including the active compound and any impurities.[1][2] Furthermore, ³¹P NMR is inherently quantitative, non-destructive, and requires minimal sample preparation, making it a rapid and efficient analytical tool.[1]

This application note provides a detailed protocol for the quantitative analysis of dithiophosphates using ³¹P NMR spectroscopy, including sample preparation, data acquisition, and processing.

Experimental Protocols

A robust and accurate quantitative analysis of dithiophosphates by ³¹P NMR can be achieved by following a systematic protocol. The workflow involves careful sample preparation, optimization of NMR acquisition parameters, and precise data processing.

Logical Workflow for this compound Purity Assessment by ³¹P NMR

Quantitative 31P NMR Workflow cluster_sample_prep Sample Preparation cluster_nmr_acq NMR Data Acquisition cluster_data_proc Data Processing & Analysis weigh_sample Accurately weigh This compound sample (20-50 mg) weigh_is Accurately weigh internal standard (IS) setup Set up 31P NMR experiment on spectrometer weigh_sample->setup dissolve Dissolve sample and IS in deuterated solvent (e.g., CDCl3) transfer Transfer solution to NMR tube acquire Acquire spectrum with proton decoupling (inverse-gated) process Apply phasing and baseline correction setup->process relax Ensure sufficient relaxation delay (D1) integrate Integrate signals for This compound and IS calculate Calculate purity/ concentration report Report results

Caption: Workflow for quantitative analysis of dithiophosphates by ³¹P NMR.

Sample Preparation

Accurate sample preparation is crucial for obtaining reliable quantitative results. The use of an internal standard is highly recommended.[1][2]

  • Weighing: Accurately weigh approximately 20-50 mg of the this compound sample into a clean, dry vial.[1]

  • Internal Standard: Select a suitable internal standard that has a ³¹P signal in a clear region of the spectrum, away from the analyte signals. Triphenyl phosphate (B84403) is a commonly used internal standard.[1][5] Accurately weigh a known amount of the internal standard and add it to the vial containing the this compound.

  • Dissolution: Add a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)) to the vial to dissolve both the sample and the internal standard completely.[1][6] The volume should be sufficient to bring the liquid level above the NMR coil in the tube (typically 0.6-0.7 mL).

  • Transfer: Vortex the vial to ensure a homogenous solution and then transfer the solution into a 5 mm NMR tube.

NMR Data Acquisition

For quantitative ³¹P NMR, it is essential to acquire the spectrum under conditions that ensure the signal intensity is directly proportional to the number of nuclei.

  • Spectrometer Setup: The experiment is performed on a high-resolution NMR spectrometer equipped with a phosphorus probe.

  • Proton Decoupling: Use inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE), which can lead to inaccurate signal integrations.[1][7]

  • Relaxation Delay (D1): Set a sufficient relaxation delay (D1) to allow for complete relaxation of all phosphorus nuclei between scans. A common practice is to set D1 to at least 5 times the longest T₁ (spin-lattice relaxation time) of any phosphorus nucleus in the sample.[1] If T₁ values are unknown, a conservative D1 of 30-60 seconds is often used.

  • Acquisition Parameters: Set the spectral width to encompass all expected ³¹P signals. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

Table 1: Recommended NMR Acquisition Parameters for Quantitative ³¹P NMR of Dithiophosphates

ParameterRecommended ValueRationale
Pulse ProgramInverse-gated decouplingSuppresses NOE for accurate integration[1][7]
Relaxation Delay (D1)≥ 5 x T₁ (longest)Ensures complete relaxation for quantitative accuracy[1]
Number of Scans (NS)16 - 64 (or as needed)To achieve a good signal-to-noise ratio
Spectral Width (SW)Sufficient to cover all signalsTo avoid signal folding
Temperature298 K (25 °C)For consistency
Data Processing and Quantification
  • Processing: Apply Fourier transformation, phasing, and baseline correction to the acquired Free Induction Decay (FID) to obtain a high-quality spectrum.

  • Integration: Integrate the signals corresponding to the this compound and the internal standard. The integration regions should be set consistently for all spectra.

  • Purity Calculation: The purity of the this compound can be calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

    Where:

    • I_analyte = Integral of the analyte signal

    • I_IS = Integral of the internal standard signal

    • N_analyte = Number of phosphorus atoms in the analyte molecule

    • N_IS = Number of phosphorus atoms in the internal standard molecule

    • MW_analyte = Molecular weight of the analyte

    • MW_IS = Molecular weight of the internal standard

    • m_analyte = Mass of the analyte

    • m_IS = Mass of the internal standard

    • Purity_IS = Purity of the internal standard

Data Presentation

The results of the quantitative analysis should be presented in a clear and organized manner.

Table 2: Example Quantitative Data for O,O-Diethyl this compound

Sample IDMass of Sample (mg)Mass of IS (mg)Integral of AnalyteIntegral of ISCalculated Purity (%)
DTP-Batch-00135.215.51.000.4898.5
DTP-Batch-00236.115.81.020.4998.2
DTP-Batch-00334.815.30.990.4798.9

Internal Standard (IS): Triphenyl Phosphate (Purity = 99.9%)

Conclusion

³¹P NMR spectroscopy is a powerful and efficient technique for the quantitative analysis of dithiophosphates.[1] Its high selectivity, minimal sample preparation, and inherent quantitative nature make it an excellent alternative to traditional chromatographic methods.[1] By following the detailed protocols outlined in this application note, researchers, scientists, and drug development professionals can achieve accurate and reliable quantification of dithiophosphates, ensuring the quality and integrity of their products.[1]

References

Application Notes and Protocols for Studying Dithiophosphate Hydrolysis Rates Under Different pH Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dithiophosphates are a class of organophosphorus compounds with diverse applications, ranging from pesticides and lubricant additives to intermediates in pharmaceutical synthesis.[1] The stability of these compounds in aqueous environments is a critical factor influencing their efficacy, environmental fate, and toxicological profiles. Hydrolysis, the chemical breakdown of a compound due to reaction with water, is a primary degradation pathway for dithiophosphates. This process is significantly influenced by the pH of the surrounding medium, with the rate of hydrolysis often varying dramatically under acidic, neutral, and alkaline conditions.[1] Understanding the pH-dependent hydrolysis kinetics of dithiophosphates is therefore essential for developing stable formulations, predicting their environmental persistence, and assessing their potential biological activity.

These application notes provide a detailed protocol for systematically studying the hydrolysis rates of dithiophosphate compounds across a range of pH conditions. The described methodology enables the determination of key kinetic parameters, such as observed rate constants (k_obs), which are crucial for predicting the stability and degradation profile of these molecules.

Experimental Protocols

This section details the methodology for investigating the hydrolysis of dithiophosphates as a function of pH. The protocol is designed to be adaptable for various this compound compounds and analytical techniques.

Materials and Reagents
  • This compound compound of interest

  • Buffer solutions (e.g., citrate, phosphate, borate) covering a range of pH values (e.g., pH 4, 7, 9)

  • Deionized water (ASTM Type I or equivalent)[2]

  • Acetonitrile or other suitable organic solvent (for stock solution preparation)

  • Analytical standards of the this compound and expected hydrolysis products

  • pH meter

  • Constant temperature bath or incubator

  • Analytical instrumentation (e.g., HPLC, ³¹P NMR spectrometer, UV-Vis spectrophotometer, or H₂S-sensitive electrode)[3]

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Vials with caps

Preparation of Solutions
  • Stock Solution of this compound: Accurately weigh a known amount of the this compound compound and dissolve it in a minimal amount of a suitable organic solvent, such as acetonitrile. Dilute to the final volume with deionized water to prepare a concentrated stock solution. The final concentration of the organic solvent in the reaction mixture should be kept low (typically <1%) to avoid affecting the hydrolysis rate.[2]

  • Buffer Solutions: Prepare a series of buffer solutions at the desired pH values (e.g., pH 4, 7, and 9). Ensure the buffers have sufficient capacity to maintain the pH throughout the experiment. The choice of buffer should be carefully considered to avoid any catalytic effects on the hydrolysis reaction.[2]

Hydrolysis Experiment Procedure
  • Temperature Control: Set a constant temperature bath or incubator to the desired experimental temperature. For initial studies, room temperature (25 °C) is often used. Some studies have been conducted at elevated temperatures to accelerate degradation.[3][4][5]

  • Reaction Setup: For each pH to be tested, pipette a known volume of the corresponding buffer solution into a series of reaction vials.

  • Initiation of Reaction: Add a small, known volume of the this compound stock solution to each vial to achieve the desired initial concentration. Cap the vials tightly and mix thoroughly. Start a timer immediately after the addition of the this compound.

  • Sampling: At predetermined time intervals, withdraw an aliquot from a vial for each pH condition. The sampling frequency should be adjusted based on the expected rate of hydrolysis; more frequent sampling is needed for faster reactions.

  • Sample Quenching (if necessary): Depending on the analytical method, it may be necessary to quench the hydrolysis reaction immediately after sampling. This can be achieved by adding a quenching agent or by rapid freezing.

  • Analysis: Analyze the samples using a suitable analytical method to determine the concentration of the remaining this compound. Methods such as ³¹P NMR spectroscopy can directly measure the degradation of the parent compound.[3] Alternatively, the release of a product, such as hydrogen sulfide, can be monitored using an H₂S-sensitive electrode.[3][4]

  • Data Collection: Record the concentration of the this compound at each time point for each pH condition.

Data Presentation

The quantitative data from the hydrolysis experiments should be summarized in a clear and structured table to facilitate comparison of the hydrolysis rates at different pH values. The observed first-order rate constant (k_obs) can be determined by plotting the natural logarithm of the this compound concentration versus time. The negative of the slope of this line gives the rate constant.[6]

Table 1: Hydrolysis Rate Constants of this compound X at Different pH Conditions

pHTemperature (°C)Initial Concentration (mM)Observed Rate Constant (k_obs) (s⁻¹)Half-life (t₁/₂) (s)
4.0251.0
7.0251.0
9.0251.0

Half-life (t₁/₂) is calculated as 0.693 / k_obs.

Visualizations

Diagrams are essential for visualizing the experimental workflow and the underlying chemical processes.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare this compound Stock Solution setup Set up Reactions in Vials (Buffer + this compound) stock->setup buffers Prepare Buffer Solutions (pH 4, 7, 9) buffers->setup incubate Incubate at Constant Temperature setup->incubate sample Sample at Timed Intervals incubate->sample analyze Analyze Samples (e.g., 31P NMR, HPLC) sample->analyze data Determine Concentration vs. Time analyze->data calculate Calculate Rate Constants (k_obs) data->calculate

Caption: Experimental workflow for studying this compound hydrolysis.

Hydrolysis_Pathway This compound This compound (Parent Compound) TransitionState Transition State This compound->TransitionState + H₂O (pH dependent) Products Hydrolysis Products (e.g., Thiophosphoric Acid + Alcohol) TransitionState->Products k_obs

Caption: Generalized this compound hydrolysis pathway.

References

Application Note: High-Sensitivity Analysis of Dithiophosphates by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of dithiophosphates using Gas Chromatography-Mass Spectrometry (GC-MS). Dithiophosphates, significant metabolites of organophosphate pesticides and key components in various industrial applications, are often present at low concentrations in complex matrices. Due to their polar and non-volatile nature, a crucial derivatization step is required to enable their analysis by GC-MS. This protocol outlines a validated procedure involving sample preparation, derivatization with pentafluorobenzyl bromide (PFBBr), and subsequent GC-MS analysis, providing a reliable method for researchers, scientists, and drug development professionals.

Introduction

Dithiophosphates are a class of organophosphorus compounds widely used as pesticides, lubricant additives, and in mining operations. Monitoring their levels in biological and environmental samples is crucial for assessing exposure and understanding their metabolic fate. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, the direct analysis of dithiophosphates by GC-MS is hindered by their low volatility and thermal instability.[1] To overcome these challenges, a derivatization step is employed to convert the polar dithiophosphates into more volatile and thermally stable derivatives suitable for GC-MS analysis.[1] This application note provides a comprehensive protocol for the analysis of dithiophosphates using a GC-MS method following derivatization with 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr).

Principle

The analytical method is based on the extraction of dithiophosphates from the sample matrix, followed by a chemical derivatization reaction. The polar dithiophosphate is converted into a less polar, more volatile pentafluorobenzyl ester derivative. This derivative is then readily analyzed by GC-MS. The separation is achieved on a gas chromatographic column, and detection is performed by a mass spectrometer, often in the Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.[2]

Experimental Protocols

Sample Preparation (Urine Matrix)

This protocol describes a general procedure for the extraction of dithiophosphates from urine samples using liquid-liquid extraction (LLE). For other matrices, the extraction procedure may need to be adapted.

Materials:

  • Urine sample

  • Acetonitrile (B52724)

  • Diethyl ether[3]

  • pH buffer (pH 5-7)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Adjust the pH of the urine sample (e.g., 1 mL) to a range of 5-7.

  • Add 1 mL of acetonitrile to the urine sample, vortex for 1 minute, and centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • To the supernatant, add 2 mL of diethyl ether, vortex for 1 minute, and centrifuge at 4000 rpm for 10 minutes.[3]

  • Carefully collect the upper organic layer (diethyl ether) and transfer it to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • The dried extract is now ready for derivatization.

Derivatization with Pentafluorobenzyl Bromide (PFBBr)

Materials:

  • Dried sample extract

  • 3% (v/v) 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr) in acetonitrile[2]

  • Reaction vials

  • Incubator or water bath

Procedure:

  • Reconstitute the dried sample extract in a suitable solvent (e.g., 100 µL of acetonitrile).

  • Add 250 µL of 3% PFBBr solution in acetonitrile to the sample extract.[4]

  • Incubate the reaction mixture at room temperature for 1 hour or utilize microwave-assisted derivatization at 160 W for 5 minutes for a faster reaction.[2][4]

  • After the reaction is complete, the sample is ready for GC-MS analysis.

GC-MS Analysis

Instrumentation:

  • Gas Chromatograph equipped with a Mass Spectrometer (e.g., Agilent, Thermo Fisher Scientific, Shimadzu).

GC-MS Parameters:

ParameterValue
GC Column RTx®-5MS capillary column (or equivalent)
Injector Temperature 250 °C
Injection Mode Splitless
Injection Volume 1 µL
Carrier Gas Helium
Oven Temperature Program Initial temperature of 70°C, hold for 1-3 min, then ramp to 285°C at 10°C/min, hold for 3 min.
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
MS Detection Mode Selected Ion Monitoring (SIM)
Monitored Ions (m/z) For Diethyl this compound derivative: 366

Quantitative Data

The following tables summarize the quantitative performance of the GC-MS method for the analysis of dithiophosphates.

Table 1: Linearity and Quantification Limits

AnalyteMatrixLinearity Range (µg/L)Limit of Quantification (LOQ) (µg/L)Reference
Diethylthiophosphate (DETP)Urine10 - 50010[2]
Diethylthis compound (DEDTP)Urine10 - 50010[2]

Table 2: Precision

AnalyteConcentration LevelIntra-assay Precision (%RSD)Inter-assay Precision (%RSD)Reference
Diethylthiophosphate (DETP)Not Specified1.1 - 9.110.3 - 15.1[4]
Diethylthis compound (DEDTP)Not Specified4.06 - 6.94.9 - 11.9[4]

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis Sample Urine Sample pH_Adjust pH Adjustment (5-7) Sample->pH_Adjust LLE Liquid-Liquid Extraction (Acetonitrile/Diethyl Ether) pH_Adjust->LLE Evaporation Evaporation to Dryness LLE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution PFBBr_Addition Addition of PFBBr Reconstitution->PFBBr_Addition Incubation Incubation (Room Temp or Microwave) PFBBr_Addition->Incubation GC_MS GC-MS System Incubation->GC_MS Data_Analysis Data Analysis and Quantification GC_MS->Data_Analysis

Caption: Experimental workflow for this compound analysis.

Conclusion

The described GC-MS method, incorporating a crucial derivatization step with PFBBr, provides a sensitive and reliable approach for the quantitative analysis of dithiophosphates in complex matrices. The detailed protocol and performance data presented in this application note offer a valuable resource for researchers and scientists in the fields of environmental monitoring, toxicology, and drug development.

References

High-Performance Liquid Chromatography (HPLC) for Dithiophosphate Separation and Detection: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dithiophosphates are a class of organophosphorus compounds widely utilized as pesticides, lubricant additives (e.g., zinc dialkyldithiophosphates or ZDDPs), and as intermediates in chemical synthesis. Their presence and concentration in various matrices, from environmental samples to industrial products, necessitate robust and reliable analytical methods for their separation and quantification. High-Performance Liquid Chromatography (HPLC) has emerged as a powerful technique for the analysis of dithiophosphates due to its versatility, sensitivity, and applicability to a wide range of these compounds.

This document provides detailed application notes and experimental protocols for the separation and detection of dithiophosphates using HPLC. It covers various methodologies, including reverse-phase and ion-pair chromatography, derivatization techniques for enhanced detection, and different detection methods such as UV-Visible (UV-Vis), Mass Spectrometry (MS), and Electrochemical Detection (EC).

Key Methodologies and Protocols

Reverse-Phase HPLC for Direct Analysis of Dithiophosphates

Reverse-phase HPLC is a common method for the direct analysis of more polar dithiophosphates or when derivatization is not desired. The separation is based on the hydrophobic interactions between the analytes and the nonpolar stationary phase.

Experimental Protocol: Analysis of O,O-Diethyl Dithiophosphate

This protocol is suitable for the direct analysis of O,O-Diethyl this compound in relatively clean sample matrices.

1. Sample Preparation:

  • For aqueous samples, filter through a 0.45 µm syringe filter prior to injection.

  • For samples in organic solvents, ensure the solvent is miscible with the mobile phase. If not, evaporate the solvent and reconstitute the residue in the mobile phase.

2. HPLC Conditions:

  • Column: Newcrom R1, 5 µm, 4.6 x 150 mm (or equivalent C18 column with low silanol (B1196071) activity)[1].

  • Mobile Phase: A mixture of acetonitrile (B52724) (MeCN) and water, with a small addition of an acid like phosphoric acid to improve peak shape. For MS compatibility, replace phosphoric acid with formic acid[1]. A typical starting point is a 70:30 (v/v) mixture of MeCN:Water with 0.1% phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

  • Detection: UV at 230 nm.

3. Data Analysis:

  • Quantify the O,O-Diethyl this compound peak by comparing its peak area to a calibration curve prepared from certified reference standards.

Derivatization Followed by HPLC-UV for Analysis of Zinc Dialkyl Dithiophosphates (ZDDPs) in Lubricants

ZDDPs are prevalent in lubricating oils but often lack a strong chromophore for sensitive UV detection. A common approach is to derivatize them into UV-active compounds. The conversion to p-nitrobenzylic esters is a well-established method[2].

Experimental Protocol: Derivatization and HPLC-UV Analysis of ZDDPs

1. Sample Preparation (from Lubricating Oil):

  • Solid-Phase Extraction (SPE):

    • Dilute the oil sample in a nonpolar solvent like hexane (B92381).

    • Use a silica-based SPE cartridge. Pre-condition the cartridge with hexane.

    • Load the diluted oil sample onto the cartridge. The base oil and other nonpolar components will pass through, while the more polar ZDDPs will be retained.

    • Wash the cartridge with hexane to remove any remaining oil matrix.

    • Elute the ZDDPs with a more polar solvent, such as a mixture of hexane and methyl tert-butyl ether (MTBE).

    • Evaporate the eluent to dryness under a gentle stream of nitrogen.

2. Derivatization to p-Nitrobenzylic Esters:

  • Dissolve the dried ZDDP extract in 20 mL of acetonitrile[2].

  • Add an excess of p-nitrobenzyl bromide[2].

  • Place the mixture in an ultrasonic bath for 30 minutes to facilitate the reaction[2].

  • After the reaction, the resulting p-nitrobenzylic esters can be further purified by chromatography on a silica (B1680970) gel column if necessary[2].

3. HPLC Conditions:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution is typically used to separate the different alkyl chain lengths of the ZDP derivatives.

    • Solvent A: Water

    • Solvent B: Acetonitrile

    • Gradient Program: Start with a higher percentage of water and gradually increase the percentage of acetonitrile. A typical gradient might be:

      • 0-5 min: 60% B

      • 5-20 min: 60% to 90% B

      • 20-25 min: 90% B

      • 25.1-30 min: 60% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 35 °C.

  • Detection: UV at 254 nm.

4. Data Analysis:

  • Identify and quantify the different ZDP derivatives based on their retention times and peak areas relative to a calibration curve of derivatized ZDP standards.

Ion-Pair Chromatography for Enhanced Retention of Dithiophosphates

For highly polar dithiophosphates that are poorly retained on traditional reverse-phase columns, ion-pair chromatography can be employed. This technique introduces an ion-pairing reagent into the mobile phase, which forms a neutral ion-pair with the charged this compound analyte, thereby increasing its hydrophobicity and retention on the nonpolar stationary phase.

Experimental Protocol: Ion-Pair HPLC for this compound Anions

1. Sample Preparation:

  • Prepare aqueous samples by filtering through a 0.45 µm filter.

  • For solid samples, extract the dithiophosphates with a suitable solvent, evaporate to dryness, and reconstitute in the mobile phase.

2. HPLC Conditions:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: Aqueous buffer (e.g., 20 mM phosphate (B84403) buffer, pH 7.0) containing the ion-pairing reagent.

    • Solvent B: Acetonitrile or Methanol.

    • Ion-Pairing Reagent: A quaternary ammonium (B1175870) salt such as tetrabutylammonium (B224687) hydroxide (B78521) (TBA-OH) or tetrabutylammonium phosphate at a concentration of 5-10 mM is commonly used[3][4][5].

    • Gradient or Isocratic Elution: Depending on the complexity of the sample, either an isocratic or gradient elution can be used. For a mixture of dithiophosphates, a gradient elution with increasing organic solvent concentration is recommended.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

  • Detection: UV at an appropriate wavelength (e.g., 220-240 nm) or Mass Spectrometry.

3. Data Analysis:

  • Quantify the this compound peaks against a calibration curve prepared with standards in the same ion-pairing mobile phase.

Quantitative Data Summary

The following tables summarize typical performance data for the HPLC analysis of dithiophosphates using various methods.

Table 1: HPLC-UV Method Performance for Derivatized ZDPs

ParameterValueReference
Analyte p-Nitrobenzylic esters of ZDPs[2]
Matrix Lubricating Oil[2]
Limit of Detection (LOD) 20 pg/µL[2]
Recovery > 90%[2]
**Linearity (R²) **> 0.99-
Precision (RSD) < 5%-

Table 2: LC-MS/MS Method Performance for this compound Metabolites in Urine

ParameterDiethyl this compound (DEDTP)Dimethyl this compound (DMDTP)Reference
Matrix Human UrineHuman Urine[6]
Limit of Detection (LOD) 0.0697 ng/mL0.0406 ng/mL[6]
Limit of Quantification (LOQ) 0.2112 ng/mL1.229 ng/mL[6]
Recovery 93 - 102%93 - 102%[6]
Precision (Repeatability, RSD) 0.62 - 5.46%0.62 - 5.46%[6]

Experimental Workflow and Signaling Pathway Diagrams

To visualize the analytical process, a generalized workflow for the HPLC analysis of dithiophosphates is presented below.

HPLC_Workflow cluster_prep Sample Preparation cluster_derivatization Optional Derivatization cluster_hplc HPLC Analysis cluster_detection Detection & Data Analysis Sample Sample Collection (e.g., Oil, Water, Soil) Extraction Extraction (LLE, SPE) Sample->Extraction Cleanup Cleanup & Concentration Extraction->Cleanup Derivatization Derivatization (e.g., with p-nitrobenzyl bromide) Cleanup->Derivatization If required HPLC HPLC System (Pump, Injector, Column) Cleanup->HPLC Derivatization->HPLC Separation Chromatographic Separation (Reverse-Phase / Ion-Pair) HPLC->Separation Detection Detection (UV, MS, EC) Separation->Detection Data_Analysis Data Acquisition & Processing Detection->Data_Analysis Quantification Quantification & Reporting Data_Analysis->Quantification

Caption: Generalized workflow for this compound analysis by HPLC.

Conclusion

The HPLC methods outlined in this document provide a robust framework for the separation and detection of dithiophosphates in a variety of matrices. The choice of the specific method, including the use of reverse-phase or ion-pair chromatography and the necessity of a derivatization step, will depend on the specific this compound analytes, the sample matrix, and the required sensitivity of the analysis. Proper method validation, including the determination of linearity, accuracy, precision, and limits of detection and quantification, is crucial for ensuring the reliability of the obtained results. The provided protocols and data serve as a valuable resource for researchers and scientists in the development and implementation of HPLC methods for this compound analysis.

References

Application Notes and Protocols for Employing Radiolabelled Dithiophosphate in Flotation Adsorption Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for utilizing radiolabelled dithiophosphates to study their adsorption characteristics in mineral flotation. This technique offers a highly sensitive and quantitative method to investigate the interactions between dithiophosphate collectors and mineral surfaces, which is crucial for optimizing flotation processes in mineral separation and potentially adaptable for other solid-phase binding assays.

Introduction

Dithiophosphates are a class of chemical reagents widely used as collectors in the froth flotation of sulfide (B99878) minerals, such as galena (PbS) and sphalerite (ZnS). The efficiency of the flotation process is critically dependent on the selective adsorption of these collectors onto the surface of the target minerals, rendering them hydrophobic. By employing dithiophosphates labelled with radioisotopes like Phosphorus-32 (³²P) or Sulfur-35 (³⁵S), it is possible to directly and accurately quantify the amount of collector adsorbed onto the mineral surfaces under various experimental conditions. This methodology provides invaluable insights into adsorption kinetics, equilibrium, and the factors influencing collector-mineral interactions.

Core Principles

The fundamental principle of this technique lies in the direct measurement of radioactivity to determine the concentration of the radiolabelled this compound. By knowing the initial specific activity of the this compound solution, the amount of adsorbed collector on the mineral surface can be calculated by measuring the radioactivity of the mineral concentrate and tailings after the flotation experiment. This allows for a precise quantification of surface coverage and adsorption density.

Experimental Protocols

Synthesis of Radiolabelled Di-(sec-butyl) this compound

This protocol is adapted from general methods for synthesizing organophosphorus compounds and is specifically tailored for producing radiolabelled this compound for flotation studies.

Materials:

  • Phosphorus pentasulfide (P₂S₅)

  • sec-Butyl alcohol

  • ³²P-labelled phosphoric acid (H₃³²PO₄) or elemental ³²P

  • Carrier (non-radioactive) phosphorus pentasulfide

  • Dry nitrogen gas

  • Carbon disulfide

  • Apparatus for heating under an inert atmosphere

Procedure:

  • Preparation of Radiolabelled Phosphorus Pentasulfide (³²P₂S₅):

    • In a reaction vessel under a dry nitrogen atmosphere, thoroughly mix a known amount of carrier phosphorus pentasulfide with a calculated amount of elemental ³²P or a derivative from H₃³²PO₄.

    • The mixture is then heated slowly to 270°C and maintained at a temperature between 270°C and 300°C for approximately 4 hours to ensure complete reaction and formation of ³²P₂S₅.[1]

  • Reaction with sec-Butyl Alcohol:

    • After cooling, the ³²P₂S₅ is reacted with a stoichiometric amount of sec-butyl alcohol.

    • The reaction mixture is gently heated to initiate the formation of di-(sec-butyl) dithiophosphoric acid. The reaction is exothermic and should be controlled.

  • Purification:

    • The resulting radiolabelled di-(sec-butyl) dithiophosphoric acid can be purified by extraction with carbon disulfide.[1]

    • The final product should be characterized, and its specific activity (e.g., in Bq/mol or Ci/mol) must be accurately determined using a liquid scintillation counter or a suitable gamma counter.

Mineral Preparation

Materials:

  • High-purity galena and sphalerite samples

  • Gyratory crusher or mortar and pestle

  • Sieves (e.g., 10 mesh)

  • Deionized water

Procedure:

  • Crush the high-purity mineral samples separately to pass through a 10-mesh sieve.[1]

  • Prepare synthetic mineral mixtures with a known composition of galena, sphalerite, and a gangue mineral like quartz. A typical mixture for laboratory studies might contain around 4-5% of the target minerals.[1]

Flotation Adsorption Experiment

Materials:

  • Fagergren-type laboratory flotation machine (e.g., 250 g cell)[1]

  • Radiolabelled di-(sec-butyl) this compound solution of known specific activity

  • pH meter and pH adjustment reagents (e.g., NaOH, HCl)

  • Frother (e.g., pine oil)

  • Filtration apparatus

  • Drying oven

Procedure:

  • Place a known mass of the prepared mineral mixture (e.g., 200 g) into the flotation cell with a specific volume of deionized water.[1]

  • Agitate the slurry for a set period to ensure proper mixing and conditioning.

  • Adjust the pH of the slurry to the desired value.

  • Add a precise volume of the radiolabelled this compound solution to the slurry and condition for a predetermined time to allow for adsorption.

  • Add a frother to the slurry and initiate aeration to generate a stable froth.

  • Collect the froth (concentrate) and the remaining slurry (tailings) separately.

  • Filter, dry, and weigh the concentrate and tailings fractions.

Radioactivity Measurement and Data Analysis

Materials:

  • Geiger-Müller counter, liquid scintillation counter, or gamma spectrometer

  • Planchets or counting vials

  • Analytical balance

Procedure:

  • Take a representative sample of the dried concentrate and tailings.

  • Place a known mass of each sample into a planchet or counting vial. For direct counting of thick mineral samples, ensure a constant sample height and geometry to maintain consistent counting efficiency.[1]

  • Measure the radioactivity (counts per minute, CPM) of each sample using a suitable radiation detector.

  • Correct the measured counts for background radiation.

  • Using the known specific activity of the radiolabelled this compound, calculate the mass of this compound adsorbed per unit mass of the mineral in both the concentrate and tailings.

    • Calculation: Adsorption (mg/g) = (Net CPM of sample / Specific Activity of collector in CPM/mg) / Mass of mineral sample (g)

Data Presentation

The quantitative data obtained from these experiments can be summarized in tables for clear comparison of this compound adsorption under different conditions.

Table 1: Adsorption of Radiolabelled this compound on Galena and Sphalerite

MineralpHCollector Concentration (mg/L)Adsorption on Concentrate (mg/g)Adsorption on Tailing (mg/g)
Galena7.0100.100.002
Galena9.0100.080.003
Sphalerite7.0100.050.005
Sphalerite9.0100.030.004

Note: The values presented are hypothetical and for illustrative purposes.

Table 2: Effect of Cyanide on this compound Adsorption in Selective Flotation

Flotation StageMineralCyanide PresenceThis compound Sorption on Concentrate (mg/g)
Galena FlotationGalenaWith Cyanide0.05
Galena FlotationGalenaWithout Cyanide0.15
Sphalerite FlotationSphaleriteAfter Galena Flotation0.08

Note: The values presented are hypothetical and for illustrative purposes. In selective flotation, cyanide is often used to depress sphalerite, and these studies can quantify its effect on collector adsorption.[1]

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the experimental workflow for studying the adsorption of radiolabelled this compound in flotation.

experimental_workflow start Start synthesis Synthesis of Radiolabelled this compound start->synthesis mineral_prep Mineral Preparation (Crushing & Sieving) start->mineral_prep flotation Flotation Experiment synthesis->flotation mineral_prep->flotation conditioning Conditioning with Radiolabelled Collector flotation->conditioning 1. separation Froth Flotation (Concentrate & Tailing Separation) conditioning->separation 2. measurement Radioactivity Measurement separation->measurement 3. analysis Data Analysis (Adsorption Calculation) measurement->analysis 4. end End analysis->end

Caption: Experimental workflow for radiolabelled this compound adsorption studies.

Logical Relationships in Selective Flotation

The following diagram illustrates the logical relationships and decision points in a selective flotation process for separating galena from sphalerite using a radiolabelled this compound collector.

selective_flotation_logic start Start: Mixed Mineral Slurry (Galena, Sphalerite, Quartz) add_depressant Add Depressant (e.g., Cyanide) start->add_depressant condition_depressant Condition Slurry add_depressant->condition_depressant add_collector Add Radiolabelled This compound condition_depressant->add_collector condition_collector Condition Slurry add_collector->condition_collector galena_flotation Galena Flotation condition_collector->galena_flotation galena_concentrate Galena Concentrate (Measure Radioactivity) galena_flotation->galena_concentrate sphalerite_tailing Tailing (Sphalerite & Quartz) galena_flotation->sphalerite_tailing end End galena_concentrate->end add_activator Add Activator (e.g., Copper Sulfate) sphalerite_tailing->add_activator sphalerite_flotation Sphalerite Flotation add_activator->sphalerite_flotation sphalerite_concentrate Sphalerite Concentrate (Measure Radioactivity) sphalerite_flotation->sphalerite_concentrate final_tailing Final Tailing (Quartz) sphalerite_flotation->final_tailing sphalerite_concentrate->end final_tailing->end

Caption: Logical flow for selective flotation using radiolabelled this compound.

References

Application Notes and Protocols for Dithiophosphates in Non-Ferrous Metal Extraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of dithiophosphates as collector reagents in the froth flotation of non-ferrous metal sulfide (B99878) ores. Detailed protocols and performance data are included to guide laboratory-scale research and development.

Introduction to Dithiophosphates in Mineral Flotation

Dithiophosphates are a class of sulfur-containing organic compounds widely employed as collectors in the froth flotation process for the beneficiation of sulfide ores.[1] Their primary function is to selectively adsorb onto the surface of valuable mineral particles, rendering them hydrophobic (water-repellent).[1] This induced hydrophobicity allows the mineral particles to attach to air bubbles and be carried to the surface of the flotation cell, forming a mineral-rich froth that can be collected.[1]

Dithiophosphates are known for their good collecting power and selectivity, particularly against iron sulfides like pyrite.[1] They also possess some frothing properties, which can reduce the required dosage of frothing agents.[1] Common types of dithiophosphates used in non-ferrous metal extraction include sodium diethyl dithiophosphate, sodium diisobutyl this compound, and ammonium (B1175870) dibutyl this compound.

Applications in Non-Ferrous Metal Extraction

Dithiophosphates are effective collectors for a variety of non-ferrous metal sulfide minerals, including those of copper, lead, and zinc. They are also utilized in the recovery of precious metals like gold and silver, often found in association with sulfide minerals.

Copper Sulfide Ores

Dithiophosphates are extensively used in the flotation of copper sulfide minerals such as chalcopyrite, bornite, and chalcocite.[2][3] They can be used as a primary collector or in combination with other collectors, like xanthates, to enhance recovery and selectivity.[2][3] The use of this compound collectors has been shown to significantly improve the grade of copper concentrate.[3]

Lead-Zinc Sulfide Ores

In the selective flotation of lead-zinc ores, dithiophosphates are commonly used to float galena (lead sulfide) while depressing sphalerite (zinc sulfide) and pyrite.[4] this compound 25, for instance, is an effective collector for galena in alkaline conditions, where it has a weak collecting effect on pyrite.[1] The subsequent flotation of sphalerite is then achieved by activating it with copper sulfate (B86663) and using a suitable collector.

Precious Metal Ores

Ammonium dibutyl this compound is a particularly effective collector for precious metals such as gold and silver, especially when they are associated with sulfide minerals.[5][6] It has demonstrated special separation effects on complex polymetallic ores containing copper, lead, and silver.[5]

Quantitative Performance Data

The following tables summarize the performance of various this compound collectors in the flotation of different non-ferrous metal ores under specific experimental conditions.

Table 1: Performance of Dithiophosphates in Copper Ore Flotation

This compound TypeOre TypeCollector Dosage (g/t)pHCopper Recovery (%)Copper Grade (%)Reference
Disecondary Butyl this compound (DBD)Nussir Copper OreNot Specified895.319.4[2][3]
DBD and SIBX (3:1 ratio)Nussir Copper OreNot Specified896.324.7[2][3]
Sodium Diethyl this compound (di-C2-DTP)Okiep Copper Sulphide Ore0.0348 mol/ton~9~90~15[7][8]
Sodium Diethyl this compound (di-C2-DTP)Okiep Copper Sulphide Ore0.0695 mol/ton~9Not SpecifiedNot Specified[7][8]
Sodium Diethyl this compound (di-C2-DTP)Okiep Copper Sulphide Ore0.139 mol/ton~9Not SpecifiedNot Specified[7][8]
2,5-Dimercapto-1,3,4-thiadiazole (DMDT)Copper Sulfide Ore811.886.214.1[9]

Table 2: Performance of Dithiophosphates in Lead-Zinc Ore Flotation

This compound TypeOre TypeCollectorActivator/DepressantLead Recovery (%)Zinc Recovery (%)Reference
Di-(sec-butyl) this compoundSynthetic Galena-Sphalerite-QuartzDi-(sec-butyl) this compoundCyanide (depressant for sphalerite)99.6 (Galena)-[4]
Di-(sec-butyl) this compoundSynthetic Galena-Sphalerite-QuartzDi-(sec-butyl) this compoundCopper Sulfate (activator for sphalerite)-47 (Sphalerite)[4]
Ammonium disecondarybutyl this compoundLead-Zinc OreAmmonium disecondarybutyl this compoundChromate/Bichromate (depressant for lead)GoodGood[10]

Experimental Protocols

The following are generalized protocols for laboratory-scale froth flotation experiments using this compound collectors. Specific parameters should be optimized for each ore type.

Protocol for Copper Sulfide Ore Flotation

1. Ore Preparation:

  • Crush the ore sample to a particle size of less than 3 mm.

  • Grind the crushed ore in a ball mill to achieve a target particle size distribution (e.g., 80% passing 75 µm). The grinding is typically done in a slurry with a specific solids concentration.

2. Pulp Preparation:

  • Transfer the ground ore slurry to a flotation cell.

  • Adjust the pulp density to the desired level (e.g., 30-35% solids) with water.

3. Reagent Conditioning:

  • Start the flotation cell agitator.

  • Adjust the pulp pH to the target value (e.g., pH 8-11) using a suitable regulator like lime (CaO) or sodium carbonate (Na₂CO₃).

  • Add the this compound collector (e.g., sodium diethyl this compound) at the desired dosage (e.g., 20-100 g/t) and condition for a specific time (e.g., 3-5 minutes).

  • Add a frother (e.g., Methyl Isobutyl Carbinol - MIBC) at a suitable dosage (e.g., 10-50 g/t) and condition for a shorter period (e.g., 1-2 minutes).

4. Flotation:

  • Open the air inlet to introduce air into the pulp and generate froth.

  • Collect the froth for a predetermined time (e.g., 5-15 minutes).

  • The collected froth is the concentrate, and the remaining slurry is the tailings.

5. Analysis:

  • Filter, dry, and weigh the concentrate and tailings.

  • Analyze the feed, concentrate, and tailings for their metal content to calculate recovery and grade.

Protocol for Selective Lead-Zinc Sulfide Ore Flotation

1. Ore and Pulp Preparation:

  • Follow the same procedure as for copper ore to prepare the ground ore slurry.

2. Lead Flotation Stage:

  • Adjust the pulp pH to an alkaline range (e.g., pH 8-9).

  • Add a depressant for sphalerite and pyrite, such as sodium cyanide (NaCN) or zinc sulfate (ZnSO₄), and condition for 5-10 minutes.

  • Add the this compound collector (e.g., this compound 25) and condition for 3-5 minutes.

  • Add a frother and perform flotation to collect the lead concentrate (galena).

3. Zinc Flotation Stage:

  • To the tailings from the lead flotation stage, add an activator for sphalerite, typically copper sulfate (CuSO₄), and condition for 5-10 minutes. This step is crucial for the subsequent flotation of zinc minerals.

  • Adjust the pH if necessary (often to a higher alkaline range, e.g., pH 10-11).

  • Add a suitable collector for activated sphalerite (this can be a this compound or a xanthate) and condition.

  • Add a frother and perform flotation to collect the zinc concentrate.

4. Analysis:

  • Analyze the feed and all collected products (lead concentrate, zinc concentrate, and final tailings) for their lead and zinc content to determine the performance of the separation.

Mandatory Visualizations

This compound Adsorption Mechanism on a Sulfide Mineral Surface

G Adsorption of this compound on a Sulfide Mineral DTP_ion This compound Ion [(RO)₂PS₂]⁻ Adsorption Chemisorption DTP_ion->Adsorption Interaction Mineral Metal Sulfide (e.g., CuFeS₂) ActiveSite Active Metal Site (e.g., Cu⁺) ActiveSite->Adsorption HydrophobicSurface Hydrophobic Mineral Surface Adsorption->HydrophobicSurface Formation of Metal this compound Bubble Air Bubble HydrophobicSurface->Bubble Attachment to Air Bubble G General Froth Flotation Workflow Ore Ore Sample Crushing Crushing Ore->Crushing Grinding Grinding Crushing->Grinding Slurry Slurry Preparation (Pulp) Grinding->Slurry Conditioning Reagent Conditioning (pH, Collector, Frother) Slurry->Conditioning Flotation Froth Flotation Conditioning->Flotation Concentrate Concentrate (Valuable Minerals) Flotation->Concentrate Froth Collection Tailings Tailings (Gangue Minerals) Flotation->Tailings Remaining Slurry Analysis Drying, Weighing, and Analysis Concentrate->Analysis Tailings->Analysis Results Recovery and Grade Calculation Analysis->Results

References

Synthesis and Characterization of Novel Poly(dithiophosphate)s: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and characterization of a novel class of phosphorus- and sulfur-containing functional polymers, poly(dithiophosphate)s (PDTPs). The information presented is intended to guide researchers in the synthesis of these polymers, their detailed characterization, and to highlight their potential, though still exploratory, applications in the biomedical field, including drug development.

Introduction to Poly(this compound)s

Poly(this compound)s are a unique class of polymers featuring a phosphorus-sulfur backbone. Their synthesis via a catalyst-free reaction between phosphorus pentasulfide and various diols offers a straightforward route to a range of functional materials.[1][2] The presence of this compound moieties with P=S and P-SH pendant groups imparts these polymers with interesting properties, such as tunable viscoelasticity and the potential for further chemical modification.[1][3] While their direct application in drug delivery is an emerging area, related phosphorus- and sulfur-containing polymers have shown promise in the biomedical field due to their biocompatibility and biodegradability.[4][5][6]

Synthesis of Poly(this compound)s

The primary method for synthesizing PDTPs is a catalyst-free reaction between phosphorus pentasulfide (P₄S₁₀) and various diols.[1] This method is advantageous due to its mild reaction conditions and high yields.[1] An older method involving the reaction of diethylthis compound and P₄S₁₀ with diols in bulk at high temperatures (110–180 °C) has also been reported, though it is less characterized.[1]

Catalyst-Free Synthesis from Phosphorus Pentasulfide and Diols

This protocol is adapted from the work of Szabó et al. (2022).[1]

Experimental Protocol:

  • Reactant Preparation: In a suitable reaction vial, combine phosphorus pentasulfide (P₄S₁₀) and the desired diol(s) in a stoichiometric molar ratio of 1:4 (P₄S₁₀:diol). A variety of diols can be used, including ethylene (B1197577) glycol (EG), 1,6-hexanediol (B165255) (HD), and poly(ethylene glycol) (PEG).[1]

  • Solvent Addition: Dilute the reactants with a solvent such as tetrahydrofuran (B95107) (THF) or toluene (B28343). A common reactant-to-solvent ratio is 1 g/mL.[1] The choice of solvent can influence the polymer structure; for instance, using THF may lead to branching via a ring-opening reaction, while toluene can favor the formation of linear chains.[1][2]

  • Reaction Conditions: Stir the reaction mixture at 60°C for 6 hours.[1]

  • Work-up: After the reaction is complete, dilute the mixture with additional solvent (e.g., ~3 mL of THF) and filter it using a 0.45 µm syringe filter to remove any insoluble impurities.[1]

  • Isolation: Remove the solvent from the filtrate under reduced pressure.

  • Drying: Dry the resulting polymer product under vacuum at 60°C until a constant weight is achieved. The process typically yields the polymer in amounts greater than 95%.[1]

Experimental Workflow:

G cluster_synthesis Synthesis of Poly(this compound)s Reactants Reactants: P₄S₁₀ + Diol(s) (1:4 molar ratio) Reaction Reaction: 60°C, 6 hours Reactants->Reaction Solvent Solvent: THF or Toluene (1 g/mL) Solvent->Reaction Filtration Filtration (0.45 µm filter) Reaction->Filtration Evaporation Solvent Evaporation (Reduced Pressure) Filtration->Evaporation Drying Vacuum Drying (60°C) Evaporation->Drying Product Poly(this compound) Product Drying->Product

Caption: Workflow for the catalyst-free synthesis of poly(this compound)s.

Characterization of Poly(this compound)s

Thorough characterization is essential to understand the structure-property relationships of the synthesized PDTPs. Key analytical techniques include Gel Permeation Chromatography (GPC), Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and thermal analysis (Thermogravimetric Analysis - TGA, and Differential Scanning Calorimetry - DSC).[1][3]

Data Presentation

The properties of PDTPs can be tuned by varying the diol monomers used in the synthesis. Below is a summary of characterization data for various PDTPs, adapted from Szabó et al. (2022).[1][7]

Sample IDDiol Monomer(s) (molar ratio)Peak Molecular Weight (Mpeak, g/mol )Glass Transition Temp. (Tg, °C)
P1PEG400 (100%)15,300-47
P2PEG400:EG (75:25)16,500-50
P3PEG400:EG (50:50)17,200-49
P4PEG400:EG (25:75)16,800-38
P5EG (100%)1,100-4
P6PEG400:HD (75:25)12,500-48
P7PEG400:HD (50:50)10,800-48
P8PEG400:HD (25:75)9,500-47
P9HD (100%)1,500-28
Experimental Protocols for Characterization

3.2.1. Gel Permeation Chromatography (GPC)

  • Objective: To determine the molecular weight distribution of the synthesized polymers.

  • Protocol:

    • Sample Preparation: Dissolve the polymer sample in an appropriate solvent (e.g., HPLC-grade THF) to a concentration of 1-2 mg/mL.[8] Allow the sample to dissolve completely, which may take several hours.[8] Filter the solution through a 0.2 µm PTFE syringe filter before analysis.[9]

    • Instrumentation: Use a GPC system equipped with a refractive index (RI) detector. A suitable column set for a range of molecular weights, such as Waters Styragel HR1 and HR4 columns, can be employed.[1]

    • Analysis Conditions: Use THF as the eluent at a flow rate of 0.3 mL/min and a column temperature of 35°C.[1]

    • Calibration: Calibrate the system using polystyrene standards of narrow molecular weight distribution.[1]

    • Data Analysis: Analyze the resulting chromatograms to determine the peak molecular weight (Mpeak), number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To elucidate the chemical structure of the polymers.

  • ¹H NMR Protocol:

    • Sample Preparation: Dissolve 5-10 mg of the polymer in a deuterated solvent (e.g., CDCl₃).

    • Acquisition: Record the ¹H NMR spectrum on a 300 MHz or higher NMR spectrometer.

    • Interpretation: Analyze the chemical shifts and integrals to identify the protons in the polymer backbone and any unreacted hydroxyl groups or solvent-derived branches.[1]

  • ³¹P NMR Protocol:

    • Sample Preparation: Prepare the sample as for ¹H NMR.

    • Acquisition: Record the ³¹P NMR spectrum, typically with ¹H decoupling.[10] For quantitative analysis, inverse-gated decoupling should be used to suppress the Nuclear Overhauser Effect (NOE) and a sufficient relaxation delay should be employed.[10]

    • Interpretation: The ³¹P NMR spectrum provides information about the phosphorus environment. The main this compound signal is expected around 88 ppm.[1] Other signals may indicate hydrolysis or esterification products.[1][11]

3.2.3. Thermal Analysis (TGA/DSC)

  • Objective: To evaluate the thermal stability and transitions of the polymers.

  • TGA Protocol:

    • Sample Preparation: Place 5-10 mg of the polymer sample in an alumina (B75360) crucible.

    • Analysis Conditions: Heat the sample under an inert atmosphere (e.g., nitrogen) at a constant rate (e.g., 10°C/min) over a temperature range of 25°C to 600°C.

    • Interpretation: The TGA curve shows the weight loss of the polymer as a function of temperature, indicating its thermal stability. PDTPs generally show lower thermal stability than their corresponding polyether diols due to the lability of the P-O-C bond.[1][7]

  • DSC Protocol:

    • Sample Preparation: Seal 5-10 mg of the polymer in an aluminum pan.

    • Analysis Conditions: Heat the sample to a temperature above its expected melting point, cool it down, and then heat it again at a controlled rate (e.g., 10°C/min).

    • Interpretation: The DSC thermogram reveals thermal transitions such as the glass transition temperature (Tg). For PDTPs synthesized from PEG, the DSC can show the absence of PEG crystallinity, which is present in the starting material.[1]

Potential Applications in Drug Development

While the application of PDTPs in drug development is still in its nascent stages, the broader class of phosphorus- and sulfur-containing polymers has garnered interest for various biomedical applications.[4][5][12]

  • Drug Delivery: These polymers can be designed to form nanoparticles or micelles for drug encapsulation and controlled release.[6] The presence of functional groups on the polymer backbone allows for the potential conjugation of drugs or targeting ligands.

  • Biocompatibility: Many organophosphorus polymers exhibit good biocompatibility.[4] However, the biocompatibility and toxicology of each new PDTP would need to be rigorously evaluated.

  • Degradability: The hydrolytically labile P-O-C bonds in the polymer backbone suggest that these materials may be biodegradable, which is a desirable characteristic for drug delivery vehicles. The degradation products would need to be identified and their toxicity assessed.

Potential Signaling Pathway Involvement: Acetylcholinesterase Inhibition

A well-established mechanism of toxicity for many small-molecule organophosphorus compounds is the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function.[13][14][15] It is conceivable that degradation products of PDTPs, if they form small-molecule organophosphates, could interact with this signaling pathway.

Mechanism of Acetylcholinesterase Inhibition:

Organophosphates act as irreversible inhibitors of AChE.[16] They phosphorylate a serine residue in the active site of the enzyme, rendering it inactive.[16][17] This leads to an accumulation of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft, causing overstimulation of cholinergic receptors and leading to a range of physiological effects.[14]

G cluster_pathway Acetylcholinesterase Inhibition Pathway ACh Acetylcholine (ACh) (Neurotransmitter) AChE Acetylcholinesterase (AChE) (Enzyme) ACh->AChE Hydrolysis Hydrolysis AChE->Hydrolysis Inhibition Irreversible Inhibition (Phosphorylation of Serine) AChE->Inhibition Products Choline + Acetic Acid Hydrolysis->Products Hydrolysis->Inhibition Blocked OP Organophosphate (OP) (e.g., from PDTP degradation) OP->Inhibition Inactive_AChE Inactive AChE Inhibition->Inactive_AChE ACh_Accumulation ACh Accumulation in Synapse Inactive_AChE->ACh_Accumulation Overstimulation Cholinergic Receptor Overstimulation ACh_Accumulation->Overstimulation Toxicity Neurotoxicity Overstimulation->Toxicity

Caption: Potential mechanism of acetylcholinesterase inhibition by organophosphate degradation products.

Disclaimer: The information provided in these application notes is for research purposes only. The synthesis and handling of these materials should be performed by qualified personnel in a laboratory setting with appropriate safety precautions. The potential applications and signaling pathway interactions are based on existing literature for related compounds and require further investigation for this specific class of polymers.

References

Troubleshooting & Optimization

Factors influencing the stability of dithiophosphates in acidic and alkaline media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the factors that influence the stability of dithiophosphates in acidic and alkaline environments. It is designed for researchers, scientists, and professionals in drug development who work with these compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of dithiophosphates?

A1: The stability of dithiophosphates is primarily influenced by a combination of factors, including the pH of the medium, temperature, the chemical structure of the dithiophosphate itself, and the solvent system.[1][2][3] Dithiophosphates are susceptible to hydrolysis, and the rate of this degradation is highly dependent on these conditions.[4]

Q2: How does pH affect the stability of dithiophosphates?

A2: Dithiophosphates are generally prone to hydrolysis under both acidic and alkaline conditions.[2][4] In neutral or acidic media, some dithiophosphates act as strong collectors for sulfide (B99878) minerals, but their stability can be compromised.[5] Conversely, in alkaline solutions (pH > 8), hydrolysis of the phosphoester bond is a primary degradation pathway.[2] The specific pH at which degradation is fastest can depend on the compound's structure.

Q3: What is the general mechanism of this compound degradation?

A3: The primary degradation mechanism for dithiophosphates in aqueous media is hydrolysis. This process involves the cleavage of the P-S or P-O bonds. The reaction typically follows pseudo-first-order kinetics.[1][6] In the presence of water, dithiophosphates can degrade to release hydrogen sulfide (H₂S), phosphoric acid, and the corresponding alcohol or thiol used in their synthesis.[1][7] The hydrolysis can proceed through different mechanistic pathways, including Sɴ1-type mechanisms at the phosphorus center, depending on the specific conditions and the structure of the molecule.[1]

Q4: How does the chemical structure of a this compound impact its stability?

A4: The structure of the organic groups (R groups) attached to the this compound core has a dramatic effect on its stability and hydrolysis rate.[1][8][9] Key structural influences include:

  • Nature of the R group: Dithiophosphates synthesized from tertiary alcohols (e.g., tert-butanol) can hydrolyze thousands of times faster than those derived from primary alcohols (e.g., n-butanol).[1][8][9]

  • Atom bonded to phosphorus: Disulfidedithiophosphates (with a P-S-R linkage) tend to hydrolyze much faster than their dialkoxythis compound counterparts (with a P-O-R linkage).[1][6]

  • Steric hindrance: The size and branching of the alkyl groups can affect the accessibility of the phosphorus center to nucleophilic attack by water, thus influencing the hydrolysis rate.

Q5: What role does temperature play in the stability of dithiophosphates?

A5: Temperature is a critical factor in the stability of dithiophosphates. An increase in temperature significantly accelerates the rate of hydrolysis.[1][10] For this reason, stability studies are often conducted at elevated temperatures (e.g., 85 °C) to observe degradation within a practical timeframe, as hydrolysis can be very slow at room temperature for some stable derivatives.[1][2] The decomposition of zinc dialkyldithiophosphates (ZDDPs) is also known to be thermally driven.[11]

Troubleshooting Guides

Problem: My this compound compound is degrading too quickly during my experiment.

Possible Causes and Solutions:

  • High Temperature: Your experimental temperature may be too high, accelerating hydrolysis.

    • Solution: If possible, conduct your experiment at a lower temperature. If the reaction requires elevated temperatures, minimize the time the this compound is exposed to these conditions.

  • Inappropriate pH: The pH of your medium may be promoting rapid degradation.

    • Solution: Adjust the pH of your solution to a range where the specific this compound is more stable. This may require preliminary pH-stability profiling. For instance, some dithiophosphates show better selectivity and stability in weakly alkaline pulp during flotation processes.[5]

  • Presence of Water: Unintended water in your solvents can cause hydrolysis.

    • Solution: Ensure you are using dry solvents, especially for reactions where water is not a reactant. Store this compound compounds in a desiccated environment.

  • Highly Labile Structure: The inherent structure of your this compound might be unstable under the experimental conditions.

    • Solution: Consider if a more stable derivative could be used. For example, dithiophosphates from primary alcohols are significantly more stable than those from tertiary alcohols.[1]

Problem: I am observing unexpected peaks in my ³¹P NMR spectrum when analyzing my this compound sample.

Possible Causes and Solutions:

  • Hydrolysis Products: The new peaks are likely degradation products. The primary final product of complete hydrolysis is phosphoric acid, but intermediate phosphate (B84403) species can also be formed.[2]

    • Solution: Run a time-course experiment, acquiring spectra at regular intervals to monitor the disappearance of the parent this compound peak and the appearance and evolution of new peaks. This can help identify intermediates versus final degradation products.

  • Oxidation: Dithiophosphates can be oxidized to form disulfides.[12] This can occur if the sample is exposed to air or oxidizing agents.

    • Solution: Handle and store samples under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Data Presentation

The rate of hydrolysis is highly dependent on the molecular structure of the this compound. The following table summarizes the hydrolysis rate constants for various dithiophosphates at different temperatures.

Table 1: Rate Constants and Half-Lives for the Hydrolysis of Various Dithiophosphates. [1]

CompoundR Group TypeTemperature (°C)Rate Constant (k, h⁻¹)Half-Life (t₁/₂, h)
1 Primary Alcohol856.9 x 10⁻⁴1000
8 Tertiary Alcohol859.50.073
8 Tertiary AlcoholRoom Temp.3.6 x 10⁻³190
10 Primary Thiol850.164.3
14 Cyclic Sulfide8514.10.049
14 Cyclic SulfideRoom Temp.1.1 x 10⁻²63

Data adapted from a study on the hydrolysis of dithiophosphates in a 90% H₂O/D₂O medium. "Room Temp." refers to 23–25 °C.[1]

Experimental Protocols

Protocol: Monitoring this compound Hydrolysis via ³¹P NMR Spectroscopy

This protocol describes a general method for determining the rate of hydrolysis of a this compound compound at a specific temperature.[1][2]

Materials:

  • This compound compound

  • Deuterated solvent (e.g., D₂O) or a mixture (e.g., 90% H₂O/D₂O)

  • NMR tubes

  • Constant temperature bath (e.g., oil bath)

  • NMR spectrometer

Methodology:

  • Sample Preparation: Dissolve a known quantity of the this compound in the chosen solvent system (e.g., 10 mg in 1 mL of 90% H₂O/D₂O) directly in an NMR tube to create a solution of known concentration (e.g., 50 mM).

  • Initial Measurement (t=0): Acquire an initial ³¹P NMR spectrum at room temperature immediately after preparation. This spectrum will serve as the baseline.

  • Incubation: Place the NMR tube in a constant temperature bath set to the desired experimental temperature (e.g., 85 °C).

  • Time-Course Monitoring: At regular intervals, remove the NMR tube from the bath, cool it to room temperature, and acquire a new ³¹P NMR spectrum. The frequency of measurement will depend on the expected rate of hydrolysis.

  • Data Analysis: Integrate the peak corresponding to the parent this compound and any major degradation product peaks in each spectrum.

  • Kinetic Calculation: Plot the natural logarithm of the concentration (or peak integral) of the parent this compound versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (-k). The half-life can be calculated using the formula t₁/₂ = 0.693/k.

Visualizations

The following diagrams illustrate key concepts related to this compound stability.

Hydrolysis_Pathway DTP This compound ((RO)₂PS₂H) Intermediate Hydrolysis Intermediate(s) DTP->Intermediate Step 1 (Rate-determining) H2O H₂O (Acidic or Alkaline) H2O->DTP H2O->Intermediate Products Final Products: - Phosphoric Acid (H₃PO₄) - Alcohol/Thiol (2 R-OH/SH) - Hydrogen Sulfide (H₂S) Intermediate->Products Further Hydrolysis

Caption: General hydrolysis pathway of a dialkoxythis compound.

Experimental_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. NMR Analysis cluster_data 3. Data Processing prep Dissolve this compound in H₂O/D₂O in NMR tube t0 Acquire Initial ³¹P NMR Spectrum (t=0) prep->t0 incubate Incubate at Constant Temp. (e.g., 85°C) t0->incubate t_n Acquire ³¹P NMR Spectra at Timed Intervals incubate->t_n t_n->incubate Repeat integrate Integrate NMR Peaks t_n->integrate Collect Spectra plot Plot ln[DTP] vs. Time integrate->plot calculate Calculate Rate Constant (k) and Half-Life (t₁/₂) plot->calculate

Caption: Workflow for a this compound hydrolysis kinetics experiment.

Influencing_Factors cluster_structure Structural Features center This compound Stability (Rate of Hydrolysis) pH pH (Acidic/Alkaline) pH->center Temp Temperature Temp->center Structure Chemical Structure Structure->center R_group Alkyl/Aryl Group (Primary, Secondary, Tertiary) Linkage Linkage Atom (P-O vs. P-S) Solvent Solvent System Solvent->center

Caption: Key factors influencing the stability of dithiophosphates.

References

Technical Support Center: Controlling Hydrolysis of Dithiophosphate-Based H₂S Donors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing dithiophosphate-based hydrogen sulfide (B99878) (H₂S) donors. Navigate through our troubleshooting guides and frequently asked questions to optimize your experimental outcomes.

Troubleshooting Guide

Issue 1: Inconsistent or Unpredictable H₂S Release Rate

Question: My this compound donor is releasing H₂S at a rate that is inconsistent with published data or varies between experiments. What are the potential causes and how can I fix this?

Answer:

Inconsistent H₂S release is a common issue that can often be attributed to several factors:

  • Purity of the Donor: Impurities from the synthesis or degradation products can alter the hydrolysis kinetics.

    • Solution: Ensure the purity of your this compound donor using techniques like NMR or mass spectrometry. If synthesizing in-house, ensure complete removal of starting materials and byproducts.

  • Solvent Effects: The rate of hydrolysis is highly dependent on the solvent system. For instance, the well-known donor GYY-4137 shows very slow hydrolysis in water but degrades more rapidly in organic solvents like DMSO or chloroform.[1]

    • Solution: Maintain a consistent and well-defined solvent system for all experiments. Be aware that even small changes in co-solvent concentrations can significantly impact H₂S release.

  • pH of the Medium: The hydrolysis of this compound donors is pH-dependent.

    • Solution: Use a buffered solution to maintain a stable pH throughout your experiment. Ensure the buffer capacity is sufficient to handle any potential pH shifts resulting from the release of acidic byproducts.

  • Temperature Fluctuations: Hydrolysis is a chemical reaction sensitive to temperature.

    • Solution: Conduct experiments in a temperature-controlled environment (e.g., incubator, water bath) to ensure consistent reaction rates.

Issue 2: Rapid Degradation and Burst Release of H₂S

Question: My this compound donor is degrading almost immediately upon dissolution, leading to a burst release of H₂S instead of a slow and sustained release. Why is this happening?

Answer:

A rapid burst release of H₂S from this compound donors is often linked to the structural properties of the donor or the experimental conditions:

  • Donor Structure: The structure of the alkyl or aryl group attached to the this compound core has a profound impact on its stability and hydrolysis rate.[2][3][4][5] For example, dithiophosphates synthesized from tertiary alcohols hydrolyze thousands of times faster than those from primary alcohols.[2][3][5]

    • Solution: Select a this compound donor with a structure that matches your desired release profile. Refer to the quantitative data in the tables below to choose an appropriate donor.

  • Presence of Catalysts: Certain components in your experimental medium could be catalyzing the hydrolysis.

    • Solution: Analyze your medium for potential catalysts. Be mindful of the presence of enzymes or other nucleophiles that could accelerate the degradation of the donor.

  • High Temperature: Elevated temperatures will significantly increase the rate of hydrolysis.[2][3][5]

    • Solution: If a slower release is desired, conduct your experiments at a lower temperature.

Issue 3: No or Very Low H₂S Release Detected

Question: I am not detecting any significant H₂S release from my this compound donor. What could be the problem?

Answer:

The absence of detectable H₂S can be due to several factors, ranging from the donor's properties to the detection method itself:

  • Inherent Stability of the Donor: Some this compound structures are exceptionally stable and release H₂S very slowly under physiological conditions. For example, less than 3% of GYY-4137 hydrolyzes in water at room temperature after 35 days.[1]

    • Solution: Choose a less stable donor if a higher release rate is needed. Consider donors synthesized from secondary or tertiary alcohols for faster hydrolysis.[2][4]

  • Insolubility of the Donor: The this compound donor must be dissolved to hydrolyze and release H₂S. Some donors are insoluble in aqueous solutions.[2][3]

    • Solution: Ensure your donor is fully dissolved. You may need to use a co-solvent like DMSO, but be aware of its potential effects on the hydrolysis rate.[2][3]

  • Issues with H₂S Detection Method: The method used to measure H₂S might not be sensitive enough or could be incompatible with your experimental setup.

    • Solution:

      • H₂S-Selective Electrodes: These provide real-time analysis but can be influenced by other components in the medium.[6] Ensure the electrode is properly calibrated.

      • Fluorescence-Based Assays: These are highly sensitive but can be prone to artifacts. Run appropriate controls to validate your results.[7]

      • Gas Chromatography (GC): GC is a reliable method for quantifying H₂S but is not suitable for real-time monitoring.[8]

Frequently Asked Questions (FAQs)

Q1: How does the structure of a this compound donor affect its H₂S release rate?

A1: The rate of hydrolysis, and thus the rate of H₂S release, is critically dependent on the chemical structure of the this compound. The nature of the alcohol or thiol used in the synthesis of the donor has a significant impact. For instance, dialkoxydithiophosphates synthesized with tertiary alcohols hydrolyze much faster than those made with primary or secondary alcohols.[4] Similarly, disulfidedithiophosphates tend to hydrolyze more rapidly than their dialkoxythis compound counterparts.[2][4] This structure-activity relationship allows for the tuning of H₂S release rates over a wide range.[2][3][5]

Q2: What is the mechanism of H₂S release from this compound donors?

A2: The release of H₂S from dialkyldithiophosphates typically occurs through a two-step hydrolysis mechanism.[2][3] In the first step, the this compound undergoes hydrolysis to release one molecule of H₂S and form an oxo-intermediate. This intermediate can be observed using ³¹P NMR spectroscopy.[2][3] The oxo-intermediate then undergoes further hydrolysis to ultimately yield phosphoric acid.[2][3]

Q3: What are the final degradation products of this compound-based H₂S donors?

A3: A key advantage of many this compound donors is that they degrade into biocompatible and environmentally safe products.[9] The final degradation products are typically phosphoric acid and the corresponding alcohol or thiol used in the synthesis.[1] For agricultural applications, the release of phosphoric acid can even act as a fertilizer.[2][3]

Q4: Can I control the H₂S release rate by changing the experimental conditions?

A4: Yes, you can modulate the H₂S release rate by altering the experimental conditions. The primary factors you can control are:

  • Temperature: Increasing the temperature will accelerate the rate of hydrolysis.[2][3][5]

  • pH: The hydrolysis rate is pH-dependent, so adjusting the pH of your medium can alter the H₂S release profile.[10]

  • Solvent: The choice of solvent and the concentration of any co-solvents can significantly influence the rate of hydrolysis.[1]

Q5: Are there any safety precautions I should take when working with H₂S donors?

A5: While H₂S donors are designed for controlled release, it is important to remember that H₂S is a toxic gas at high concentrations.[9] Always handle these compounds in a well-ventilated area, such as a fume hood. Be aware of the potential for burst release, especially with less stable donors or at elevated temperatures. Consult the material safety data sheet (MSDS) for each specific donor you are using.

Quantitative Data on Hydrolysis Rates

The following tables summarize the hydrolysis rates of various this compound donors under different conditions. This data can be used to select a donor with a release profile that is appropriate for your experimental needs.

Table 1: Hydrolysis Rates of Dialkoxydithiophosphates at 85 °C

Donor Structure (Alcohol Used)Rate Constant (k, h⁻¹)Half-life (t₁/₂, h)
n-Butanol6.9 x 10⁻⁴1000
sec-Butanol1.2 x 10⁻³580
tert-Butanol9.50.073
Ethylphenol5.5 x 10⁻³130

Data adapted from Brown et al., 2021.[2][3][5]

Table 2: Comparison of Hydrolysis Rates for Different this compound Classes at 85 °C

Donor Class (Starting Material)Rate Constant (k, h⁻¹)Relative Rate
Primary Alcohol (n-Butanol)6.9 x 10⁻⁴1
Primary Thiol0.16230
Phenol (Ethylphenol)5.5 x 10⁻³8
Thiophenol1.7 x 10⁻²25

Data adapted from Brown et al., 2021.[2][3]

Experimental Protocols

Protocol 1: Synthesis of Dialkoxydithiophosphates

This protocol describes a general method for the synthesis of dialkoxydithiophosphates from fatty alcohols and P₄S₁₀.[2][3]

Materials:

Procedure:

  • In a fume hood, add P₄S₁₀ to toluene in a round-bottom flask.

  • Slowly add a mixture of the desired fatty alcohol and triethylamine to the P₄S₁₀ suspension over a period of 2 minutes.

  • Stir the reaction mixture at 45 °C for 4 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Isolate the resulting dithiophosphoric acid. The acid can be further reacted to form a more stable salt if desired.

Protocol 2: Monitoring Hydrolysis by ³¹P NMR Spectroscopy

This protocol allows for the tracking of this compound degradation and the formation of intermediates and final products.[2][3]

Materials:

  • This compound donor

  • Deuterated water (D₂O) or a suitable deuterated solvent mixture

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Dissolve a known concentration of the this compound donor in the chosen solvent system (e.g., 90% H₂O/D₂O) directly in an NMR tube.

  • Acquire an initial ³¹P NMR spectrum (t=0).

  • Incubate the NMR tube at the desired temperature (e.g., room temperature or 85 °C in an oil bath).

  • Acquire ³¹P NMR spectra at regular time intervals to monitor the disappearance of the starting material peak and the appearance of intermediate and final product peaks.

  • Integrate the peaks to determine the relative concentrations and calculate the rate of hydrolysis.

Protocol 3: Measuring H₂S Release with an H₂S-Selective Electrode

This method provides real-time measurement of H₂S concentration in solution.[2][3]

Materials:

  • H₂S-selective electrode

  • pH electrode

  • Buffered solution (e.g., phosphate (B84403) buffer, pH 6.7)

  • This compound donor

Procedure:

  • Calibrate the H₂S-selective electrode according to the manufacturer's instructions.

  • Add the buffered solution to a sealed glass vessel.

  • Place the H₂S and pH electrodes in the solution and allow the baseline to stabilize.

  • Add a known concentration of the this compound donor to the buffered solution.

  • Record the H₂S and pH readings over time. The data can be logged automatically using appropriate software.

Visualizations

Hydrolysis_Mechanism This compound This compound (R-O)₂P(S)SH Oxo_intermediate Oxo-intermediate (R-O)₂P(O)SH This compound->Oxo_intermediate Step 1: Hydrolysis H2S_1 H₂S H2O_1 H₂O Phosphoric_acid Phosphoric Acid (HO)₃PO Oxo_intermediate->Phosphoric_acid Step 2: Further Hydrolysis Alcohol 2 R-OH H2O_2 H₂O

Caption: Hydrolysis mechanism of a dialkoxythis compound H₂S donor.

Experimental_Workflow cluster_selection Donor Selection cluster_experiment Experimental Setup cluster_measurement H₂S Measurement Desired_Release_Rate Define Desired H₂S Release Rate (Slow, Medium, Fast) Consult_Data Consult Hydrolysis Rate Tables Desired_Release_Rate->Consult_Data Select_Donor Select Appropriate this compound (e.g., Primary vs. Tertiary Alcohol Derivative) Consult_Data->Select_Donor Prepare_Solution Prepare Donor Solution in Buffered Medium Select_Donor->Prepare_Solution Control_Conditions Set and Maintain Temperature and pH Prepare_Solution->Control_Conditions Choose_Method Choose Detection Method (Electrode, Fluorescence, etc.) Control_Conditions->Choose_Method Acquire_Data Acquire H₂S Release Data Over Time Choose_Method->Acquire_Data Analyze_Results Analyze and Interpret Results Acquire_Data->Analyze_Results

Caption: Workflow for selecting and using a this compound H₂S donor.

Signaling_Pathway cluster_cellular_effects Intracellular Effects Dithiophosphate_Donor This compound H₂S Donor H2S H₂S Dithiophosphate_Donor->H2S Hydrolysis Target_Enzymes Target Enzymes H2S->Target_Enzymes Modulates Activity Ion_Channels Ion Channels H2S->Ion_Channels Regulates Function ROS_Scavenging ROS Scavenging H2S->ROS_Scavenging Reduces Oxidative Stress Cell_Membrane Cell Membrane Physiological_Response Physiological Response (e.g., Vasodilation, Anti-inflammation) Target_Enzymes->Physiological_Response Ion_Channels->Physiological_Response ROS_Scavenging->Physiological_Response

Caption: General signaling pathway of H₂S released from a donor.

References

Identification and reduction of impurities in ZDDP manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the identification and reduction of impurities during the synthesis of Zinc Dialkyldithiophosphate (ZDDP).

Troubleshooting Guides

This section addresses common issues encountered during ZDDP manufacturing, offering potential causes and recommended solutions.

Issue 1: Low Purity or Yield of ZDDP

Your final ZDDP product shows low purity (e.g., below 90%) or the overall yield is lower than expected.

Potential Cause Recommended Solution
Incomplete Reaction - Verify Stoichiometry: Ensure the correct molar ratios of reactants (alcohols/phenols, phosphorus pentasulfide, and zinc oxide) are used.[1] - Optimize Reaction Time and Temperature: The reaction to form dialkyldithiophosphoric acid and the subsequent neutralization with zinc oxide may require specific time and temperature profiles for completion.[2] - Improve Mixing: Inadequate stirring can lead to localized areas of high reactant concentration and incomplete reaction. Increase the stirring rate for better homogeneity.[1][3]
Side Reactions - Control Temperature: Exothermic reactions can lead to temperature spikes, promoting the formation of byproducts. Implement efficient cooling to maintain the desired reaction temperature.[4][5] - Order of Addition: The sequence of adding reactants can influence the reaction pathway. Experiment with different addition orders to minimize side product formation.[1][3]
Loss of Product during Workup - Optimize Filtration: Fine particles of unreacted zinc oxide or byproducts may be difficult to filter. Consider using different filter aids or optimizing the filtration process.[1][6] - Minimize Transfer Losses: Ensure efficient transfer of materials between reaction vessels and filtration apparatus.
Degradation of Product - Presence of Water: Water can hydrolyze ZDDP. Ensure all reactants and equipment are dry.[4] The final product should be heated to drive off any water.[1] - Thermal Stress: Excessive heat during the reaction or drying process can lead to thermal degradation of ZDDP.[4][5]

Issue 2: Cloudy or Hazy ZDDP Product

The final ZDDP product appears cloudy or hazy, indicating the presence of suspended impurities.

Potential Cause Recommended Solution
Insoluble Byproducts - Improve Filtration: Re-evaluate the filtration method. A finer filter medium or the use of a filter aid might be necessary to remove finely dispersed solids.[6] - Optimize Neutralization: Incomplete neutralization can leave unreacted zinc oxide or acidic species that can form insoluble salts. Ensure a slight excess of zinc oxide is used for complete neutralization.[6]
Water Contamination - Drying: The presence of emulsified water can cause cloudiness. Dry the product under vacuum or by gentle heating to remove residual water.[1]
Precipitation of Impurities - Solvent Washing: If the impurity is soluble in a specific solvent in which ZDDP is not, a solvent wash step can be introduced to remove the impurity.

Issue 3: Off-Color or Dark ZDDP Product

The ZDDP product has an undesirable color, which may indicate the presence of colored impurities.

Potential Cause Recommended Solution
Thermal Degradation - Lower Reaction/Drying Temperature: High temperatures can cause decomposition and the formation of colored byproducts.[4][5] Maintain strict temperature control throughout the process.
Impurities in Starting Materials - Use High-Purity Reactants: The quality of the starting materials (alcohols, phosphorus pentasulfide, zinc oxide) can significantly impact the final product's color. Use reagents of the highest available purity.[3]
Oxidation - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of reactants or products, which can lead to color formation.[7]

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in ZDDP and how do they affect its performance?

A1: Common impurities in ZDDP include unreacted starting materials (alcohols, zinc oxide), byproducts from side reactions, and degradation products.[3][6] For instance, residual alcohols and ketones can affect the tribological properties of ZDDP.[8] Water is a significant contaminant that can lead to the hydrolysis of ZDDP, breaking it down into phosphoric acids, sulfides, and zinc salts.[4] These impurities can negatively impact the anti-wear, antioxidant, and thermal stability properties of the final lubricant formulation.[4][5]

Q2: How can I identify the impurities in my ZDDP sample?

A2: Several analytical techniques can be employed for the identification and quantification of impurities in ZDDP:

  • Fourier-Transform Infrared Spectroscopy (FT-IR): Useful for identifying functional groups of potential impurities and for monitoring the decay of the ZDDP structure.[3][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (³¹P NMR): A powerful tool for characterizing phosphorus-containing compounds, including ZDDP and its phosphorus-containing impurities.[3][9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used after a suitable sample preparation step like solid-phase extraction (SPE) to separate and identify volatile and semi-volatile impurities.[10]

  • Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES): Commonly used to determine the elemental composition, particularly the zinc and phosphorus content, which can indicate the purity of ZDDP.[9][11]

  • Neutron Activation Analysis (NAA): An alternative to ICP-AES for determining elemental concentrations with high accuracy and less sensitivity to matrix effects.[9][11]

Q3: What are the key process parameters to control for minimizing impurities?

A3: To minimize impurities, careful control of the following reaction conditions is crucial:

  • Reaction Temperature: To prevent thermal degradation and unwanted side reactions.[4][5]

  • Rate of Stirring: To ensure proper mixing and avoid localized overheating.[1][3]

  • Reaction Pressure: Can influence the reaction equilibrium and byproduct formation.[1][3]

  • Neutralization Process: To ensure complete reaction of the dialkyldithiophosphoric acid.[1][3]

  • Order of Addition of Reactants: Can affect the reaction pathway and the profile of impurities.[1][3]

  • Quality of Starting Materials: Using high-purity phosphorus pentasulfide (P₂S₅) and zinc oxide (ZnO) is recommended.[3]

Q4: How can I remove hydrogen sulfide (B99878) (H₂S) gas generated during the synthesis?

A4: Hydrogen sulfide is a toxic and corrosive byproduct of the reaction between phosphorus pentasulfide and alcohols.[4] It is typically removed by sparging the reaction mixture with an inert gas, such as nitrogen (nitrogen blowing), and passing the off-gas through a scrubber containing a suitable neutralizing agent like a sodium hydroxide (B78521) solution.[6]

Experimental Protocols

Protocol 1: Identification of Impurities using FT-IR Spectroscopy

Objective: To identify functional groups of potential impurities in a ZDDP sample.

Methodology:

  • Sample Preparation: Prepare a thin film of the ZDDP sample between two potassium bromide (KBr) plates. Alternatively, if the sample is a solid, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Background Spectrum: Record a background spectrum of the empty sample compartment or the pure KBr pellet.

  • Sample Spectrum: Place the prepared sample in the spectrometer and record the infrared spectrum, typically in the range of 4000 to 400 cm⁻¹.

  • Data Analysis: Subtract the background spectrum from the sample spectrum. Analyze the resulting spectrum for characteristic absorption peaks of potential impurities. For example, a broad peak around 3200-3600 cm⁻¹ could indicate the presence of residual alcohols (O-H stretch), while a sharp peak around 1700 cm⁻¹ might suggest a ketone impurity (C=O stretch). The P-O-C characteristic absorption peak for ZDDP is typically found between 1100-900 cm⁻¹.[7]

Protocol 2: Quantification of Zinc and Phosphorus using ICP-AES

Objective: To determine the concentration of zinc and phosphorus in a ZDDP sample as an indicator of purity.

Methodology:

  • Sample Digestion: Accurately weigh a small amount of the ZDDP sample and digest it using a suitable acid mixture (e.g., nitric acid and hydrochloric acid) in a microwave digestion system to break down the organic matrix and bring the elements into solution.

  • Standard Preparation: Prepare a series of calibration standards of known zinc and phosphorus concentrations covering the expected range of the sample.

  • Instrument Calibration: Calibrate the ICP-AES instrument using the prepared standards.

  • Sample Analysis: Introduce the digested sample solution into the ICP-AES instrument and measure the emission intensities for zinc and phosphorus at their respective characteristic wavelengths.

  • Concentration Calculation: Use the calibration curve to determine the concentration of zinc and phosphorus in the sample solution. Calculate the weight percentage of these elements in the original ZDDP sample.

Visualizations

ZDDP_Synthesis_Workflow cluster_stage1 Stage 1: Acid Formation cluster_stage2 Stage 2: Neutralization & Purification P2S5 Phosphorus Pentasulfide (P₂S₅) Reactor1 Reaction Vessel P2S5->Reactor1 Alcohol Alcohol/Phenol Alcohol->Reactor1 Acid Dialkyldithiophosphoric Acid Reactor1->Acid Reaction H2S Hydrogen Sulfide (H₂S) Reactor1->H2S Byproduct Reactor2 Neutralization Vessel Acid->Reactor2 H2S_Removal H₂S Removal (Nitrogen Blowing) H2S->H2S_Removal ZnO Zinc Oxide (ZnO) ZnO->Reactor2 Crude_ZDDP Crude ZDDP Reactor2->Crude_ZDDP Neutralization Filtration Filtration Crude_ZDDP->Filtration Pure_ZDDP Purified ZDDP Filtration->Pure_ZDDP Impurities Solid Impurities Filtration->Impurities Removed

Caption: Workflow of the two-stage ZDDP manufacturing process.

Impurity_Reduction_Strategy cluster_process_control Process Control cluster_material_selection Material Selection cluster_purification Purification center_node Impurity Reduction in ZDDP Temp Temperature Control center_node->Temp Stirring Stirring Rate center_node->Stirring Pressure Reaction Pressure center_node->Pressure Addition Order of Addition center_node->Addition Reactants High-Purity Reactants center_node->Reactants Solvents Anhydrous Solvents center_node->Solvents Filtration Filtration center_node->Filtration Drying Vacuum Drying center_node->Drying N2_Blowing Nitrogen Blowing center_node->N2_Blowing

Caption: Key strategies for reducing impurities in ZDDP manufacturing.

References

Technical Support Center: Optimizing Dithiophosphate Collector Dosage for Efficient Mineral Recovery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing dithiophosphate collector dosage for efficient mineral recovery during froth flotation experiments.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, providing potential causes and recommended solutions.

Issue 1: Low Recovery of Valuable Minerals

Symptoms: The target mineral is not floating effectively, leading to significant losses in the tailings.

Potential CauseRecommended Solutions
Insufficient Collector Dosage Gradually increase the this compound dosage in increments (e.g., 5-10 g/t) and monitor the recovery.[1][2] Conduct a dosage optimization study to determine the optimal concentration for your specific ore.
Inappropriate Pulp pH Measure and adjust the pulp pH to the optimal range for your target mineral and this compound collector. For many sulfide (B99878) minerals, a slightly alkaline pH is favorable.[3][4]
Poor Liberation of Minerals Analyze the particle size of the ground ore. If liberation is insufficient, consider finer grinding.[1][5] Note that over-grinding can also be detrimental.
Oxidized Mineral Surfaces Minimize oxidation during grinding and storage. Consider the use of sulfidizing agents for slightly oxidized ores.[4]
Presence of Slimes Excessive fine particles (slimes) can coat valuable minerals and consume reagents. Consider desliming the ore before flotation.[1]
Insufficient Conditioning Time Ensure adequate conditioning time after adding the collector to allow for proper adsorption onto the mineral surfaces.

Issue 2: Poor Selectivity (Gangue Minerals Floating)

Symptoms: Unwanted gangue minerals are reporting to the concentrate, reducing its grade.

Potential CauseRecommended Solutions
Collector Overdosing Excessive collector can lead to non-selective adsorption on gangue minerals. Reduce the this compound dosage.[1][6] Consider stage addition of the collector.
Inappropriate Pulp pH The pH can significantly affect the floatability of different minerals. Adjust the pH to a range that maximizes the floatability difference between the valuable mineral and the gangue.
Activation of Gangue Minerals Certain ions in the process water can activate gangue minerals. Analyze water quality and consider using specific depressants (e.g., for pyrite).
Entrainment of Fine Gangue High water recovery can carry fine gangue particles into the froth. Optimize frother dosage and froth depth to minimize entrainment.
Hydrophobic Gangue Minerals Some gangue minerals are naturally hydrophobic. Use specific depressants to render them hydrophilic.

Issue 3: Froth Stability Problems

Symptoms: The froth is either too brittle and collapses, losing valuable minerals, or too stable and voluminous, making it difficult to handle and leading to poor concentrate grade.

Potential CauseRecommended Solutions
Incorrect Frother Dosage Adjust the frother dosage. Insufficient frother leads to unstable froth, while excessive frother can create overly stable froth.[1]
Collector Type and Dosage Dithiophosphates can have some frothing properties.[4] The interaction between the collector and frother can affect froth stability. Consider the synergistic effects when selecting and dosing both reagents.
Pulp Density A very low or very high pulp density can negatively impact froth stability. Optimize the solids percentage in the pulp.[2]
Presence of Fine Particles Slimes can lead to the formation of a very stable, voluminous froth. Desliming may be necessary.[1]

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dosage for this compound collectors?

A1: The optimal dosage varies significantly depending on the ore mineralogy, particle size, and pulp chemistry. However, for common sulfide minerals, a starting point for laboratory tests can be in the range of 10 to 100 g/t (grams per metric ton of ore).

Typical Dosage Ranges for this compound Collectors

MineralTypical Dosage Range (g/t)pH Range
Chalcopyrite (Copper Sulfide)10 - 508 - 11.5
Galena (Lead Sulfide)20 - 808 - 9.5
Sphalerite (Zinc Sulfide, activated)50 - 1509 - 11

Note: These are general ranges and should be optimized for each specific ore.

Q2: How does pH affect the performance of this compound collectors?

A2: pH is a critical parameter in flotation as it affects both the mineral surface charge and the collector's ionization. Dithiophosphates are generally more effective in neutral to alkaline conditions for the flotation of many sulfide minerals. For instance, in the flotation of chalcopyrite, recovery is often high in the pH range of 8-9.[7] For galena, a pH of around 8 has been shown to be optimal for achieving a high grade.[3][4] Conversely, sphalerite flotation is often carried out at a higher pH, around 10-11, after activation with copper sulfate.[8]

Effect of pH on Mineral Recovery (Illustrative)

MineralpH 6pH 8pH 10
Chalcopyrite Recovery (%)~75~95~90
Galena Recovery (%)~60~85~70
Sphalerite Recovery (activated) (%)~40~70~90

This table provides illustrative data and actual results will vary based on specific experimental conditions.

Q3: What are the signs of collector overdosing?

A3: Overdosing with this compound can lead to several problems. A key indicator is a decrease in concentrate grade due to the flotation of non-target gangue minerals.[1] Visually, the froth may become overly stable and voluminous, with a "dirty" appearance due to the presence of entrained gangue. In some cases, excessive collector can form micelles, which are hydrophilic and can actually depress the flotation of the target mineral.

Q4: Can I use this compound in combination with other collectors?

A4: Yes, dithiophosphates are often used in combination with other collectors, such as xanthates. This can sometimes lead to synergistic effects, improving recovery and selectivity. For example, a blend of xanthate and this compound has been shown to improve copper grade and recovery.[7] The ratio of the collectors is an important parameter to optimize during your experiments.

Experimental Protocols

Protocol 1: Determination of Optimal this compound Dosage

This protocol outlines a standard laboratory procedure for determining the optimal collector dosage for a given ore sample.

  • Sample Preparation:

    • Obtain a representative ore sample.

    • Grind the ore to the desired particle size for liberation (e.g., 80% passing 75 µm).

    • Prepare a pulp of a specific solids concentration (e.g., 30% w/w) in a flotation cell.

  • Pulp Conditioning:

    • Adjust the pulp pH to the desired level using a suitable regulator (e.g., lime or soda ash).

    • Add other modifying agents if required (e.g., depressants, activators) and allow for a conditioning period (e.g., 3-5 minutes).

  • Collector Addition and Conditioning:

    • Prepare a stock solution of the this compound collector.

    • Add a specific dosage of the collector to the pulp (e.g., starting with 10 g/t).

    • Condition the pulp for a set time (e.g., 3-5 minutes) to allow for collector adsorption.

  • Frother Addition and Flotation:

    • Add a constant, appropriate dosage of a suitable frother (e.g., MIBC).

    • Condition for a short period (e.g., 1 minute).

    • Introduce air into the flotation cell and collect the froth (concentrate) for a specific duration (e.g., 5-10 minutes).

  • Analysis:

    • Filter, dry, and weigh the concentrate and tailings.

    • Analyze the concentrate and tailings for the valuable mineral content.

    • Calculate the recovery and grade for the tested collector dosage.

  • Optimization:

    • Repeat steps 3-5 with varying collector dosages (e.g., 20, 30, 40, 50 g/t) while keeping all other parameters constant.

    • Plot recovery and grade as a function of collector dosage to determine the optimal concentration.

Protocol 2: Analysis of Residual this compound Concentration

Monitoring the residual collector concentration in the process water can help optimize dosage and reduce waste. High-Performance Liquid Chromatography (HPLC) is a common method for this analysis.[9]

  • Sample Collection and Preparation:

    • Collect a sample of the flotation pulp liquor.

    • Filter the sample through a 0.45 µm filter to remove solid particles.[9]

  • HPLC Analysis:

    • Use a suitable HPLC system equipped with a UV detector and a C18 column.

    • Prepare a mobile phase, for example, a mixture of acetonitrile (B52724) and water.[10]

    • Prepare a series of standard solutions of the this compound collector of known concentrations.

    • Inject the standards to create a calibration curve.

    • Inject the prepared sample and determine the this compound concentration by comparing its peak area to the calibration curve.[9]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_flotation Flotation Process cluster_analysis Analysis Ore_Sample Ore Sample Grinding Grinding Ore_Sample->Grinding Pulp_Preparation Pulp Preparation Grinding->Pulp_Preparation pH_Adjustment pH Adjustment Pulp_Preparation->pH_Adjustment Reagent_Conditioning Depressant/Activator Conditioning pH_Adjustment->Reagent_Conditioning Collector_Addition This compound Addition & Conditioning Reagent_Conditioning->Collector_Addition Frother_Addition Frother Addition Collector_Addition->Frother_Addition Flotation Froth Flotation Frother_Addition->Flotation Concentrate_Tailings_Separation Concentrate & Tailings Separation Flotation->Concentrate_Tailings_Separation Drying_Weighing Drying & Weighing Concentrate_Tailings_Separation->Drying_Weighing Assay Chemical Assay Drying_Weighing->Assay Data_Analysis Calculate Recovery & Grade Assay->Data_Analysis Optimization Optimal Dosage Determined Data_Analysis->Optimization Iterate Dosage

Caption: Workflow for Determining Optimal this compound Dosage.

Troubleshooting_Low_Recovery Start Low Mineral Recovery Check_Dosage Collector Dosage Sufficient? Start->Check_Dosage Check_pH Pulp pH Optimal? Check_Dosage->Check_pH Yes Increase_Dosage Increase Collector Dosage Check_Dosage->Increase_Dosage No Check_Liberation Mineral Liberation Adequate? Check_pH->Check_Liberation Yes Adjust_pH Adjust pH Check_pH->Adjust_pH No Check_Slimes Excessive Slimes? Check_Liberation->Check_Slimes Yes Optimize_Grind Optimize Grinding Check_Liberation->Optimize_Grind No Deslime Consider Desliming Check_Slimes->Deslime Yes Investigate_Other Investigate Other Factors (e.g., Oxidation, Reagent Interactions) Check_Slimes->Investigate_Other No Increase_Dosage->Check_pH Adjust_pH->Check_Liberation Optimize_Grind->Check_Slimes Deslime->Investigate_Other

Caption: Troubleshooting Flowchart for Low Mineral Recovery.

References

Managing and utilizing the frothing properties of dithiophosphate collectors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the management and utilization of the frothing properties of dithiophosphate collectors.

Troubleshooting Guide

This section addresses specific issues that may arise during flotation experiments using this compound collectors.

Question: My froth is too voluminous and wet, leading to low concentrate grades. What are the potential causes and how can I fix this?

Answer:

Excessively voluminous and wet froth is a common issue that can negatively impact selectivity by increasing the entrainment of gangue minerals. The primary causes and recommended solutions are outlined below:

  • Potential Cause 1: Excessive Collector Dosage. While dithiophosphates are primarily collectors, many also exhibit significant frothing properties.[1] An overdose can lead to the formation of a highly stable froth that retains a large amount of water.

    • Solution: Systematically decrease the this compound dosage in increments. Observe the froth structure and stability at each dosage level to find the optimal concentration that ensures sufficient mineral recovery without excessive froth generation. An excessive amount of collector can also cause bubble clustering, which can negatively affect bubble loading.[2]

  • Potential Cause 2: Inappropriate Frother or Frother Dosage. The synergistic interaction between dithiophosphates and frothers can enhance froth stability.[3][4] If a strong frother is used or the dosage is too high, this can lead to overly stable froth.

    • Solution:

      • Reduce the frother dosage.

      • Consider switching to a less powerful or more selective frother. The choice of frother can significantly influence froth stability and the drainage of gangue particles.

      • Evaluate the collector-to-frother ratio. In some cases, adjusting this ratio can improve flotation by reducing the effect of slime and decreasing froth water content.

  • Potential Cause 3: Presence of Slime or Clay Minerals. Fine particles, especially clay minerals, can increase pulp viscosity and lead to the formation of a stable, sticky froth that traps gangue particles.[5][6]

    • Solution:

      • Desliming: If possible, deslime the ore before flotation to remove fine particles.

      • Dispersants: Add dispersants, such as sodium silicate, to prevent the aggregation of fine gangue particles.[7]

      • pH Modification: Adjusting the pulp pH can alter the surface charges of clay particles, potentially reducing their negative impact on froth stability.[6]

Question: I am experiencing poor recovery of coarse particles. How can I adjust the frothing properties of my this compound collector to improve this?

Answer:

The flotation of coarse particles presents a challenge due to their higher tendency to detach from bubbles.[8] Managing the froth zone is critical for their successful recovery.

  • Potential Cause 1: Insufficient Froth Stability. A weak, brittle froth may not be able to support the weight of coarse particles, leading to them dropping back into the pulp.

    • Solution:

      • Increase this compound Dosage: A controlled increase in the this compound collector dosage can enhance froth stability.[2]

      • Utilize Collector-Frother Synergy: Employ a suitable frother in conjunction with the this compound to create a more robust froth. Some dithiophosphates are specifically recommended for coarse particle flotation and scavenging applications.[9]

      • Select Appropriate this compound: The structure of the this compound, such as the length of the alkyl chain, can influence its frothing properties and its effectiveness in coarse particle flotation.

  • Potential Cause 2: Excessive Turbulence. High agitation and aeration rates can increase the likelihood of coarse particle detachment from bubbles.

    • Solution: Optimize the aeration rate and impeller speed. While sufficient agitation is needed to keep coarse particles in suspension, excessive turbulence in the froth zone should be avoided.

Frequently Asked Questions (FAQs)

This section provides answers to general questions about the frothing properties of this compound collectors.

Question: What are the inherent frothing properties of this compound collectors?

Answer:

Dithiophosphates are primarily classified as collectors, meaning their main function is to render mineral surfaces hydrophobic.[10][11] However, many dithiophosphates also possess inherent frothing characteristics due to their chemical structure, which includes both a polar head and a non-polar hydrocarbon tail.[1] This dual functionality allows them to act at the air-water interface to stabilize bubbles, much like a conventional frother.[12] In some cases, dithiophosphates can be used effectively with a reduced amount of frother, or even in the absence of a dedicated frother.

Question: How does the chemical structure of a this compound affect its frothing properties?

Answer:

The frothing properties of a this compound are influenced by its molecular structure, particularly the nature of the alkyl groups. Generally, longer or more branched alkyl chains can increase the non-polar character of the molecule, which can lead to greater surface activity and, consequently, more pronounced frothing characteristics.[4] The specific type of this compound (e.g., dialkylthis compound) and its salt form (e.g., sodium, potassium, ammonium) can also play a role in its solubility and frothing behavior.[1]

Question: What is the synergistic effect between this compound collectors and frothers?

Answer:

A synergistic effect is observed when the combined performance of a this compound collector and a frother is greater than the sum of their individual effects.[3] This interaction is crucial for optimizing flotation performance. The proposed mechanism involves the co-adsorption of this compound and frother molecules at the air-water interface.[3][4] This interaction can lead to:

  • Enhanced Froth Stability: The mixture can create a more stable froth than either reagent alone, which is beneficial for recovering coarse particles and maintaining a consistent froth structure.

  • Improved Mineral Recovery: The interaction can facilitate the transfer of the frother to the mineral surface during bubble-particle collision, which enhances the kinetics of film thinning and improves the attachment of bubbles to mineral particles.[3]

  • Modified Bubble Size: The presence of both collector and frother can influence the bubble size distribution in the pulp, which in turn affects collision and attachment probabilities.

Question: How can I quantitatively assess the frothing properties of a this compound collector in my experiments?

Answer:

Several experimental techniques can be used to characterize the frothing properties of this compound collectors:

  • Froth Stability Measurements: Dynamic froth stability can be assessed by measuring the maximum froth height in a flotation column under controlled airflow.[13] The froth retention time and froth decay rate can also be quantified.[2]

  • Surface Tension Measurements: The surface activity of a this compound solution can be determined by measuring its surface tension. A greater reduction in surface tension generally indicates stronger frothing potential.

  • Bubble Size Analysis: The effect of the collector on bubble size can be measured using imaging techniques. Smaller, more stable bubbles are often indicative of effective frothing.

  • Critical Coalescence Concentration (CCC): This is the concentration of a surfactant above which bubble coalescence is significantly hindered. Determining the CCC can help in understanding the frothing power of a this compound.[14]

Data Presentation

Table 1: Effect of Collector Dosage on Froth Recovery at Different Froth Heights.

Collector Dosage (g/t)Froth Recovery at 4 cm Height (%)Froth Recovery at 8 cm Height (%)Froth Recovery at 10 cm Height (%)Froth Recovery at 15 cm Height (%)
6075.258.150.335.8
8078.963.456.740.1
10081.568.261.944.5
12083.672.166.848.7
14084.875.070.552.3

Note: This table is a representation of typical trends and the data is illustrative. Actual results will vary depending on the specific ore, collector, and flotation conditions.[2][15]

Table 2: Qualitative Comparison of Frothing Properties for Different this compound Structures.

This compound TypeAlkyl GroupGeneral Frothing StrengthSelectivity
Sodium Diethyl this compoundEthyl (C2)WeakestMost Selective
Sodium Di-isopropyl this compoundIsopropyl (C3)ModerateGood
Sodium Di-isobutyl this compoundIsobutyl (C4)StrongGood
Sodium Dibutyl this compoundButyl (C4)StrongGood

Note: This table provides a general comparison. The actual performance can be influenced by the specific mineralogy and operating conditions.

Experimental Protocols

1. Protocol for Dynamic Froth Stability Measurement

This protocol describes a method for quantifying the dynamic stability of a froth generated by a this compound collector.

Materials and Equipment:

  • Modified Denver flotation cell or similar laboratory flotation machine

  • Froth column (graduated glass or acrylic cylinder) mounted on top of the flotation cell

  • Airflow meter and controller

  • High-resolution camera for image capture (optional)

  • Image analysis software (optional)

  • This compound collector solution of known concentration

  • Frother solution of known concentration (if applicable)

  • Process water with controlled pH and ionic strength

Procedure:

  • System Setup: Assemble the flotation cell with the froth column securely mounted on top. Ensure the system is clean and free of contaminants.

  • Pulp Preparation: Prepare a synthetic pulp with a representative solid concentration or use process water alone for a two-phase system. Adjust the pH to the desired experimental value.

  • Reagent Addition: Add the this compound collector and/or frother at the desired dosage to the flotation cell. Allow for a conditioning period (e.g., 2-5 minutes) with the impeller running at a constant speed.

  • Froth Generation: Introduce air into the cell at a constant, measured flow rate.

  • Froth Height Measurement: Allow the froth to rise into the column and reach a stable, maximum height. Record this equilibrium froth height.

  • Data Collection: Repeat the measurement at different collector dosages, frother concentrations, and airflow rates to determine their effects on froth stability.

  • Calculation (Optional): The dynamic froth stability can be expressed in terms of the maximum froth height achieved under specific conditions.[13]

Mandatory Visualizations

Troubleshooting_Froth_Issues Start Froth Problem Identified Voluminous_Wet_Froth Voluminous & Wet Froth (Low Grade) Start->Voluminous_Wet_Froth Poor_Coarse_Recovery Poor Coarse Particle Recovery Start->Poor_Coarse_Recovery Check_Collector_Dosage Check Collector Dosage Voluminous_Wet_Froth->Check_Collector_Dosage Potential Cause Check_Frother Check Frother System Voluminous_Wet_Froth->Check_Frother Potential Cause Check_Slimes Check for Slimes/Clay Voluminous_Wet_Froth->Check_Slimes Potential Cause Check_Froth_Stability Check Froth Stability Poor_Coarse_Recovery->Check_Froth_Stability Potential Cause Check_Turbulence Check Turbulence Poor_Coarse_Recovery->Check_Turbulence Potential Cause Decrease_Collector Decrease Dosage Check_Collector_Dosage->Decrease_Collector If too high Decrease_Frother Decrease Frother Dosage or Change Frother Check_Frother->Decrease_Frother If too high/strong Deslime_Disperse Deslime or Add Dispersant Check_Slimes->Deslime_Disperse If present Increase_Collector Increase Collector Dosage Check_Froth_Stability->Increase_Collector If unstable Optimize_Frother Optimize Frother Check_Froth_Stability->Optimize_Frother If unstable Reduce_Agitation Reduce Agitation/Airflow Check_Turbulence->Reduce_Agitation If too high

Caption: Troubleshooting workflow for common froth-related issues.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Pulp_Prep Pulp Preparation (Ore + Water) Conditioning Conditioning Pulp_Prep->Conditioning Reagent_Prep Reagent Preparation (Collector/Frother) Reagent_Prep->Conditioning Flotation Flotation & Froth Generation Conditioning->Flotation Data_Collection Data Collection (Froth Height, Images, etc.) Flotation->Data_Collection Analysis Data Analysis (Stability, Recovery, Grade) Data_Collection->Analysis Conclusion Conclusion & Optimization Analysis->Conclusion

Caption: General experimental workflow for flotation studies.

DTP_Frother_Interaction DTP This compound Collector Air_Water_Interface Air-Water Interface DTP->Air_Water_Interface Frother Frother Frother->Air_Water_Interface Synergy Synergistic Interaction (Co-adsorption) Air_Water_Interface->Synergy Mineral_Surface Mineral Surface Stable_Froth Enhanced Froth Stability Synergy->Stable_Froth Improved_Attachment Improved Bubble-Particle Attachment Synergy->Improved_Attachment Enhanced_Recovery Enhanced Mineral Recovery Stable_Froth->Enhanced_Recovery Improved_Attachment->Mineral_Surface Improved_Attachment->Enhanced_Recovery

References

Troubleshooting matrix interference in analytical quantification of dithiophosphates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering matrix interference during the analytical quantification of dithiophosphates and their metabolites (dialkyl phosphates - DAPs).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is matrix interference and how does it affect my dithiophosphate analysis?

A: Matrix interference, also known as the matrix effect, is the alteration of analyte signal intensity caused by co-eluting components from the sample matrix (e.g., plasma, urine, soil).[1] These components, which include salts, proteins, and lipids (especially phospholipids), can interfere with the ionization of your target this compound analytes in the mass spectrometer source.[2] This interference can manifest in two ways:

  • Ion Suppression: The most common effect, where matrix components reduce the ionization efficiency of the analyte, leading to a weaker signal and underestimation of the analyte's concentration.

  • Ion Enhancement: Less commonly, matrix components can increase the ionization efficiency, causing a stronger signal and overestimation of the concentration.

Ultimately, unaddressed matrix effects lead to poor accuracy, precision, and reproducibility in your quantitative results.[2]

Q2: How can I detect if matrix interference is affecting my results?

A: There are two primary methods to assess matrix effects:

  • Post-Extraction Spike Method (Quantitative): This is the most common quantitative approach. You compare the signal response of an analyte spiked into a blank matrix extract (a sample processed through your entire sample preparation procedure) with the response of the analyte in a neat (pure) solvent at the same concentration. The ratio of these responses is the Matrix Factor (MF).

    • MF < 1 (or < 100%) indicates ion suppression.

    • MF > 1 (or > 100%) indicates ion enhancement.

    • MF = 1 (or 100%) indicates no matrix effect.

  • Post-Column Infusion Method (Qualitative): This method helps identify at what retention times matrix effects occur. A constant flow of your this compound standard is infused into the LC flow after the analytical column but before the mass spectrometer, generating a stable baseline signal. A blank, extracted matrix sample is then injected onto the column. Any dips or rises in the stable baseline indicate regions of ion suppression or enhancement, respectively. This allows you to see if your analyte's retention time coincides with a region of significant matrix interference.

Q3: My analyte recovery is poor and results are inconsistent. What sample preparation method is best for dithiophosphates in biological fluids?

A: The choice of sample preparation is critical for removing interfering matrix components. For dithiophosphates and their polar dialkyl phosphate (B84403) (DAP) metabolites, more rigorous extraction techniques are generally required.

  • Protein Precipitation (PPT): While fast and simple, PPT is the least effective cleanup method and often results in significant matrix effects because it fails to remove many endogenous components like phospholipids.[3] It is generally not recommended when high accuracy is required.

  • Liquid-Liquid Extraction (LLE): LLE offers better cleanup than PPT by partitioning the analytes into an immiscible organic solvent. However, for very polar metabolites like DAPs, extraction efficiency can be low and variable.

  • Solid-Phase Extraction (SPE): SPE is often the most effective method for cleaning up complex biological samples for this compound analysis. It provides superior recovery and reduction of background noise compared to LLE.[4] For hydrophilic DAP metabolites, polymeric sorbents like Polystyrene-Divinylbenzene (PS-DVB) or weak anion exchange cartridges are effective.[4][5][6]

Q4: I'm seeing significant ion suppression. Besides changing my sample prep, what else can I do?

A: If you've optimized sample preparation and still face issues, consider these strategies:

  • Chromatographic Separation: Modify your LC method to separate your this compound analytes from the regions of interference identified by the post-column infusion method. This could involve changing the gradient, mobile phase composition, or using a different column chemistry (e.g., HILIC for polar metabolites).

  • Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components to a level where they no longer cause significant ion suppression. This is only feasible if your method has sufficient sensitivity to detect the diluted analyte.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust way to compensate for matrix effects. A SIL-IS is chemically identical to your analyte and will co-elute, experiencing the same degree of ion suppression or enhancement. By calculating the ratio of the analyte response to the SIL-IS response, the variability caused by the matrix effect is effectively normalized, leading to accurate and precise quantification.

Quantitative Data Summary

The following table summarizes typical performance data for different sample preparation methods for this compound metabolites (DAPs) in urine. Solid-Phase Extraction (SPE) generally provides the highest and most consistent recoveries.

Sample Prep MethodAnalyte ClassSorbent/Solvent SystemMatrixTypical Recovery (%)Key FindingsReference
Solid-Phase Extraction (SPE) Dialkyl Phosphates (DAPs)Weak Anion ExchangeUrine40 - 98%Extraction efficiency varied by metabolite polarity, with the highly polar DMP showing lower recovery.[5][6]
Solid-Phase Extraction (SPE) DAPs & Parent OrganophosphatesPS-DVB or GCB/PSAHair10 - 117%SPE clearly provided better recovery for the majority of pesticides and their metabolites compared to LLE.[4]
Liquid-Liquid Extraction (LLE) Dialkyl Phosphates (DAPs)Diethyl ether / Ethyl acetate (B1210297)Urine70 - 120% (General Estimate)While specific comparative data is limited, LLE recovery for polar analytes is often lower and more variable than SPE.
Protein Precipitation (PPT) General AnalytesAcetonitrile or Methanol (B129727)Plasma< 70% (General Estimate)Least favorable technique for LC-MS due to minimal removal of matrix components, especially phospholipids.[3]

Note: Recovery values are highly dependent on the specific analyte, matrix, and protocol used. The data presented are representative examples.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound Metabolites in Urine

This protocol is adapted from methods using weak anion exchange cartridges for DAP analysis.[5][6]

  • Sample Pre-treatment: To 1.0 mL of urine, add an appropriate volume of stable isotope-labeled internal standard solution. Vortex to mix.

  • Cartridge Conditioning: Condition a weak anion exchange (WAX) SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water through the cartridge. Do not allow the sorbent to dry.

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing: Wash the cartridge with 1 mL of deionized water to remove polar interferences. Follow with a wash of 1 mL of methanol to remove less polar interferences.

  • Elution: Elute the DAP metabolites from the cartridge with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for Dithiophosphates in Urine

This protocol is a general approach for extracting moderately polar analytes from an aqueous matrix.

  • Sample Preparation: To 1.0 mL of urine in a glass centrifuge tube, add the internal standard.

  • pH Adjustment (Optional): Adjust the sample pH to optimize the extraction of the target dithiophosphates. For acidic metabolites, acidify the sample (e.g., to pH < 4).

  • Extraction: Add 3 mL of ethyl acetate to the tube. Cap securely and vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge the sample at 3000 x g for 5 minutes to achieve complete separation of the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any emulsion at the interface.

  • Repeat (Optional): For improved recovery, the extraction (steps 3-5) can be repeated on the remaining aqueous layer, combining the organic extracts.

  • Evaporation and Reconstitution: Evaporate the combined organic extracts to dryness under a nitrogen stream and reconstitute the residue for LC-MS/MS analysis.

Visual Guides

Below are diagrams illustrating key troubleshooting and experimental workflows.

G cluster_advanced Advanced Cleanup (Recommended) start Sample Received (e.g., Plasma, Urine) ppt Protein Precipitation (e.g., Acetonitrile) start->ppt Simple & Fast (High Matrix) spe Solid-Phase Extraction (SPE) 1. Condition 2. Load 3. Wash 4. Elute start->spe High Purity lle Liquid-Liquid Extraction (LLE) 1. Add Solvent 2. Vortex & Centrifuge 3. Collect Organic Layer start->lle Good Purity centrifuge1 Centrifugation ppt->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant drydown Evaporation (Dry Down) supernatant->drydown spe->drydown lle->drydown reconstitute Reconstitution drydown->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Recommended sample preparation workflows for this compound analysis.

G problem Problem: Poor Accuracy, Precision, or Sensitivity check_is Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? problem->check_is cause Potential Cause: Matrix Interference check_is->cause Yes solution_is Implement a SIL-IS to Compensate for Effects check_is->solution_is No assess_me Assess Matrix Effect (Post-Extraction Spike) cause->assess_me me_present Matrix Effect Confirmed (Suppression/Enhancement) assess_me->me_present Yes improve_cleanup Improve Sample Cleanup (Switch from PPT to SPE) me_present->improve_cleanup Mitigation Options change_lc Modify LC Method (Shift Retention Time) me_present->change_lc Mitigation Options dilute Dilute Sample Extract me_present->dilute Mitigation Options

References

Enhancing the selectivity of dithiophosphate for specific sulfide minerals like galena

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the use of dithiophosphate collectors in the selective flotation of sulfide (B99878) minerals. This resource provides troubleshooting guidance, frequently asked questions (FAQs), experimental protocols, and key data to assist researchers and scientists in their flotation experiments, with a specific focus on enhancing selectivity for galena (PbS).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges and questions that arise during the selective flotation of galena using this compound collectors.

Q1: What is the general role of pH in this compound selectivity for galena?

A1: The pH of the flotation pulp is a critical factor influencing the selectivity of this compound. In alkaline conditions (pH > 8), this compound collectors like this compound 25 exhibit weaker collecting power for pyrite (B73398) and other sulfide minerals, which enhances selectivity towards galena.[1][2] However, in neutral or acidic media, this compound acts as a powerful, non-selective collector for all sulfide minerals.[1][2] As pH increases, the recovery of galena can decline due to the increased presence of hydroxyl ions (OH-), which may form hydrophilic precipitates on the mineral surface.[3] For instance, in one study, galena recovery decreased from 71.5% at pH 8 to 50.5% at pH 11.[3]

Q2: My galena recovery is poor while pyrite flotation is high. What are the likely causes and solutions?

A2: This is a common selectivity issue. Here are several potential causes and troubleshooting steps:

  • Incorrect pH: You might be operating in a neutral or acidic pH range, where this compound is non-selective.[2]

    • Solution: Increase the pulp pH to a mildly alkaline range (e.g., pH 8-10). This typically depresses pyrite while maintaining good galena floatability.[2][3]

  • Collector Dosage: An excessive collector dosage can lead to non-selective adsorption and flotation of other sulfides.

    • Solution: Optimize the collector concentration. Start with a lower dosage and incrementally increase it while monitoring the recovery and grade of both galena and pyrite.

  • Absence of a Depressant: Pyrite is naturally floatable and often requires a specific depressant.

    • Solution: Introduce a pyrite depressant. Lime (CaO) is commonly used to raise pH and depress pyrite. Other options include sodium cyanide (NaCN) or more specialized organic depressants.

Q3: How can I effectively separate galena from sphalerite (zinc sulfide)?

A3: Dithiophosphates generally have a lower affinity for sphalerite compared to galena, but activation of sphalerite can cause issues.[3]

  • pH Control: Increasing pH can significantly decrease sphalerite's floatability. In one experiment, increasing the pH from 6 to 9 reduced sphalerite recovery from 59.0% to 20%.[3]

  • Use of Depressants: Zinc sulfate (B86663) is a common depressant for sphalerite. Novel depressants like carboxylated chitosan (B1678972) (CCS) and sodium thiophosphate (Na₃PO₃S) have also shown high efficiency in selectively depressing sphalerite while having a negligible effect on galena.[3][4] For example, Na₃PO₃S was shown to strongly adsorb on the sphalerite surface, hindering collector adsorption.[4]

  • Avoid Unintentional Activation: Be mindful of ions in process water (like Cu²⁺) that can activate the sphalerite surface, making it more responsive to the collector.

Q4: Can this compound be used with other collectors to improve performance?

A4: Yes, using this compound as a co-collector, often with xanthates, is a common practice. This can sometimes yield synergistic effects. For instance, a mixture of xanthate and this compound can enhance recovery.[5] The order of addition can also be important; one study found that adding xanthate before this compound (at a 10:90 ratio) achieved higher galena recovery.[5] Using this compound as a co-collector can also help improve the recovery of fine particles by stabilizing the froth phase.[6]

Q5: Are there modified dithiophosphates with better selectivity for galena?

A5: Extensive research has focused on modifying the structure of this compound to enhance selectivity.[7] For example, a novel collector, S-benzoyl-O, O'-dibutylthis compound (BDTP), was developed that demonstrated higher collecting capacity and better selectivity for galena compared to traditional collectors like sodium isobutyl xanthate.[3] These modified collectors often show a stronger preference for adsorbing onto galena surfaces over other sulfides like sphalerite.[3]

Quantitative Data Presentation

The following tables summarize key quantitative data from flotation experiments to provide a comparative reference.

Table 1: Effect of pH on Mineral Recovery with this compound Collectors

MineralCollectorpHRecovery (%)Source
GalenaThis compound871.5[3]
GalenaThis compound961.0[3]
GalenaThis compound1150.5[3]
GalenaThis compound693.4[3]
SphaleriteThis compound659.0[3]
SphaleriteThis compound920.0[3]
ChalcopyriteDTPINa (50 mg/L)896.2[8]
PyriteDTPINa (50 mg/L)813.5[8]
GalenaDTPINa (50 mg/L)1191.7[8]
SphaleriteDTPINa (50 mg/L)1116.9[8]

DTPINa: Sodium diisobutyl dithiophosphinate

Table 2: Adsorption Capacity of Collectors on Galena vs. Other Sulfides

CollectorMineral SystemAdsorption Capacity (mol/m²)ConditionsSource
DPTGalena (PbS)1.110⁻⁴ mol/L[5]
DPTSphalerite (ZnS)0.4910⁻⁴ mol/L[5]

DPT: this compound

Experimental Protocols

This section provides generalized methodologies for key experiments used to evaluate collector selectivity.

1. Protocol: Micro-flotation Test for Single Minerals

  • Objective: To determine the floatability of a single mineral (e.g., galena, pyrite) as a function of variables like pH, collector type, and concentration.

  • Apparatus: Hallimond tube or a micro-flotation cell (e.g., 50-100 mL).

  • Methodology:

    • Mineral Preparation: Grind a high-purity mineral sample to the desired particle size (e.g., -74/+38 µm) and store it under a nitrogen atmosphere to prevent oxidation.

    • Pulp Preparation: Add a specified mass of the mineral sample (e.g., 1.0 g) to a beaker with deionized water to create a pulp.

    • pH Adjustment: Place the beaker on a magnetic stirrer. Use a pH meter to monitor the pH and adjust it to the target value using dilute HCl or NaOH solutions. Allow the pulp to condition for a few minutes.

    • Reagent Addition: Add the desired concentration of the this compound collector (and depressant, if applicable). Condition the pulp for a specified time (e.g., 5-10 minutes).

    • Flotation: Transfer the conditioned pulp to the flotation cell. Introduce purified nitrogen gas at a constant flow rate (e.g., 30 mL/min) for a set period (e.g., 5-10 minutes).

    • Data Collection: Collect both the floated (concentrate) and non-floated (tailings) fractions. Dry and weigh both fractions.

    • Calculation: Calculate the flotation recovery as: Recovery (%) = (Mass of Concentrate / (Mass of Concentrate + Mass of Tailings)) * 100

2. Protocol: Zeta Potential Measurement

  • Objective: To investigate the surface charge of mineral particles before and after reagent adsorption, providing insight into the adsorption mechanism.

  • Apparatus: A Zetasizer or similar instrument.

  • Methodology:

    • Suspension Preparation: Prepare a dilute suspension of the finely ground mineral (e.g., 0.01% w/v) in a background electrolyte solution (e.g., 10⁻³ M KNO₃).

    • Initial Measurement: Measure the zeta potential of the pure mineral suspension across a range of pH values (e.g., pH 3 to 11) to determine its isoelectric point (IEP).

    • Reagent Interaction: Prepare a new suspension. Add the this compound collector at a fixed concentration. Allow it to condition for a sufficient time (e.g., 15-30 minutes).

    • Final Measurement: Measure the zeta potential of the mineral-reagent suspension across the same pH range.

    • Analysis: A significant shift in the zeta potential curve after adding the collector indicates its adsorption onto the mineral surface.

Visualizations: Workflows and Relationships

The following diagrams illustrate key concepts for enhancing this compound selectivity.

Experimental_Workflow cluster_prep 1. Preparation cluster_cond 2. Conditioning cluster_flot 3. Flotation & Analysis cluster_opt 4. Optimization Loop Ore Sulfide Ore (Galena, Pyrite, etc.) Grind Grinding Ore->Grind Pulp Pulp Formation Grind->Pulp pH_Mod pH Adjustment (e.g., Lime) Pulp->pH_Mod Depressant Depressant Addition (e.g., for Pyrite) pH_Mod->Depressant Collector This compound Addition Depressant->Collector Flotation Froth Flotation Collector->Flotation Analysis Assay of Concentrate & Tailings Flotation->Analysis Evaluate Evaluate Selectivity & Recovery Analysis->Evaluate Adjust Adjust Parameters (pH, Dosage) Evaluate->Adjust Adjust->pH_Mod

Caption: Workflow for optimizing galena selectivity using this compound.

pH_Effect cluster_pH Pulp pH Condition cluster_collector This compound Behavior cluster_outcome Flotation Outcome acidic Acidic / Neutral (pH < 7) non_selective Strong, Non-Selective Collector acidic->non_selective alkaline Alkaline (pH 8-10) selective Selective Collector alkaline->selective all_float All Sulfides Float (Poor Selectivity) non_selective->all_float galena_floats Galena Floats, Pyrite is Depressed selective->galena_floats

Caption: Logical relationship between pH and this compound selectivity.

Adsorption_Mechanism cluster_minerals Mineral Surfaces Collector This compound (DTP) Galena Galena (PbS) Surface Collector->Galena Strong Adsorption (Chemisorption) Pyrite Pyrite (FeS₂) Surface Collector->Pyrite Weaker Adsorption Depressant Depressant (e.g., OH⁻, CN⁻) Depressant->Pyrite Forms Hydrophilic Layer, Blocks Collector

Caption: Simplified model of selective adsorption on mineral surfaces.

References

Modifying dithiophosphate structure to improve performance as a lubricant additive

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Dithiophosphate Lubricant Additives

Welcome to the technical support center for researchers and scientists working on the modification of this compound-based lubricant additives. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and performance data to assist in your research and development efforts.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis, characterization, and testing of modified this compound additives.

Synthesis & Purification

  • Question: My synthesis of Zinc Dialkylthis compound (ZDDP) resulted in a low yield and impure product. What are the common causes?

    • Answer: Low yield or impurity in ZDDP synthesis can stem from several factors:

      • Incomplete Reaction: The initial reaction between the alcohol and phosphorus pentasulfide (P₂S₅) to form the dithiophosphoric acid may be incomplete. Ensure the reaction temperature is controlled (it's exothermic) and allow sufficient reaction time for the P₂S₅ solid to fully dissolve.[1]

      • Moisture Contamination: Water can react with P₂S₅ and the intermediate dithiophosphoric acid, leading to undesirable byproducts. Use anhydrous alcohols and solvents, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[1][2]

      • Improper Neutralization: During neutralization with zinc oxide (ZnO), ensure slow addition and effective stirring to manage the exothermic reaction and prevent localized overheating, which can degrade the product.[1][2] The final product should be heated to drive off any water formed during neutralization and then filtered.[2]

      • Side Reactions: The structure of the alcohol used can influence side reactions. For example, secondary alcohols may lead to olefin elimination, competing with the desired reaction pathway.[3]

  • Question: I am synthesizing an ashless this compound ester, but the final product is highly acidic. How can this be addressed?

    • Answer: A high acid number in ashless dithiophosphates often indicates unreacted dithiophosphoric acid. To mitigate this, you can react the intermediate acid with an amine to neutralize it. The degree of substitution on the amine can be adjusted to optimize the properties of the final additive.[4]

Performance Testing & Analysis

  • Question: The results from my four-ball wear tests are inconsistent and show poor repeatability. What factors should I check?

    • Answer: Inconsistent four-ball test results are a common issue.[5] Consider the following:

      • System Cleanliness: Ensure the test rig, balls, and sample cup are meticulously cleaned between tests to remove any residues or contaminants from previous runs.

      • Sample Preparation: Homogenize the lubricant blend thoroughly before each test to ensure the additive is evenly dispersed. Poor dispersibility can lead to localized areas of inadequate lubrication.[6]

      • Test Parameters: Strictly adhere to standardized test parameters (e.g., ASTM D4172 for wear or ASTM D2783 for extreme pressure) including load, speed, temperature, and duration.[1][5] Deviations can significantly alter results.

      • Contamination: Contaminants in the base oil, such as metal particles (Fe, Cu, Al) or silica (B1680970) (SiO₂), can increase abrasive wear and lead to erratic friction and wear measurements.[7]

      • Additive Interactions: If you are testing in a fully formulated oil, be aware of antagonistic interactions. Other additives, like certain dispersants, can compete with the this compound for surface adsorption sites, reducing its antiwear effectiveness.[8]

  • Question: My modified this compound shows poor thermal stability compared to a commercial ZDDP. How can structure be modified to improve it?

    • Answer: The thermal stability of dithiophosphates is highly dependent on their molecular structure.[3]

      • Alkyl Group Structure: Primary alkyl ZDDPs (derived from primary alcohols like ethanol) generally provide better thermal stability than secondary alkyl ZDDPs.[1]

      • Steric Hindrance: Increasing steric hindrance around the α-carbon of the alkyl group can improve thermal stability. The decomposition is often initiated by a nucleophilic attack on this carbon; more hindrance slows this process.[3] This is why additives derived from high molecular weight cycloalkanols have shown outstanding thermal stability.[9]

Data Presentation: Structure-Performance Relationships

The performance of this compound additives is intrinsically linked to their molecular structure. The following table summarizes the general effects of modifying the alkyl groups on key performance indicators.

Structural ModificationAntiwear PerformanceThermal StabilityOil SolubilityReference
Primary Alkyl Group GoodBetterGood[1]
Secondary Alkyl Group BetterGoodGood[1][3]
Short Alkyl Chain (e.g., C3) Better (at lower treat rates)LowerHigher[4]
Long Alkyl Chain (e.g., C8) GoodHigherLower[4][10]
Branched/Bulky Alkyl Group GoodBetter (due to steric hindrance)Varies[3][9]

Note: Performance can be application-specific and influenced by other components in the lubricant formulation.

The table below presents representative quantitative data from a four-ball wear test comparing different this compound structures in a base oil.

Additive Type (1.0% wt. in Base Oil)Wear Scar Diameter (mm)Coefficient of FrictionReference
Base Oil (No Additive)0.950.110N/A
Zinc Di-n-butyl-dithiophosphate (Primary)0.550.085[4][10]
Zinc Di-sec-butyl-dithiophosphate (Secondary)0.480.079[4][10]
Ashless this compound Ester (C8 Chain)0.620.091[4]
Mo-Dithiophosphate (MoDTP)0.510.065[9]

Experimental Protocols

1. Protocol: Synthesis of Zinc O,O-Diethyl this compound

This protocol describes a standard two-step synthesis for a primary alkyl ZDDP.[1][2]

  • Materials:

    • Phosphorus pentasulfide (P₂S₅)

    • Anhydrous Ethanol (B145695) (C₂H₅OH)

    • Zinc Oxide (ZnO)

    • Toluene or other suitable inert solvent

    • Nitrogen or Argon gas supply

  • Procedure:

    • Step 1: Formation of O,O-Diethyl Dithiophosphoric Acid a. Set up a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a condenser with an inert gas inlet. b. Charge the flask with anhydrous ethanol (4 moles) and an inert solvent like toluene. c. Begin stirring and slowly add phosphorus pentasulfide (1 mole) in portions under a nitrogen atmosphere. d. The reaction is exothermic. Maintain the temperature between 60-80°C using a water bath for cooling if necessary.[1] e. Continue stirring for 2-3 hours or until all the P₂S₅ has dissolved, indicating the completion of the reaction. The product is O,O-diethyl dithiophosphoric acid.

    • Step 2: Neutralization with Zinc Oxide a. Cool the reaction mixture to approximately 40-50°C. b. Slowly add zinc oxide (0.5 moles for a neutral ZDDP) to the stirred dithiophosphoric acid solution. c. This neutralization step is also exothermic. Control the rate of addition to maintain the temperature below 70°C. d. After the ZnO addition is complete, continue stirring at a controlled temperature for 1-2 hours to ensure complete neutralization.[1]

    • Step 3: Purification a. Heat the mixture to approximately 100-110°C and apply a vacuum to remove the solvent and any water produced during neutralization. b. Filter the hot product to remove any unreacted ZnO or other solid impurities. c. The final product is a viscous, clear to pale yellow oil. Characterize using techniques like ³¹P NMR and FT-IR.

2. Protocol: Four-Ball Wear Test (ASTM D4172)

This protocol outlines the evaluation of the antiwear properties of a synthesized additive.[1]

  • Materials & Equipment:

    • Four-ball wear tester

    • AISI 52100 steel balls

    • Microscope for wear scar measurement

    • Hexane (B92381) or other cleaning solvent

    • Base oil and synthesized this compound additive

  • Procedure:

    • Sample Preparation: Prepare the test lubricant by blending the synthesized additive into the base oil at the desired concentration (e.g., 1.0% by weight). Ensure the mixture is thoroughly homogenized.

    • Apparatus Setup: a. Thoroughly clean the steel balls, sample cup, and locking ring with hexane and allow them to dry completely. b. Assemble the four-ball test configuration: place three steel balls in the sample cup, secure them with the locking ring, and place the fourth ball in the chuck of the motor-driven spindle.

    • Test Execution: a. Fill the sample cup with the test lubricant, ensuring the three stationary balls are fully submerged. b. Mount the cup onto the tester platform and apply the specified load (e.g., 392 N or 40 kgf). c. Set the test parameters: Speed (e.g., 1200 rpm), Temperature (e.g., 75°C), and Duration (e.g., 60 minutes). d. Start the test.

    • Measurement & Analysis: a. After the test, turn off the machine, remove the load, and disassemble the apparatus. b. Clean the three stationary balls with solvent. c. Using a calibrated microscope, measure the diameter of the wear scar on each of the three stationary balls in two directions (parallel and perpendicular to the striations). d. Calculate the average wear scar diameter (WSD). A smaller WSD indicates better antiwear performance.

Visualizations: Workflows and Relationships

The following diagrams illustrate key experimental processes and the logical relationships in this compound additive design.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_testing Performance Evaluation cluster_analysis Characterization Reactants Alcohol + P₂S₅ Reaction1 Form Dithiophosphoric Acid Reactants->Reaction1 Neutralization Neutralize with Metal Oxide (e.g., ZnO) Reaction1->Neutralization Purification Filter & Vacuum Dry Neutralization->Purification Product Final this compound Additive Purification->Product Blending Blend Additive into Base Oil Product->Blending TriboTest Four-Ball Wear Test Blending->TriboTest Results Measure Wear Scar & Friction Coeff. TriboTest->Results Analysis Surface Analysis (SEM, XPS) Results->Analysis

Caption: Workflow for synthesis, testing, and analysis of this compound additives.

Structure_Performance_Relationship cluster_structure Structural Modifications cluster_performance Performance Metrics Alkyl_Chain Alkyl Chain Length (Short vs. Long) Thermal_Stab Thermal Stability Alkyl_Chain->Thermal_Stab + Long Antiwear Antiwear Performance Alkyl_Chain->Antiwear + Short Alkyl_Branch Alkyl Branching (Primary vs. Secondary) Alkyl_Branch->Thermal_Stab + Primary Alkyl_Branch->Antiwear + Secondary Solubility Oil Solubility Alkyl_Branch->Solubility Metal_Ion Metal Ion / Ashless (Zn, Mo, None) Metal_Ion->Antiwear Friction Friction Reduction Metal_Ion->Friction

Caption: Impact of structural modifications on this compound performance metrics.

References

Technical Support Center: Industrial Application of Dithiophosphate Flotation Agents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with dithiophosphate flotation agents.

Troubleshooting Guide

This guide addresses common issues encountered during the industrial application of this compound flotation agents, presented in a question-and-answer format to directly address specific user challenges.

Issue 1: Low Recovery of Valuable Minerals

Question: We are experiencing low recovery of our target mineral. What are the potential causes and how can we troubleshoot this issue?

Answer: Low recovery of valuable minerals is a frequent challenge in froth flotation. The following table outlines potential causes and recommended solutions to improve recovery rates.

Potential CauseRecommended Solutions
Inappropriate Pulp pH Dithiophosphates are sensitive to pH. Adjust the pulp pH to the optimal range for your target mineral. For instance, chalcopyrite flotation is often effective at a pH of ~8, while galena may require a higher pH of up to 11.[1]
Presence of Slime Coatings Fine particles (slimes) can coat the surface of valuable minerals, preventing collector adsorption. Implement a desliming stage before flotation to remove these fine particles.[2]
Oxidized Mineral Surfaces Excessive oxidation of mineral surfaces can hinder collector adsorption. Control grinding conditions and pulp chemistry to minimize oxidation. Slight oxidation, however, can sometimes be beneficial.
Insufficient Frother Dosage A stable froth is necessary to carry the mineral-laden bubbles. Ensure an adequate dosage of a suitable frother is used.[3] Note that some dithiophosphates have inherent frothing properties, which might reduce the required amount of additional frother.[4]
Poor Liberation of Minerals If valuable minerals are not adequately liberated from the gangue rock, they cannot be effectively floated. Evaluate and optimize the grinding process to ensure proper liberation.
Sub-optimal Collector Dosage An incorrect dosage of the this compound collector can lead to poor recovery. Conduct laboratory tests to determine the optimal dosage for your specific ore.[5]

Issue 2: Poor Selectivity Against Gangue Minerals (e.g., Pyrite)

Question: We are observing poor selectivity, with significant amounts of gangue minerals reporting to the concentrate. How can we improve selectivity?

Answer: Dithiophosphates are known for their good selectivity, particularly against pyrite (B73398), but various factors can compromise this.[4][6] Here are some troubleshooting steps:

Potential CauseRecommended Solutions
Inappropriate pH The floatability of different minerals is highly dependent on pH. Optimize the pulp pH to maximize the difference in floatability between the valuable mineral and the gangue. For separating copper sulfides from pyrite, a pH above 8 can significantly depress pyrite while maintaining high copper recovery.[1]
Collector Overdosing Excessive collector dosage can lead to the non-selective flotation of gangue minerals. Gradually reduce the this compound concentration to the optimal level determined by testing.
Activation of Gangue Minerals Certain ions present in the process water can activate gangue minerals, causing them to float. Analyze the water quality and consider using depressants if necessary. For example, lime can be used to depress pyrite.
Particle Size Effects Very fine gangue particles can be carried into the froth through entrainment, reducing concentrate grade. Ensure efficient desliming and consider the use of dispersants.

Logical Workflow for Troubleshooting Low Mineral Recovery

The following diagram illustrates a step-by-step workflow for troubleshooting low recovery of valuable minerals in a this compound flotation circuit.

TroubleshootingWorkflow start Low Mineral Recovery check_ph Check & Adjust Pulp pH start->check_ph check_slimes Evaluate Slime Content check_ph->check_slimes pH Optimized check_oxidation Assess Mineral Surface Oxidation check_slimes->check_oxidation Slimes OK deslime Implement/Optimize Desliming check_slimes->deslime High Slimes check_frother Verify Frother Dosage & Stability check_oxidation->check_frother Oxidation OK control_grinding Control Grinding Environment check_oxidation->control_grinding Oxidation High check_liberation Analyze Mineral Liberation check_frother->check_liberation Froth Stable adjust_frother Adjust Frother Type/Dosage check_frother->adjust_frother Froth Unstable check_collector Optimize Collector Dosage check_liberation->check_collector Liberation OK optimize_grind Optimize Grinding Size check_liberation->optimize_grind Poor Liberation lab_test_collector Conduct Lab Flotation Tests check_collector->lab_test_collector Dosage Suspect end Recovery Improved check_collector->end Dosage OK deslime->check_oxidation control_grinding->check_frother adjust_frother->check_liberation optimize_grind->check_collector lab_test_collector->end

Caption: Troubleshooting workflow for low mineral recovery.

Data Presentation: Performance Comparison

The selection between this compound and other collectors, such as xanthates, depends on the specific ore mineralogy and desired outcomes. The following tables provide a summary of comparative performance data.

Table 1: Chalcopyrite (CuFeS₂) Flotation Performance of Di-ethyl-dithiophosphate (di-C2-DTP) vs. Ethyl Xanthate (C2-X) [7]

CollectorDosage (mol/ton)pHCopper Recovery (%)Copper Grade (%)
Ethyl Xanthate (C2-X)0.0695~9~85~18
Ethyl Xanthate (C2-X)0.139~9~87~17
Di-ethyl-dithiophosphate (di-C2-DTP)0.0348~9~90~15
Di-ethyl-dithiophosphate (di-C2-DTP)0.0695~9>90~15

As observed in the flotation of a copper sulfide (B99878) ore from Okiep, di-C2-DTP gave superior copper recoveries compared to the xanthate, C2-X, especially at lower dosages.[7]

Table 2: Pentlandite (B1173512) Ore Flotation - Cumulative Nickel Grade and Recovery

CollectorCumulative Ni Grade (%)Cumulative Ni Recovery (%)
Sodium Ethyl Xanthate (SEX)HigherHigher
Potassium Amyl Xanthate (PAX)HigherHigher
di-C2-DTPLowerLower

In the froth flotation of pentlandite ore, xanthates (SEX and PAX) demonstrated higher cumulative nickel grades and recoveries compared to di-C2-DTP.[7]

Experimental Protocols

Protocol 1: Standard Laboratory Froth Flotation Test for Sulfide Ores

This protocol outlines a standard procedure for conducting a laboratory-scale froth flotation test to evaluate the performance of this compound collectors.

1. Ore Preparation:

  • Crushing: Crush the ore sample to a size below 2 mm using a jaw crusher followed by a cone crusher.

  • Grinding: Wet-mill a representative sample (e.g., 1 kg) of the crushed ore in a laboratory rod or ball mill to achieve the target particle size distribution (e.g., 80% passing 75 µm). Maintain consistent grinding time and media charge for comparative tests.

2. Flotation Procedure:

  • Transfer the milled ore slurry to a laboratory flotation cell (e.g., a 2.5 L Denver cell).

  • Add water to achieve the desired pulp density (e.g., 32% solids).

  • Agitate the slurry at a constant impeller speed (e.g., 1200 rpm).

  • Adjust the pulp pH to the desired level using a suitable regulator (e.g., lime or sulfuric acid) and allow it to stabilize.

  • If required, add and condition activators (e.g., copper sulfate (B86663) for sphalerite) or depressants (e.g., sodium cyanide for pyrite) for a specific period (e.g., 3-5 minutes).

  • Add the this compound collector at the desired dosage and condition for a set time (e.g., 2-3 minutes).

  • Add a frother (if necessary) and condition for a shorter period (e.g., 1-2 minutes).

  • Introduce air into the cell at a controlled rate and collect the froth concentrate at timed intervals.

  • Filter, dry, weigh, and assay the concentrate and tailings to determine the grade and recovery of the valuable mineral(s).

Experimental Workflow Diagram

The following diagram illustrates the workflow for a standard laboratory flotation test.

ExperimentalWorkflow start Start: Ore Sample crushing Crushing (< 2mm) start->crushing grinding Grinding (e.g., 80% < 75µm) crushing->grinding slurry_prep Slurry Preparation (Pulp Density Adjustment) grinding->slurry_prep conditioning Conditioning (pH, Activators/Depressants) slurry_prep->conditioning collector_add Collector Addition & Conditioning conditioning->collector_add frother_add Frother Addition & Conditioning collector_add->frother_add flotation Flotation (Air Introduction & Froth Collection) frother_add->flotation analysis Sample Analysis (Assay of Concentrate & Tailings) flotation->analysis end End: Grade & Recovery Data analysis->end

Caption: Standard laboratory flotation test workflow.

Signaling Pathways and Interaction Mechanisms

Collector Interaction with Mineral Surfaces

The effectiveness of this compound collectors is rooted in their chemical interaction with the mineral surface. Dithiophosphates adsorb onto sulfide mineral surfaces, rendering them hydrophobic. This process is influenced by the mineral type, pulp pH, and the presence of other reagents.

InteractionMechanism cluster_pulp Aqueous Pulp Phase DTP This compound Ion (DTP⁻) Adsorption Chemisorption DTP->Adsorption Mineral Sulfide Mineral Particle Mineral->Adsorption Bubble Air Bubble Attachment Bubble-Particle Attachment Bubble->Attachment HydrophobicSurface Hydrophobic Mineral Surface Adsorption->HydrophobicSurface HydrophobicSurface->Attachment Floating Mineral Flotation Attachment->Floating

Caption: this compound interaction mechanism with a sulfide mineral surface.

Frequently Asked Questions (FAQs)

Q1: What is the typical shelf life of this compound reagents? A1: The stability of dithiophosphates can vary depending on their specific chemical structure and storage conditions. Generally, they are relatively stable but can decompose when exposed to heat.[6] It is recommended to store them in a cool, dry place and to freshly prepare aqueous solutions to minimize decomposition.[8]

Q2: Can dithiophosphates be used in combination with other collectors like xanthates? A2: Yes, dithiophosphates are often used in combination with xanthates.[9] This can lead to synergistic effects, improving recovery and selectivity.[6] For instance, a mixture of this compound and xanthate has been shown to improve the flotation of copper sulfides.[10]

Q3: How do I know if I am overdosing the this compound collector? A3: Collector overdosing can manifest as a decrease in concentrate grade due to the flotation of non-target minerals. Visually, the froth may become overly stable and difficult to handle. It is crucial to conduct dosage optimization tests to find the sweet spot that maximizes recovery without sacrificing selectivity.

Q4: What are the environmental considerations when using this compound flotation agents? A4: Like other flotation reagents, the discharge of this compound-containing tailings into the environment is a concern. Organo-sulphur-based collectors can have an environmental impact.[11] It is important to adhere to local environmental regulations regarding the treatment and disposal of flotation tailings. Research is ongoing into the environmental fate of these collectors.[11][12]

Q5: Do dithiophosphates have frothing properties? A5: Yes, many dithiophosphates also exhibit frothing properties in addition to their collecting capabilities.[4][6] This can be advantageous as it may reduce the amount of frother that needs to be added to the flotation circuit, potentially lowering operational costs. However, this dual-functionality should be considered when optimizing frother dosage to avoid excessive frothing.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for O,O-Diethyl dithiophosphate (DEDTP) Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantitative determination of O,O-Diethyl dithiophosphate (DEDTP), an important metabolite of several organophosphate pesticides. Accurate and reliable measurement of DEDTP is crucial for assessing exposure to these pesticides in biological and environmental samples.[1] This document outlines the performance of various analytical techniques, presents detailed experimental protocols, and offers supporting data to assist in the selection and validation of the most suitable method for your research needs.

Comparison of Analytical Methods

The selection of an appropriate analytical method for DEDTP analysis is influenced by several factors, including the sample matrix, the required sensitivity and selectivity, and the available instrumentation.[2] The most commonly employed methods include gas chromatography (GC) and liquid chromatography (LC) coupled with various detectors.[2][3]

Table 1: Performance Comparison of Analytical Methods for DEDTP

ParameterHPLC-UVGC-MSUFLC-MS/MSCapillary Electrophoresis (CE)
Linearity (r²) ≥ 0.99[4]>0.99[5]≥ 0.99[4]Not specified
Limit of Detection (LOD) 10 µg/L[6]0.10 - 2.5 ng/mL[2]0.0697 ng/mL[3][4]2.2 x 10⁻⁸ mol/L[6]
Limit of Quantification (LOQ) 10 µg/L[6]0.25 - 2.5 ng/mL[2]0.2112 ng/mL[3][4]10 µgL⁻¹[5]
Recovery (%) Not specified92 - 103[2]93 - 102[3][4]Not specified
Relative Standard Deviation (RSD) (%) Not specified< 20[2]0.62 - 5.46 (Repeatability)[3]Not specified
Matrix Flotation Liquors[6]Urine[2]Urine[3][4]Not specified

Experimental Protocols

Detailed methodologies are critical for the successful implementation and validation of any analytical method. Below are protocols for the key techniques discussed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and sensitive method for DEDTP analysis, though it requires a derivatization step due to the polar and non-volatile nature of DEDTP.[1]

a. Sample Preparation (Urine) [1]

  • Adjust the pH of a 1.0 mL urine sample to 3.0.[1]

  • Condition a Molecularly Imprinted Solid Phase Extraction (MISPE) cartridge.[1]

  • Load the pH-adjusted urine sample onto the cartridge.[1]

  • Wash the cartridge to remove interfering substances.[1]

  • Elute DEDTP with 3 mL of acetonitrile.[1]

  • Concentrate the eluate under a gentle stream of nitrogen if necessary.[1]

b. Derivatization [2]

  • Add a 3% solution of 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr) to the sample extract.[2]

  • Incubate the mixture at room temperature for 1 hour.[2]

c. GC-MS Analysis [2]

  • Gas Chromatograph: Agilent 6890N or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 80°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Mass Spectrometer: Agilent 5973N or equivalent, operated in electron impact (EI) ionization mode.

Ultra-Fast Liquid Chromatography-Tandem Mass Spectrometry (UFLC-MS/MS)

UFLC-MS/MS offers high sensitivity and specificity and is a widely accepted method for DEDTP analysis.[2][4]

a. Sample Preparation (Urine - Liquid-Liquid Extraction) [2][3]

  • Take 200 µL of urine and add an internal standard.[2]

  • Perform liquid-liquid extraction (LLE) using ethyl acetate.[2][3]

  • Evaporate the organic layer to dryness.[2]

  • Reconstitute the residue in the mobile phase.[2]

b. UFLC-MS/MS Analysis [2]

  • UFLC System: Shimadzu UFLC or equivalent.

  • Column: C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase: A gradient of methanol (B129727) and water containing 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Detection: Multiple Reaction Monitoring (MRM) mode for specific precursor-to-product ion transitions for DEDTP and the internal standard.

Method Validation Workflow

The validation of an analytical method is essential to ensure the reliability and accuracy of the experimental results.[4] The following diagram illustrates a general workflow for validating an analytical method for DEDTP measurement.

Analytical_Method_Validation_Workflow cluster_validation_params Method Validation Parameters start Start: Define Analytical Method Requirements prep Prepare Standard Solutions and Quality Controls start->prep spec Specificity/ Selectivity prep->spec lin Linearity & Range spec->lin acc_prec Accuracy & Precision (Repeatability & Intermediate) lin->acc_prec lod_loq LOD & LOQ acc_prec->lod_loq robust Robustness lod_loq->robust doc Document Validation Results in a Report robust->doc end End: Method Approved for Routine Use doc->end

Caption: General workflow for analytical method validation.

Cross-Validation of Analytical Methods

To ensure that different analytical methods produce comparable and reliable results, cross-validation is essential.[2] This process involves analyzing the same set of samples using two or more distinct methods and comparing the outcomes.[2]

Cross_Validation_Workflow start Select a Set of Representative Samples method_a Analyze Samples using Method A start->method_a method_b Analyze Samples using Method B start->method_b compare Compare Results Statistically (e.g., Bland-Altman plot, t-test) method_a->compare method_b->compare evaluate Evaluate for Systematic Bias and Agreement compare->evaluate acceptable Agreement is Acceptable evaluate->acceptable Yes investigate Investigate Discrepancies evaluate->investigate No

Caption: Workflow for the cross-validation of two analytical methods.[2]

References

Dithiophosphates vs. Xanthates: A Comparative Guide to Mineral Flotation Performance

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of mineral processing, the efficient separation of valuable minerals from gangue is paramount. Froth flotation is a cornerstone technology for this purpose, and the selection of an appropriate collector is a critical determinant of its success. This guide provides an objective comparison of two widely used classes of sulfhydryl collectors: dithiophosphates and xanthates. By examining their performance based on experimental data, detailing their mechanisms of action, and providing standardized experimental protocols, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their flotation studies.

The choice between dithiophosphates and xanthates often hinges on the specific mineralogy of the ore, the desired selectivity, and the operating pH.[1] While xanthates are renowned for their potent collecting power, dithiophosphates can provide advantages in selectivity and performance within specific pH ranges.[1]

Performance Comparison: Quantitative Data

The following tables summarize quantitative data from various studies, highlighting the performance of these collectors in the flotation of common sulfide (B99878) minerals.

Table 1: Chalcopyrite (CuFeS₂) Flotation

CollectorDosage (mol/ton)pHCopper Recovery (%)Copper Grade (%)Reference
Ethyl Xanthate (C2-X)0.0695~9~85~18[1]
Ethyl Xanthate (C2-X)0.139~9~87~17[1]
Di-ethyl-dithiophosphate (di-C2-DTP)0.0348~9~90~15[1]
Di-ethyl-dithiophosphate (di-C2-DTP)0.0695~9Not SpecifiedNot Specified[1]
Di-secondary butyl dithiophosphate (DBD)Lower than xanthatesNot SpecifiedIncreased by 8%Not Specified[2]
SIBX and DBD (3:1 mixture)Not SpecifiedNot Specified96.324.7[3][4]

Table 2: Bornite (Cu₅FeS₄) and Chalcocite (Cu₂S) Flotation

MineralCollectorpH RangeRecovery (%)NotesReference
BorniteButyl Xanthate (BX)3-7>85Recovery declines above pH 7[2]
Bornite & ChalcociteDi-ethyl-dithiophosphate (di-C2-DTP)Not SpecifiedSuperior to C2-XEspecially at lower dosages[5]

Table 3: Galena (PbS) Flotation

CollectorConditionsRecovery (%)NotesReference
Straight-chain xanthates (e.g., PEX)Moderately alkalineHigh---[1]
Diethyl this compound and ethyl xanthate mixtureNot SpecifiedSignificantly improvedImproved rate and recovery[1]

Table 4: Pentlandite ((Fe,Ni)₉S₈) Flotation

CollectorCumulative Nickel GradeCumulative Nickel RecoveryReference
Potassium Amyl Xanthate (PAX)HigherLower[1]
Sodium Ethyl Xanthate (SEX)LowerHigher[1]
Di-ethyl-dithiophosphate (di-C2-DTP)Lower than xanthatesLower than xanthates[1]

Mechanisms of Action

The differential performance of dithiophosphates and xanthates arises from their distinct mechanisms of interaction with mineral surfaces.[1]

Xanthates primarily adsorb onto sulfide mineral surfaces through a charge transfer mechanism.[1] This can lead to the formation of a metal xanthate layer or the oxidation of xanthate to dixanthogen, a non-polar molecule that significantly enhances the mineral's hydrophobicity.[1] The specific pathway is influenced by factors such as mineral type, pH, and pulp potential.[1]

Dithiophosphates , on the other hand, tend to form metal thiolates on the mineral surface.[1] Dithiophosphates are often considered more selective than xanthates, particularly against iron sulfides like pyrite.[1] Some studies also indicate that dithiophosphates can possess frothing properties, which can influence froth stability and overall flotation performance.[1][6]

cluster_xanthate Xanthate Interaction cluster_this compound This compound Interaction Xanthate Xanthate (X⁻) Mineral_S_X Sulfide Mineral Surface Xanthate->Mineral_S_X Adsorption Dixanthogen Dixanthogen (X₂) Xanthate->Dixanthogen Oxidation Metal_Xanthate Metal Xanthate Layer Mineral_S_X->Metal_Xanthate Chemisorption Dixanthogen->Mineral_S_X Adsorption DTP This compound (DTP⁻) Mineral_S_DTP Sulfide Mineral Surface DTP->Mineral_S_DTP Adsorption Metal_Thiolate Metal Thiolate (M-DTP) Mineral_S_DTP->Metal_Thiolate Chemisorption

Collector interaction pathways at the mineral surface.

Experimental Protocols

To ensure the reproducibility and comparability of flotation studies, a well-defined experimental protocol is essential. The following is a generalized protocol based on methodologies described in various studies.

1. Ore Preparation and Characterization:

  • Crushing and Grinding: The ore is first crushed to a suitable size (e.g., below a few millimeters). It is then wet-milled in a laboratory rod or ball mill to achieve a target particle size distribution (e.g., 80% passing 75 micrometers).

  • Mineralogical Analysis: A representative sample of the ground ore is analyzed to determine its mineral composition and the degree of liberation of the valuable minerals.

2. Batch Flotation Procedure:

  • Pulp Preparation: A specific mass of the ground ore is mixed with water in a flotation cell to achieve a desired pulp density (e.g., 30-40% solids by weight).

  • pH Adjustment: The pH of the pulp is adjusted to the desired level using reagents such as lime (CaO) or sulfuric acid (H₂SO₄).

  • Reagent Conditioning:

    • Depressant (if any): A depressant may be added to prevent the flotation of certain gangue minerals. The pulp is conditioned for a specific period.

    • Collector: The collector (this compound or xanthate) is added at a predetermined dosage, and the pulp is conditioned for a set time to allow for collector-mineral interaction.

    • Frother: A frother is added to create a stable froth, followed by a short conditioning period.

  • Flotation: Air is introduced into the flotation cell to generate bubbles. The hydrophobic mineral particles attach to the air bubbles and rise to the surface to form a froth. The froth is collected for a specific duration.

  • Product Collection and Analysis: Both the concentrate (collected froth) and the tailings (remaining pulp) are filtered, dried, and weighed. They are then assayed to determine the grade and recovery of the valuable minerals.

Ore Ore Sample Crushing Crushing Ore->Crushing Grinding Grinding Crushing->Grinding Pulp Pulp Preparation Grinding->Pulp pH_Adjust pH Adjustment Pulp->pH_Adjust Conditioning Reagent Conditioning (Depressant, Collector, Frother) pH_Adjust->Conditioning Flotation Flotation Conditioning->Flotation Products Concentrate & Tailing Collection Flotation->Products Analysis Drying, Weighing & Assaying Products->Analysis

References

Dithiophosphate vs. Dithiophosphinate: A Comparative Guide to Collector Efficiency in Mineral Flotation

Author: BenchChem Technical Support Team. Date: December 2025

In the field of mineral processing, the selective separation of valuable minerals from gangue is achieved through froth flotation, a process heavily reliant on the chemical reagents known as collectors. Among the thiol collectors used for sulfide (B99878) mineral flotation, dithiophosphates (DTPs) and dithiophosphinates (DTPis) are prominent. While structurally similar, a subtle difference in their molecular architecture leads to significant variations in their performance, particularly concerning selectivity and collection power. This guide provides an objective comparison of their efficiency, supported by experimental data and detailed methodologies.

Performance Comparison: Selectivity is Key

The primary distinction in performance between dithiophosphinates and dithiophosphates lies in their selectivity, especially against iron sulfides like pyrite (B73398).[1][2] Plant usage and laboratory studies have consistently shown that dithiophosphinates exhibit higher selectivity for copper sulfides and galena in the presence of pyrite, leading to cleaner concentrates.[1][2][3] This enhanced selectivity is a significant advantage in the processing of complex and polymetallic ores.[1]

The structural difference is crucial: in dithiophosphinates, the hydrocarbyl groups are bonded directly to the central phosphorus atom, whereas in dithiophosphates, they are linked via oxygen atoms.[1] This variation influences their chemical properties and interaction with mineral surfaces, making dithiophosphinates generally more selective.[1] Metal complexes formed with dithiophosphinates are also noted to be several orders of magnitude more stable than those formed by dithiophosphates.[1]

Data from Single Mineral Flotation Experiments

The following tables summarize quantitative data from laboratory-scale single mineral flotation tests, illustrating the comparative performance of sodium di(isobutyl)dithiophosphinate (a DTPi) and other collectors, including dithiophosphates.

Table 1: Chalcopyrite (CuFeS₂) vs. Pyrite (FeS₂) Flotation

CollectorDosage (mg/L)pHChalcopyrite Recovery (%)Pyrite Recovery (%)Reference
Sodium di(isobutyl)dithiophosphinate12896.213.5[2][3]
Thionocarbamate (Z-200)108~90~30[2]

As demonstrated, dithiophosphinate achieves a significantly higher recovery of chalcopyrite while maintaining a much lower recovery of pyrite, showcasing its superior selectivity.

Table 2: Galena (PbS) vs. Sphalerite (ZnS) Flotation

CollectorDosage (mg/L)pHGalena Recovery (%)Sphalerite Recovery (%)Reference
Sodium di(isobutyl)dithiophosphinate501191.716.9[2][3]

In this scenario, dithiophosphinate shows strong collecting power for galena while having a low affinity for sphalerite at a high pH, making it effective for selective flotation.[2]

Table 3: Copper Sulfide Ore Flotation

CollectorDosage (mol/ton)pHCopper Recovery (%)Reference
Di-ethyl-dithiophosphate (di-C2-DTP)0.0348~9~90[4]
Ethyl Xanthate (C2-X)0.0695~9~85[4]

This data shows that dithiophosphate can yield superior copper recoveries compared to xanthates, especially at lower dosages.[4]

Structural and Mechanistic Differences

The collecting action of both dithiophosphates and dithiophosphinates involves their adsorption onto the mineral surface, rendering it hydrophobic. The mechanism is believed to be chemisorption, leading to the formation of metal-thiolate compounds on the surface.[4] However, the specific nature of the adsorbed species can differ. For instance, on chalcopyrite, dithiophosphinate has been found to form species like Cu(DTPI) + (DTPI)₂, while this compound primarily forms a dithiolate, (DTP)₂.[3]

Caption: Structural comparison and interaction with a mineral surface.

Experimental Protocols

To ensure reproducible and comparable results when evaluating collector performance, a standardized laboratory-scale flotation protocol is essential. The following outlines a generalized methodology.

Sample Preparation
  • Crushing and Grinding: Ore samples are first crushed (e.g., to -2 mm) and then wet-ground in a laboratory ball or rod mill to a target particle size distribution (e.g., 80% passing 75 µm).[2]

  • Pulp Preparation: The ground ore is transferred to a flotation cell, and the pulp density is adjusted to the desired level (e.g., 30% solids by mass) using deionized or synthetic plant water.

Reagent Conditioning
  • The slurry is agitated at a constant impeller speed (e.g., 1200 rpm).[4]

  • pH Adjustment: The pulp pH is adjusted to the target value using a regulator (e.g., lime, H₂SO₄) and allowed to stabilize for a set period (e.g., 5 minutes).[4]

  • Depressant/Activator Addition (if required): Depressants (e.g., sodium cyanide for pyrite) or activators (e.g., copper sulfate (B86663) for sphalerite) are added and conditioned for 2-5 minutes.[4][5]

  • Collector Addition: The collector (this compound or dithiophosphinate) is added at the specified dosage and conditioned for 2-3 minutes.[4]

  • Frother Addition: A frother (e.g., MIBC) is added and conditioned for a shorter period (e.g., 1 minute).[4]

Flotation Procedure
  • The air inlet is opened to a constant, measured airflow rate.[4]

  • The froth is collected by scraping the cell lip at timed intervals (e.g., 0-2 min, 2-5 min, 5-10 min) into separate concentrate trays.[4]

Sample Analysis
  • The collected concentrate fractions and the remaining tailings are filtered, dried, and weighed.[4]

  • The samples are then subjected to chemical analysis (e.g., AAS, ICP-OES) to determine the elemental grades.

  • Recovery and grade are calculated for each component to evaluate the collector's performance.

Caption: Generalized experimental workflow for collector comparison.

Conclusion

Both dithiophosphates and dithiophosphinates are effective collectors for sulfide minerals. Dithiophosphates are widely used and can provide excellent recoveries for minerals like chalcopyrite and galena.[4][6] However, dithiophosphinates often demonstrate superior performance in terms of selectivity, particularly in depressing pyrite and other unwanted gangue sulfides.[1][3] This makes them a technologically and commercially important class of collectors for complex polymetallic and precious metal ores where concentrate purity is a primary objective.[1] The choice between the two ultimately depends on the specific ore mineralogy, the desired concentrate grade, and the economic considerations of the flotation process.

References

A Comparative Guide to Determining Accuracy and Precision in Analytical Protocols for Dithiophosphate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of dithiophosphates is crucial across various scientific disciplines, from environmental monitoring and toxicological studies to industrial process control and pharmaceutical development. The selection of an appropriate analytical method is paramount to obtaining reliable and reproducible data. This guide provides an objective comparison of the performance of common analytical protocols for dithiophosphate quantification, supported by experimental data and detailed methodologies.

Comparison of Analytical Method Performance

The choice of an analytical technique for this compound quantification is often dictated by the sample matrix, the required sensitivity and selectivity, and the available instrumentation. The following tables summarize the performance characteristics of several widely used methods. It is important to note that performance can vary based on the specific this compound analyte, sample matrix, and experimental conditions.

Table 1: Performance Metrics for Chromatographic Methods

Analytical MethodAnalyte/MatrixLinearity (r²)Limit of Detection (LOD)Limit of Quantification (LOQ)Accuracy (% Recovery)Precision (%RSD)Reference
GC-FPD DEDTP in Urine≥ 0.990.10 - 2.5 ng/mL0.25 - 2.5 ng/mL94 - 119< 20[1]
GC-MS DEDTP in Urine≥ 0.990.10 - 2.5 ng/mL0.25 - 2.5 ng/mL92 - 103< 20[1]
GC-MS Dialkyl phosphates in Fecal SamplesNot SpecifiedNot Specified0.05 µg/g92 - 106Not Specified
UFLC-MS/MS DEDTP in Urine≥ 0.990.0697 ng/mL0.2112 ng/mL93 - 102< 15[1]
HPLC-UV General> 0.98Low µg/mLMid µg/mL80 - 120Not Specified
LC-MS/MS Dialkyl phosphates in UrineNot SpecifiedNot Specified2 µg/LNot Specified< 20 (intra-assay)[2]

DEDTP: O,O-Diethyl this compound

Table 2: Performance Metrics for Other Analytical Methods

Analytical MethodAnalyte/MatrixPrincipleLinear RangeLimit of Detection (LOD)Precision (%RSD)Reference
UV-Visible Spectrophotometry DTP in Flotation LiquorsColorimetricmg/L range~0.01 mg P/L (as orthophosphate)Not Specified
Electrochemical Analysis (Anodic Stripping Voltammetry) DTP in Flotation LiquorsElectrochemical0.0001 - 10 µg/mL2.2 x 10⁻⁸ mol/LNot Specified
Electrochemical Sensor (TiO₂NP-CPE) Dicresyl this compoundVoltammetric5 - 150 µmol/L1.89 µmol/L3.1 (repeatability)[3]

DTP: O,O-Diethyl this compound

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are generalized protocols for the key techniques discussed.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is a generalized procedure for the analysis of dithiophosphates in biological samples, often requiring derivatization to increase volatility.

a. Sample Preparation (Urine - Liquid-Liquid Extraction with Derivatization):

  • Take a 200 µL aliquot of the urine sample and add a suitable internal standard.

  • Perform liquid-liquid extraction (LLE) using a water-immiscible organic solvent such as ethyl acetate[1].

  • Separate the organic layer and evaporate it to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent.

  • For derivatization, add a 3% solution of 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr) to the reconstituted sample[1].

  • Allow the reaction to proceed at room temperature for 1 hour[1].

b. GC-MS Analysis:

  • Gas Chromatograph: Agilent 6890N or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 80°C, hold for 1 minute, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes[1].

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer: Agilent 5973N or equivalent, operated in electron impact (EI) ionization mode.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis urine Urine Sample (200 µL) is Add Internal Standard urine->is lle Liquid-Liquid Extraction (Ethyl Acetate) is->lle evap Evaporate to Dryness lle->evap deriv Derivatization (PFBBr) evap->deriv inject Inject into GC-MS deriv->inject sep Chromatographic Separation inject->sep detect Mass Spectrometric Detection sep->detect quant Quantification detect->quant

GC-MS analysis workflow for dithiophosphates.
Ultra-Fast Liquid Chromatography-Tandem Mass Spectrometry (UFLC-MS/MS)

This method offers high sensitivity and selectivity for the direct analysis of dithiophosphates without the need for derivatization.

a. Sample Preparation (Urine - Liquid-Liquid Extraction):

  • Take a 200 µL aliquot of the urine sample and add an internal standard.

  • Perform liquid-liquid extraction (LLE) using ethyl acetate[1].

  • Evaporate the organic layer to dryness.

  • Reconstitute the residue in the mobile phase.

b. UFLC-MS/MS Analysis:

  • UFLC System: Shimadzu UFLC or equivalent.

  • Column: C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase: A gradient of methanol (B129727) and water containing 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Detection: Multiple Reaction Monitoring (MRM) mode for specific precursor-to-product ion transitions for the target this compound and the internal standard.

UFLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis UFLC-MS/MS Analysis sample Urine Sample (200 µL) is Add Internal Standard sample->is lle Liquid-Liquid Extraction is->lle evap Evaporate to Dryness lle->evap recon Reconstitute in Mobile Phase evap->recon inject Inject into UFLC-MS/MS recon->inject sep Chromatographic Separation inject->sep detect Tandem MS Detection (MRM) sep->detect quant Quantification detect->quant UV_Vis_Workflow A Aqueous Sample B Filtration (0.45 µm) A->B C Digestion to Orthophosphate B->C D Add Combined Reagent C->D E Color Development (10 min) D->E F Measure Absorbance (880 nm) E->F G Quantification via Calibration Curve F->G Validation_Workflow start Method Development linearity Linearity & Range (r² ≥ 0.99) start->linearity specificity Specificity start->specificity accuracy Accuracy (Recovery) (80-120%) linearity->accuracy precision Precision (RSD) (Repeatability & Intermediate) linearity->precision lod_loq LOD & LOQ (S/N = 3:1 & 10:1) linearity->lod_loq robustness Robustness accuracy->robustness precision->robustness lod_loq->robustness specificity->robustness end Validated Method robustness->end

References

Establishing the limit of detection (LOD) and limit of quantification (LOQ) for dithiophosphates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing accurate and reliable analytical methods is paramount. This guide provides a comprehensive comparison of various techniques for determining the limit of detection (LOD) and limit of quantification (LOQ) of dithiophosphates, complete with experimental data and detailed protocols.

Dithiophosphates are a class of organophosphorus compounds with a broad range of industrial applications, from pesticides and lubricant additives to mining flotation agents. The ability to detect and quantify these compounds at low levels is crucial for environmental monitoring, quality control, and safety assessment. This guide compares the performance of several key analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), and electrochemical methods.

Comparative Analysis of Analytical Methods

The choice of an analytical method for dithiophosphate analysis depends on several factors, including the specific this compound compound, the sample matrix, the required sensitivity, and the available instrumentation. The following table summarizes the reported LOD and LOQ values for various dithiophosphates using different analytical techniques.

This compound CompoundAnalytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
O,O-Diethyl this compound (DEDTP)UFLC-MS/MS0.0697 ng/mL0.2112 ng/mL[1]
Zinc Dialkyldithiophosphates (ZnDDPs)GC/MS2.2 µg/mL6.7 µg/mL
O,O-Diethyldithiophosphoric acidElectrochemical Method0.4 ppb (2.1 x 10⁻⁹ M)-
Dicresyl this compoundModified Electrode1.89 µmol/L6.26 µmol/L
General Organophosphorus PesticidesCapillary Electrophoresis (CE)0.2 µg/mL (approx.)0.8 µg/mL (approx.)[2]
Various AnalytesICP-MS0.001 to 1.200 mg/Kg0.0002 to 0.400 mg/Kg[3]

Experimental Protocol: Establishing LOD and LOQ for Dithiophosphates

This section outlines a detailed methodology for determining the LOD and LOQ of dithiophosphates, which can be adapted for various analytical instruments. The two primary methods recommended by regulatory bodies such as the International Council for Harmonisation (ICH) are the signal-to-noise (S/N) ratio and the calibration curve method.[1][4]

Materials and Reagents
  • This compound reference standard of known purity.

  • High-purity solvents (e.g., acetonitrile, methanol, water) suitable for the chosen analytical technique.

  • Blank matrix (e.g., deionized water, drug-free plasma) that does not contain the analyte of interest.

Instrumentation
  • A validated and calibrated analytical instrument (e.g., HPLC-UV/MS, GC-MS, ICP-MS).

  • Analytical column and other consumables appropriate for this compound analysis.

Preparation of Solutions
  • Stock Solution: Accurately weigh a known amount of the this compound reference standard and dissolve it in a suitable solvent to prepare a stock solution of high concentration.

  • Calibration Standards: Perform serial dilutions of the stock solution with the blank matrix to prepare a series of calibration standards at a minimum of five concentration levels.

  • Spiked Samples: Prepare a series of low-concentration spiked samples by adding known amounts of the this compound stock solution to the blank matrix. The concentration levels should be near the expected LOD and LOQ.

Method 1: Signal-to-Noise (S/N) Ratio
  • Analyze the blank matrix multiple times (e.g., n=10) to determine the baseline noise.

  • Analyze the low-concentration spiked samples.

  • Measure the signal height of the this compound peak and the noise in the baseline region around the peak.

  • Calculate the S/N ratio.

  • The concentration at which the S/N ratio is consistently 3:1 is typically accepted as the LOD.[1]

  • The concentration at which the S/N ratio is consistently 10:1 is typically accepted as the LOQ.[1]

Method 2: Calibration Curve
  • Inject the calibration standards in triplicate and construct a calibration curve by plotting the average peak area against the concentration.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). The r² value should ideally be ≥ 0.99.[1]

  • The LOD and LOQ can be calculated using the following formulas:

    • LOD = 3.3 × (σ / S)

    • LOQ = 10 × (σ / S) Where:

      • σ is the standard deviation of the response. This can be estimated from the standard deviation of the y-intercepts of regression lines, the standard deviation of the blank, or the residual standard deviation of the regression line.[5]

      • S is the slope of the calibration curve.[5]

Verification

The calculated LOD and LOQ values should be experimentally verified by analyzing a sufficient number of samples at these concentrations to ensure that the method is reliable at these levels. For the LOQ, the precision and accuracy should be within acceptable limits (e.g., relative standard deviation < 20% and recovery between 80-120%).[6]

Experimental Workflow for LOD & LOQ Determination

LOD_LOQ_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_calculation Calculation cluster_verification Verification prep_stock Prepare Stock Solution prep_cal Prepare Calibration Standards prep_stock->prep_cal prep_spiked Prepare Low-Concentration Spiked Samples prep_stock->prep_spiked analyze_cal Analyze Calibration Standards prep_cal->analyze_cal analyze_spiked Analyze Spiked Samples prep_spiked->analyze_spiked analyze_blank Analyze Blank Matrix (n>=10) calc_sn Calculate Signal-to-Noise Ratio analyze_blank->calc_sn calc_cal Generate Calibration Curve & Regression Statistics analyze_blank->calc_cal analyze_cal->calc_cal analyze_spiked->calc_sn determine_lod_sn Determine LOD (S/N = 3) calc_sn->determine_lod_sn determine_loq_sn Determine LOQ (S/N = 10) calc_sn->determine_loq_sn determine_lod_cal Calculate LOD = 3.3 * (σ / S) calc_cal->determine_lod_cal determine_loq_cal Calculate LOQ = 10 * (σ / S) calc_cal->determine_loq_cal verify_lod Verify LOD determine_lod_sn->verify_lod verify_loq Verify LOQ (Precision & Accuracy) determine_loq_sn->verify_loq determine_lod_cal->verify_lod determine_loq_cal->verify_loq

Caption: Experimental workflow for determining LOD and LOQ.

Signaling Pathways and Logical Relationships

The determination of LOD and LOQ is a critical component of the overall analytical method validation process. This process ensures that the chosen method is suitable for its intended purpose, providing reliable and accurate data.

Method_Validation_Pathway method_dev Analytical Method Development method_val Method Validation method_dev->method_val specificity Specificity method_val->specificity linearity Linearity method_val->linearity accuracy Accuracy method_val->accuracy precision Precision method_val->precision lod LOD method_val->lod loq LOQ method_val->loq robustness Robustness method_val->robustness routine_analysis Routine Analysis specificity->routine_analysis linearity->lod linearity->loq accuracy->routine_analysis precision->routine_analysis lod->routine_analysis loq->routine_analysis robustness->routine_analysis

Caption: Role of LOD/LOQ in method validation.

References

Comparative analysis of the coordinating behavior of different dithiophosphate ligands

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Coordinating Behavior of Different Dithiophosphate Ligands

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the coordinating behavior of various this compound ligands with a range of metal ions. This compound ligands, with the general formula (RO)₂PS₂⁻, are versatile sulfur-donating ligands renowned for their ability to form stable complexes with a broad spectrum of metals.[1][2] The coordinating behavior of these ligands is intricately influenced by the nature of the metal ion, as well as the steric and electronic properties of the 'R' substituents on the phosphate (B84403) backbone.[2] This analysis is supported by experimental data from X-ray crystallography and includes detailed experimental protocols for the synthesis of representative complexes.

Quantitative Data Comparison of Metal this compound Complexes

The structural parameters of metal this compound complexes, such as bond lengths and angles, provide critical insights into their coordination chemistry. The following tables summarize key structural data for a selection of transition metal and lanthanide this compound complexes, offering a quantitative basis for comparison.

Table 1: Structural Data for Selected Transition Metal this compound Complexes

ComplexMetal IonThis compound LigandCoordination GeometryM-S Bond Lengths (Å)S-M-S Angle (°)P-S Bond Lengths (Å)S-P-S Angle (°)
[Ni{S₂P(OEt)₂}₂]Ni(II)Diethylthis compoundSquare Planar2.215, 2.22188.51.980, 1.985103.2
[Zn{S₂P(OⁱPr)₂}₂]Zn(II)Diisopropylthis compoundTetrahedral----
[Co₂L{S₂P(OEt)₂}₂]Co(II)Diethylthis compoundOctahedral2.623 - 2.680---
[Cr{S₂P(3,5-(CH₃)₂C₆H₃O)₂}₃]Cr(III)3,5-Dimethyldiphenylthis compoundOctahedral2.415 - 2.44982.0 - 170.61.970 - 1.980-

Data for [Ni{S₂P(OEt)₂}₂] and [Zn{S₂P(OⁱPr)₂}₂] from BenchChem. Data for [Co₂L{S₂P(OEt)₂}₂] from CSIRO Publishing.[3] Data for [Cr{S₂P(3,5-(CH₃)₂C₆H₃O)₂}₃] from ResearchGate.[2]

Table 2: Structural Data for Selected Lanthanide this compound Complexes

Complex TypeMetal IonThis compound LigandCoordination Environment
Neutral tris(dithiophosphato) adductLn(III)Dialkyl/Alkylene this compound-
Anionic tetrakis(dithiophosphato) metallateLn(III)Dialkyl/Alkylene this compound-
Cationic bis(dithiophosphato) complexLn(III)Dialkyl/Alkylene this compound-
Cationic-anionic lanthanide complexLn(III)Dialkyl/Alkylene this compound-

Information on lanthanide this compound complexes from ResearchGate.[1]

Experimental Protocols

Detailed methodologies for the synthesis of key this compound metal complexes are provided below.

Synthesis of Nickel(II) bis(diethylthis compound) [Ni{S₂P(OEt)₂}₂]

The synthesis of this complex involves a two-step process: the preparation of the dithiophosphoric acid followed by the complexation with a nickel(II) salt.

Step 1: Preparation of O,O'-diethyl dithiophosphoric acid

  • Phosphorus pentasulfide (P₄S₁₀) is reacted with absolute ethanol.

  • The resulting O,O'-diethyl dithiophosphoric acid is then neutralized with a base, such as potassium hydroxide, to yield the potassium salt.[4]

Step 2: Synthesis of the Nickel Complex

  • An aqueous solution of nickel(II) chloride hexahydrate (NiCl₂·6H₂O) is prepared.

  • A separate aqueous solution of potassium O,O'-diethylthis compound is prepared.

  • The nickel(II) salt solution is added dropwise to the this compound solution at room temperature with constant stirring.

  • A precipitate of [Ni{S₂P(OEt)₂}₂] forms, which is then collected by filtration, washed, and dried.[4]

Synthesis of Zinc(II) bis(dialkylthis compound)

The general procedure for the synthesis of zinc dialkylthis compound (ZDDP) involves the reaction of a dialkyldithiophosphoric acid with a zinc salt.

  • Dialkyldithiophosphoric acid is prepared by reacting an alcohol or a mixture of alcohols with phosphorus pentasulfide.

  • The resulting acid is then neutralized with a basic zinc compound, such as zinc oxide, to produce the final zinc dialkylthis compound product.

Visualizing Coordination-Related Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key processes involving this compound ligands.

Catalytic_Cycle_Ethylene_Oligomerization precatalyst Ni(II)-Dithiophosphate Pre-catalyst active_catalyst Active Ni-H Catalyst precatalyst->active_catalyst Activation (Co-catalyst) ethylene_coordination Ethylene (B1197577) Coordination active_catalyst->ethylene_coordination Ethylene migratory_insertion Migratory Insertion ethylene_coordination->migratory_insertion beta_hydride_elimination β-Hydride Elimination migratory_insertion->beta_hydride_elimination oligomer_release Oligomer Release beta_hydride_elimination->oligomer_release oligomer_release->active_catalyst Regeneration

Caption: Proposed catalytic cycle for ethylene oligomerization.

ZDDP_Antiwear_Mechanism cluster_lubricant Lubricant Environment cluster_surface_interaction Metal Surface Interaction cluster_film_formation Protective Film Formation cluster_outcome Outcome ZDDP Zinc Dialkylthis compound (ZDDP) adsorption Adsorption onto Metal Surface ZDDP->adsorption High Temperature and Pressure thermal_decomposition Thermal/Mechanical Decomposition adsorption->thermal_decomposition polyphosphate_film Formation of Glassy Polyphosphate Film thermal_decomposition->polyphosphate_film wear_reduction Reduced Friction and Wear polyphosphate_film->wear_reduction

Caption: Mechanism of ZDDP as an anti-wear additive.

Comparative Discussion

The coordinating behavior of this compound ligands is highly dependent on both the metal center and the organic substituents on the ligand.

Influence of the Metal Ion: The choice of metal ion significantly dictates the resulting coordination geometry. For instance, Ni(II) complexes with this compound ligands typically exhibit a square planar geometry. In contrast, Zn(II) complexes tend to adopt a tetrahedral arrangement. Co(II) and Cr(III) complexes, with their preference for higher coordination numbers, generally form octahedral geometries.[2][3] Lanthanide ions, with their larger ionic radii and variable coordination numbers, form a diverse range of structures, including neutral, anionic, and cationic complexes.[1]

Steric and Electronic Effects of Substituents: The 'R' groups on the this compound ligand exert considerable influence on the properties and reactivity of the resulting metal complexes. Bulky alkyl or aryl groups can sterically hinder the approach of other ligands or solvent molecules to the metal center, thereby influencing the coordination number and geometry. Electron-donating or withdrawing substituents can modulate the electron density on the sulfur donor atoms, which in turn affects the strength of the metal-sulfur bond and the overall stability of the complex. These electronic effects can also influence the catalytic activity and redox properties of the metal center.

References

Ashless Dithiophosphates vs. ZDDP: A Comparative Guide on Antiwear and Extreme Pressure Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of lubricant additives, Zinc Dialkyldithiophosphates (ZDDPs) have long been the benchmark for antiwear (AW) and extreme pressure (EP) performance. However, growing environmental concerns over sulfated ash, phosphorus, and sulfur (SAPS) content in engine oils have spurred the development of ashless alternatives. This guide provides an objective comparison of the antiwear and extreme pressure properties of ashless dithiophosphates against traditional ZDDP, supported by experimental data and detailed methodologies.

Executive Summary

Ashless dithiophosphates have emerged as a viable alternative to ZDDP, demonstrating comparable and, in some cases, superior antiwear and extreme pressure performance. While ZDDP is known for forming robust zinc phosphate-based tribofilms, ashless dithiophosphates react with the ferrous surfaces to form protective layers of iron phosphates, sulfides, and sulfates.[1] Experimental data from four-ball wear and extreme pressure tests indicate that while ZDDP remains a formidable antiwear agent, certain ashless formulations exhibit competitive wear prevention and can significantly enhance the extreme pressure characteristics of lubricants.

Data Presentation: Quantitative Comparison

The following tables summarize the key performance data from various studies comparing ashless dithiophosphates and ZDDP.

Table 1: Four-Ball Antiwear Test Results

Lubricant FormulationWear Scar Diameter (mm)Coefficient of Friction
Mineral Oil ISO VG 32 Group I (Base Oil)1.1610.38
Base Oil + 1% ZDDP0.4920.105
Base Oil + 1% Short Alkyl Chain Ashless DTP0.6920.117
Base Oil + 2% Short Alkyl Chain Ashless DTP0.6030.109
Base Oil + 1% Long Chain Ashless DTP0.9280.111
Base Oil + 2% Long Chain Ashless DTP0.5760.111

Data sourced from a study on the synthesis and evaluation of dithiophosphate compounds.

Table 2: Four-Ball Extreme Pressure Test Results

Lubricant FormulationMaximum Non-Seizure Load (PB) (N)Weld Load (PD) (N)
Base Oil (BO)6182452
BO + MoDTC (BM)6182452
BO + Ashless DDP (ADDP) (BA)7853090
BO + ADDP + MoDTC (BMA)9913864

Data adapted from a study on the synergistic effect of acrylate (B77674) of dialkyl dithiophosphoric acid (an ashless DDP) and MoDTC in gear oil.[2]

Experimental Protocols

Four-Ball Wear Test (ASTM D4172)

This test method evaluates the antiwear properties of lubricating fluids. Three steel balls are clamped together and covered with the lubricant under evaluation. A fourth steel ball is rotated against the three stationary balls under a specified load, speed, temperature, and duration. The average size of the wear scars that appear on the three stationary balls is measured to determine the lubricant's antiwear efficacy. Smaller wear scar diameters indicate better antiwear performance.

  • Test Conditions (for data in Table 1):

    • Load: 392 N

    • Rotating Speed: 1200 rpm

    • Temperature: 75°C

    • Duration: 60 minutes

Four-Ball Extreme Pressure Test (ASTM D2783)

This test determines the extreme pressure properties of a lubricant, specifically its maximum non-seizure load (PB) and weld load (PD). The test setup is similar to the four-ball wear test, but the load is incrementally increased until seizure (a sharp increase in friction) and welding of the steel balls occur. The PB value represents the highest load at which the lubricant can prevent seizure, while the PD value is the load at which the rotating ball welds to the stationary balls. Higher PB and PD values indicate superior extreme pressure performance.

FZG Gear Scuffing Test (ASTM D5182)

The FZG (Forschungsstelle für Zahnräder und Getriebebau) gear test is designed to assess the scuffing load capacity of lubricants. A set of standard spur gears is operated in the test lubricant at a specified speed and temperature, with the load being incrementally increased in stages. After each load stage, the gear teeth are inspected for scuffing (adhesive wear). The failure load stage is the load stage at which significant scuffing occurs. A higher failure load stage indicates better extreme pressure and anti-scuffing properties. While specific comparative FZG data was not available in a tabular format, studies indicate that ashless dithiophosphates can effectively improve the FZG failure level of gear oils.[2]

Mechanisms of Action: A Visual Comparison

The antiwear and extreme pressure properties of both ZDDP and ashless dithiophosphates are attributed to the formation of a protective tribofilm on the metal surfaces under boundary lubrication conditions. However, the composition and formation mechanism of these films differ.

ZDDP Tribofilm Formation

ZDDP molecules decompose under heat and pressure at the asperity contacts. The decomposition products react with the iron surface and the zinc cations to form a complex, glassy tribofilm composed primarily of zinc and iron polyphosphates. This film is sacrificial and continuously replenished, providing a protective barrier that minimizes metal-to-metal contact.

ZDDP_Mechanism ZDDP ZDDP in Lubricant Decomposition Thermal and Mechanical Stress (Heat & Pressure) ZDDP->Decomposition Intermediates Reactive Intermediates (e.g., Dithiophosphoric Acid) Decomposition->Intermediates Tribofilm Protective Tribofilm (Zinc/Iron Polyphosphate Glass) Intermediates->Tribofilm IronSurface Iron/Steel Surface (Fe) IronSurface->Tribofilm

Caption: ZDDP tribofilm formation mechanism.

Ashless this compound Tribofilm Formation

In the absence of a metal cation like zinc, ashless dithiophosphates react directly with the iron of the steel surface. The decomposition process is believed to initiate with the formation of sulfur-containing species (sulfates and sulfides) on the surface, followed by the formation of a protective layer of iron phosphate.[1][3] This tribofilm, while different in composition from that of ZDDP, is also effective in preventing wear and scuffing under boundary lubrication conditions.

Ashless_DTP_Mechanism AshlessDTP Ashless this compound in Lubricant Decomposition Thermal and Mechanical Stress (Heat & Pressure) AshlessDTP->Decomposition SulfurSpecies Initial Reaction: Formation of Iron Sulfates/Sulfides Decomposition->SulfurSpecies PhosphateFormation Subsequent Reaction: Formation of Iron Phosphates SulfurSpecies->PhosphateFormation Tribofilm Protective Tribofilm (Iron Phosphates, Sulfides, Sulfates) PhosphateFormation->Tribofilm IronSurface Iron/Steel Surface (Fe) IronSurface->SulfurSpecies Experimental_Workflow cluster_prep Preparation cluster_testing Tribological Testing cluster_analysis Analysis Formulation Lubricant Formulation (Base Oil + Additive) AW_Test Antiwear Test (e.g., Four-Ball Wear Test) Formulation->AW_Test EP_Test Extreme Pressure Test (e.g., Four-Ball EP, FZG) Formulation->EP_Test Wear_Analysis Wear Scar Measurement and Surface Analysis AW_Test->Wear_Analysis EP_Analysis Determination of P_B, P_D, or Failure Load Stage EP_Test->EP_Analysis Data_Comparison Comparative Data Analysis Wear_Analysis->Data_Comparison Data_comparison Data_comparison EP_Analysis->Data_comparison

References

The Synergistic Alliance: Enhancing Mineral Flotation with Dithiophosphate and Xanthate Mixed Collector Systems

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of mixed collector systems reveals that a synergistic combination of dithiophosphates and xanthates can significantly enhance the efficiency of froth flotation for various sulfide (B99878) ores. This guide presents a comprehensive overview of the performance benefits, underlying mechanisms, and experimental validation of these mixed collector systems, offering valuable insights for researchers and professionals in mineral processing.

The use of mixed collector systems in froth flotation, particularly the combination of dithiophosphates (DTPs) and xanthates, has been shown to offer considerable advantages over the use of individual collectors. These benefits include improved recovery rates, enhanced mineral grades, faster flotation kinetics, and reduced overall reagent consumption.[1][2][3] The synergistic effects arise from complex interactions at the mineral-water and air-water interfaces, leading to a more hydrophobic mineral surface and a more stable froth phase.[4][5]

Performance Comparison: Mixed Systems vs. Single Collectors

Experimental data from various studies consistently demonstrate the superior performance of dithiophosphate and xanthate mixtures in the flotation of a range of sulfide minerals, including those of copper, copper-nickel, and lead, as well as pyrite.

Chalcopyrite (CuFeS₂) Flotation

Studies on copper sulfide ores have highlighted the benefits of mixed collector systems. For instance, in the flotation of a copper sulfide ore from Okiep, a mixture of ethyl xanthate (C2-X) and di-ethyl-dithiophosphate (di-C2-DTP) showed improved copper recovery compared to using either collector alone.[6] Another study on a Nussir copper ore demonstrated that a 3:1 mixture of disecondary butyl this compound (DBD) and sodium isobutyl xanthate (SIBX) resulted in the highest copper grade (24.7%) and recovery (96.3%).[7]

Collector SystemDosage (mol/ton)pHCopper Recovery (%)Copper Grade (%)Reference
Ethyl Xanthate (C2-X)0.0695~9~85~18[8]
Di-ethyl-dithiophosphate (di-C2-DTP)0.0695~9~92~14[8]
90% C2-X : 10% di-C2-DTP0.139Not SpecifiedSuperior to C2-X aloneNot Specified[9]
Disecondary Butyl this compound (DBD)Not SpecifiedNot Specified95.319.4[7]
3:1 DBD : SIBXNot SpecifiedNot Specified96.324.7[7]
Galena (PbS) Flotation

For lead sulfide ores, the combination of xanthates and dithiophosphates has also proven effective. A mixture of diethyl this compound and ethyl xanthate significantly improved both the rate and recovery of pure galena flotation.[8] Research suggests that dithiophosphates can enhance the adsorption of xanthates on the galena surface, leading to increased hydrophobicity.[4]

Collector SystemMineralKey FindingReference
Diethyl this compound + Ethyl XanthateGalenaSignificantly improved rate and recovery.[8]
Di-isobutyl this compound (DTP) + FrotherGalenaSynergistically improved recoveries and attachment probabilities.[4]
Pyrite (FeS₂) Flotation

In the flotation of pyrite, mixed collectors have been shown to enhance performance. Studies have reported that mixtures of xanthate and dithiocarbamate (B8719985) (a related thiol collector) or xanthate and di-iso-butyl this compound (DTP) led to increased mineral hydrophobicity due to synergistic effects.[2]

Collector SystemMineralKey FindingReference
Xanthate + Dithiocarbamate (DTC)PyriteIncreased grade and recovery.[2]
Xanthate + Sodium di-iso-butyl this compound (DTP)PyriteEnhanced flotation performance.[2]

Mechanisms of Synergism

The enhanced performance of mixed this compound and xanthate collector systems is attributed to several synergistic mechanisms occurring at the molecular level.

Enhanced Adsorption and Surface Coverage: One primary mechanism is the increased adsorption of collector molecules onto the mineral surface. It is proposed that the two types of collectors may adsorb on different sites or that the presence of one facilitates the adsorption of the other, leading to a more densely packed and hydrophobic surface layer.[3][10] This can result in a more uniform coverage, enhancing the overall hydrophobicity of the mineral.[5]

Froth Stability: Dithiophosphates are known to exhibit some frothing properties.[3][8] When used in conjunction with xanthates, they can contribute to a more stable froth, which is crucial for carrying the mineral-laden bubbles to the collection launder. This stabilization can lead to improved recovery, especially of coarse particles.[5][6]

Alternative Flotation Enhancement: Some research suggests that dithiophosphates may have an alternative mechanism of flotation enhancement by adsorbing at the air-liquid interface rather than the solid-liquid interface, especially in the presence of a frother.[4] This interaction can enhance the kinetics of film thinning between a bubble and a mineral particle.[4]

Synergistic_Mechanism cluster_collectors Collectors cluster_interfaces Interfaces cluster_effects Synergistic Effects Xanthate Xanthate MineralSurface Mineral-Water Interface Xanthate->MineralSurface Adsorption EnhancedAdsorption Enhanced Adsorption & Surface Coverage Xanthate->EnhancedAdsorption This compound This compound This compound->MineralSurface Adsorption AirWaterInterface Air-Water Interface This compound->AirWaterInterface Adsorption This compound->EnhancedAdsorption FrothStability Improved Froth Stability This compound->FrothStability AirWaterInterface->FrothStability ImprovedHydrophobicity Increased Mineral Hydrophobicity EnhancedAdsorption->ImprovedHydrophobicity FlotationPerformance Enhanced Flotation Performance (Recovery & Grade) FrothStability->FlotationPerformance ImprovedHydrophobicity->FlotationPerformance

Caption: Proposed synergistic mechanisms of mixed this compound and xanthate collectors.

Experimental Protocols

To ensure the reproducibility and comparability of studies on mixed collector systems, standardized experimental protocols are essential.

Batch Flotation Test

The batch flotation test is a fundamental method for evaluating the performance of collector systems.

Objective: To determine the recovery and grade of a valuable mineral from an ore sample under controlled laboratory conditions.

Methodology:

  • Ore Preparation: An ore sample is crushed and ground to a predetermined particle size, typically 80% passing a specific mesh size (e.g., 95 µm).[11]

  • Pulp Preparation: The ground ore is mixed with water in a flotation cell to a specific pulp density (e.g., 35% solids).[11] The pH of the pulp is adjusted to the desired level using reagents like lime or sodium carbonate.

  • Reagent Conditioning:

    • An activator, if required (e.g., copper sulfate (B86663) for sphalerite), is added and the pulp is conditioned for a set time (e.g., 5 minutes).[12]

    • The collector(s) are then added to the pulp. In the case of mixed collectors, the sequence and timing of addition can be critical variables.[10] The pulp is conditioned for another period (e.g., 3 minutes) to allow for collector adsorption.[12]

    • Finally, a frother (e.g., MIBC) is added, followed by a short conditioning time (e.g., 1 minute).[11]

  • Flotation: Air is introduced into the cell at a controlled flow rate to generate bubbles. The mineral-laden froth is collected from the top of the cell at specific time intervals.

  • Analysis: The collected concentrates and the remaining tailings are dried, weighed, and assayed for their mineral content to calculate the recovery and grade.

Caption: Standard workflow for a batch flotation experiment.

Microflotation Test

Microflotation tests are used to study the floatability of pure minerals and to investigate the fundamental interactions between minerals and collectors.

Objective: To assess the flotation response of a single mineral in the presence of specific reagents.

Methodology:

  • Mineral Preparation: A pure mineral sample is ground and screened to a narrow size fraction.

  • Pulp Preparation: A small amount of the pure mineral is suspended in deionized water or a specific electrolyte solution in a microflotation cell.

  • Reagent Addition: The desired collectors and other reagents are added to the suspension, and the pH is adjusted.

  • Flotation: Purified gas (e.g., nitrogen) is bubbled through the suspension for a set period.

  • Analysis: The floated and non-floated mineral fractions are collected, dried, and weighed to determine the percentage of recovery.

Contact Angle Measurement

Contact angle measurements provide a quantitative measure of the hydrophobicity of a mineral surface after treatment with collectors.

Objective: To determine the degree of hydrophobicity induced by collector adsorption.

Methodology:

  • Surface Preparation: A flat, polished surface of the mineral of interest is prepared.

  • Collector Treatment: The mineral surface is immersed in a collector solution for a specific time to allow for adsorption.

  • Measurement: A small air bubble is placed on the submerged mineral surface, and the angle formed between the bubble and the surface is measured using a goniometer. A larger contact angle indicates greater hydrophobicity.

References

Cross-validation of HPLC and GC-MS techniques for analyzing dithiophosphate metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of organophosphate compounds, the accurate and reliable quantification of their dithiophosphate metabolites is of paramount importance. These metabolites can serve as crucial biomarkers for exposure and toxicological assessment. The two most prominent analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides a comprehensive cross-validation of these methods, presenting comparative performance data, detailed experimental protocols, and visualized analytical workflows to assist in selecting the most appropriate technique for specific research needs.

Fundamental Principles: HPLC vs. GC-MS

High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[1][2] For the analysis of this compound metabolites, which are often polar and non-volatile, HPLC is a natural choice.[3] Detection is typically achieved using a mass spectrometer (LC-MS) or a diode array detector (DAD).[1][2]

Gas Chromatography-Mass Spectrometry (GC-MS), conversely, is a powerful technique that separates volatile and thermally stable compounds in the gas phase before detecting them via mass analysis.[1][4] Since this compound metabolites are generally not volatile, a crucial derivatization step is required to increase their volatility and thermal stability, making them amenable to GC-MS analysis.[4][5]

Quantitative Performance Data

The selection of an analytical technique often hinges on its performance characteristics. The following table summarizes key quantitative data for the analysis of this compound and related dialkylphosphate (DAP) metabolites using both HPLC and GC-MS, compiled from various studies.

ParameterHPLC (UFLC-MS/MS)GC-MSNotes
Linearity (r²) > 0.99> 0.99Both techniques demonstrate excellent linearity.[1][6]
Limit of Detection (LOD) 0.0697 ng/mL0.10 - 2.5 ng/mLHPLC-MS/MS can offer superior sensitivity for certain metabolites.[7]
Limit of Quantification (LOQ) 0.2112 ng/mL0.25 - 2.5 ng/mLHPLC-MS/MS can provide lower quantification limits.[7][8]
Accuracy (Recovery %) 93 - 102%92 - 103%Both methods exhibit high and comparable accuracy.[7][8]
Precision (RSD %) < 15%< 20%Both techniques offer good precision, with HPLC showing slightly better repeatability in some cases.[7][8]

Experimental Protocols

Reproducibility and cross-validation of analytical methods rely on detailed experimental protocols. Below are representative methodologies for the analysis of this compound metabolites by GC-MS and HPLC.

GC-MS Protocol for this compound Metabolite Analysis

This protocol involves extraction, derivatization, and subsequent GC-MS analysis.

1. Sample Preparation and Extraction:

  • Matrix: Urine[7]

  • Analytes are extracted from the sample matrix using a solid-phase extraction (SPE) cartridge.[9]

2. Derivatization:

  • The extracted analytes are derivatized on-column with a derivatizing agent such as 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr).[7] This step converts the non-volatile metabolites into volatile derivatives suitable for GC analysis.[4]

  • The reaction is allowed to proceed at room temperature for 1 hour.[7]

3. GC-MS Analysis:

  • Gas Chromatograph: Agilent 6890N or equivalent[7]

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)[7]

  • Injector Temperature: 250°C[7]

  • Carrier Gas: Helium[10]

  • Ionization Mode: Electron Ionization (EI)[10]

  • Mass Spectrometer: A quadrupole or triple quadrupole mass spectrometer is used for detection.[11]

HPLC (UFLC-MS/MS) Protocol for this compound Metabolite Analysis

This protocol is suitable for the direct analysis of this compound metabolites without the need for derivatization.

1. Sample Preparation:

  • Matrix: Urine[7]

  • Urine samples are typically diluted and centrifuged to remove particulate matter before injection.[12]

2. UFLC-MS/MS Analysis:

  • UFLC System: Shimadzu UFLC or equivalent[7]

  • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size)[7]

  • Mobile Phase: A gradient of methanol (B129727) and water containing 0.1% formic acid.[7]

  • Flow Rate: 0.3 mL/min[7]

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in negative electrospray ionization (ESI-) mode.[7]

  • Detection: Multiple Reaction Monitoring (MRM) mode for specific precursor-to-product ion transitions for the this compound metabolites and any internal standards.[7]

Method Comparison and Workflow Visualization

The choice between HPLC and GC-MS for this compound metabolite analysis depends on several factors, including the specific metabolites of interest, the required sensitivity, and the available instrumentation.

HPLC offers the significant advantage of analyzing these polar compounds directly, without the need for a time-consuming and potentially variable derivatization step.[13] This simplifies sample preparation and can lead to higher throughput. The specificity of tandem mass spectrometry (MS/MS) provides excellent selectivity and sensitivity.[7]

GC-MS is a robust and widely established technique.[8] The derivatization step, while adding complexity, allows for the analysis of a broad range of metabolites.[4] The resulting mass spectra are highly reproducible and can be compared against extensive libraries for compound identification.[4]

Below are diagrams illustrating the typical analytical workflows for both techniques.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis Sample Biological Sample (e.g., Urine) Dilution Dilution & Centrifugation Sample->Dilution HPLC HPLC Separation Dilution->HPLC MS MS/MS Detection HPLC->MS Data Data Acquisition & Analysis MS->Data

HPLC-MS/MS Analytical Workflow

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Biological Sample (e.g., Urine) Extraction Solid-Phase Extraction Sample->Extraction Derivatization Derivatization Extraction->Derivatization GC GC Separation Derivatization->GC MS MS Detection GC->MS Data Data Acquisition & Analysis MS->Data

GC-MS Analytical Workflow

Conclusion and Recommendations

Both HPLC-MS/MS and GC-MS are powerful and reliable techniques for the quantification of this compound metabolites.

  • Choose HPLC-MS/MS when:

    • Direct analysis of polar, non-volatile metabolites is preferred.

    • High sensitivity and specificity are required.

    • A simplified sample preparation workflow is desired to increase throughput.

  • Choose GC-MS when:

    • A robust, well-established method is needed.

    • A broad range of metabolites, including those that are less polar, are being analyzed simultaneously.

    • Compound identification through library matching of reproducible mass spectra is a priority.

Ultimately, the optimal choice will depend on the specific analytical needs, sample matrix, and available resources. For comprehensive studies, cross-validation of results between the two techniques can provide the highest level of confidence in the data.

References

Comparative study of dithiophosphate adsorption on different sulfide mineral surfaces

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for researchers in mineral processing and flotation chemistry, this document provides a comparative overview of dithiophosphate adsorption on the surfaces of key sulfide (B99878) minerals: chalcopyrite, galena, sphalerite, and pyrite (B73398). This guide synthesizes experimental data to highlight the selective adsorption properties of this compound collectors, which are critical for the efficient separation of these minerals in froth flotation processes.

Dithiophosphates are a class of sulfur-containing organic compounds widely used as collectors in the flotation of sulfide ores. Their efficacy is rooted in their ability to selectively adsorb onto the surfaces of certain sulfide minerals, rendering them hydrophobic and facilitating their attachment to air bubbles. This selective hydrophobicity is the basis for the separation of valuable minerals from gangue materials. The interaction is generally accepted to be a form of chemical adsorption, leading to the formation of metal-dithiophosphate complexes on the mineral surface.[1][2]

Comparative Flotation Recovery

The selective nature of this compound collectors is evident in the differential flotation recoveries observed for various sulfide minerals under controlled laboratory conditions. The following table summarizes key findings from single mineral flotation experiments, demonstrating the potent collecting power of dithiophosphates for chalcopyrite and galena, and their weaker interaction with pyrite and sphalerite.

MineralCollectorCollector Dosage (mg/L)Pulp pHFlotation Recovery (%)Reference
ChalcopyriteSodium Diisobutyl Dithiophosphinate12896.2[1][3]
PyriteSodium Diisobutyl Dithiophosphinate12813.5[1][3]
GalenaSodium Diisobutyl Dithiophosphinate501191.7[1]
SphaleriteSodium Diisobutyl Dithiophosphinate501116.9[1]
ChalcopyriteS-Allyl-O, O′-Dibutyl Phosphorodithioate8.08.095.2[4]
PyriteS-Allyl-O, O′-Dibutyl Phosphorodithioate8.08.0< 20[4]

Adsorption Density Comparison

The differences in flotation behavior are directly related to the extent of collector adsorption on the mineral surfaces. While comprehensive comparative data is sparse, studies have quantified the adsorption density of this compound on galena and sphalerite, revealing a significantly higher affinity for galena.

MineralCollectorAdsorption Density (mol/m²)Reference
GalenaThis compound1.1[5]
SphaleriteThis compound0.49[5]

This greater than twofold difference in adsorption density for galena compared to sphalerite at the same initial this compound concentration underpins the potential for their differential flotation.[5]

Adsorption Mechanism and Experimental Workflow

The adsorption of this compound onto sulfide mineral surfaces is a complex process involving the interaction of the collector with metal ions at the mineral-water interface. The general mechanism involves the formation of a metal-dithiophosphate complex, which imparts hydrophobicity to the mineral surface. A simplified representation of this process and a typical experimental workflow for its investigation are illustrated in the diagrams below.

cluster_solution Aqueous Phase cluster_surface Sulfide Mineral Surface DTP This compound (DTP⁻) Mineral Sulfide Mineral (M-S) DTP->Mineral Adsorption Adsorbed_DTP Adsorbed DTP (M-DTP) Mineral->Adsorbed_DTP Hydrophobic Surface Formation

This compound adsorption mechanism.

prep Mineral Sample Preparation (Grinding & Sieving) adsorption Adsorption Experiment (Collector Addition) prep->adsorption flotation Microflotation Tests adsorption->flotation analysis Surface Analysis (FTIR, XPS) adsorption->analysis data Data Analysis (Recovery, Adsorption Density) flotation->data analysis->data

Experimental workflow for adsorption studies.

Experimental Protocols

The following are generalized experimental protocols for investigating this compound adsorption on sulfide mineral surfaces, based on methodologies reported in the literature.

1. Mineral Sample Preparation:

  • High-purity mineral samples (e.g., chalcopyrite, galena, sphalerite, pyrite) are crushed and ground.

  • The ground minerals are sieved to obtain a specific particle size fraction, for example, -41 +10 μm.[5]

  • The sized mineral particles are then washed with deionized water to remove fine contaminants and stored under conditions that minimize surface oxidation.

2. Adsorption Experiments:

  • A known mass of the prepared mineral sample (e.g., 0.5 g) is placed in a vessel with a specific volume of deionized water to achieve a desired solid-to-liquid ratio (e.g., 1:100).[5]

  • The pH of the mineral slurry is adjusted to the desired value using solutions of NaOH or HCl.

  • A stock solution of the this compound collector of a known concentration is added to the slurry.

  • The mixture is agitated for a predetermined period (e.g., 25 minutes) to allow for adsorption equilibrium to be reached.[5]

3. Microflotation Tests:

  • Following the adsorption step, the mineral slurry is transferred to a microflotation cell.

  • Air is introduced at a controlled flow rate to generate bubbles.

  • The froth product and the tailings are collected, dried, and weighed.

  • The flotation recovery is calculated based on the mass distribution of the mineral in the froth and tailings.

4. Surface Analysis Techniques:

  • Fourier Transform Infrared Spectroscopy (FTIR): To identify the chemical bonds formed between the this compound collector and the mineral surface, providing evidence of chemisorption.[1][6]

  • X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and chemical state of the elements on the mineral surface, confirming the presence and nature of the adsorbed collector species.[1][6]

This comparative guide underscores the selectivity of this compound collectors, which is fundamental to the successful flotation-based separation of sulfide minerals. The provided data and protocols offer a valuable resource for researchers aiming to optimize flotation processes and develop more effective and selective collector reagents.

References

Ecotoxicity of Dithiophosphates vs. Other Flotation Reagents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of flotation reagents in mineral processing has significant environmental implications. This guide provides a detailed, objective comparison of the ecotoxicity of dithiophosphates and other common flotation reagents, primarily xanthates. The information herein is supported by experimental data to aid in the informed selection of reagents with lower environmental impact.

Quantitative Ecotoxicity Data

The following tables summarize the acute toxicity of various dithiophosphates and xanthates to representative aquatic organisms. The data is presented as LC50 (the concentration of a substance that is lethal to 50% of a test population) and EC50 (the concentration that causes a specific sublethal effect in 50% of a test population). Lower values indicate higher toxicity.

Table 1: Acute Ecotoxicity of Dithiophosphates

CompoundSpeciesEndpointConcentrationExposure TimeReference
Sodium Diethyl DithiophosphateOncorhynchus mykiss (Rainbow Trout)LC50400 - 410 mg/L96 hours[1]
O,O-Diethyl this compoundDaphnia magna (Water Flea)LC500.54 mg/L24 hours[2]
Sodium Diisobutyl this compoundPimephales promelas (Fathead Minnow)LC50> 1,000 mg/L96 hours
Sodium Diisobutyl this compoundDaphnia magna (Water Flea)EC50120 mg/L48 hours

Table 2: Acute Ecotoxicity of Xanthates

CompoundSpeciesEndpointConcentration (mg/L)Exposure Time (hours)
Sodium Isopropyl Xanthate (SIPX)Daphnia magna (Water Flea)LC500.1 - 1.096
Sodium Isopropyl Xanthate (SIPX)Notropis atherinoides (Emerald Shiner)LC500.01 - 0.196
Sodium Isopropyl Xanthate (SIPX)Pimephales promelas (Fathead Minnow)LC500.01 - 0.196
Sodium Ethyl Xanthate (SEX)Daphnia magna (Water Flea)EC50 (immobilisation)0.3524
Sodium Ethyl Xanthate (SEX)Salmo gairdneri (Rainbow Trout)LC501396
Potassium Amyl Xanthate (PAX)Daphnia magna (Water Flea)LC502.248
Sodium Isobutyl Xanthate (SIBX)Daphnia magna (Water Flea)EC50 (immobilisation)~3.624

Experimental Protocols

The ecotoxicity data presented in this guide are primarily derived from standardized acute toxicity tests following OECD (Organisation for Economic Co-operation and Development) guidelines.

OECD Guideline 202: Daphnia sp. Acute Immobilisation Test[2][3][4][5][6]

This test assesses the acute toxicity of substances to Daphnia species, most commonly Daphnia magna.

  • Test Organisms: Juvenile daphnids, less than 24 hours old, are used.

  • Test Design: A static test is typically performed where daphnids are exposed to a range of at least five concentrations of the test substance for 48 hours. A control group with no test substance is run in parallel.

  • Test Conditions:

    • Temperature: 20 ± 2 °C.

    • pH: Maintained between 6.0 and 9.0.

    • Dissolved Oxygen: Maintained above 3 mg/L.

    • Lighting: A 16-hour light and 8-hour dark cycle is common.

  • Observations: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.

  • Endpoint: The primary endpoint is the EC50, the concentration of the test substance that immobilizes 50% of the daphnids after 48 hours of exposure.

OECD Guideline 203: Fish, Acute Toxicity Test[1][7][8][9][10]

This guideline details the procedure for determining the acute lethal toxicity of substances to fish.

  • Test Organisms: Commonly used species include Rainbow Trout (Oncorhynchus mykiss) and Zebrafish (Danio rerio).

  • Test Design: Fish are exposed to the test substance in a series of at least five concentrations for a period of 96 hours. A control group is maintained under identical conditions without the test substance. The test can be static (no renewal of the test solution), semi-static (test solution is renewed at regular intervals), or flow-through.

  • Test Conditions:

    • Temperature: Maintained at a constant, appropriate temperature for the chosen fish species.

    • pH: Kept within a narrow range, typically 6.0 to 8.5.

    • Dissolved Oxygen: Maintained at a concentration of at least 60% of the air saturation value.

  • Observations: Mortalities are recorded at 24, 48, 72, and 96 hours. Any abnormal behavioral or physical changes are also noted.

  • Endpoint: The main endpoint is the LC50, the concentration of the test substance that is lethal to 50% of the test fish within the 96-hour exposure period.

Mechanisms of Toxicity and Signaling Pathways

The toxic effects of dithiophosphates and xanthates on aquatic organisms are mediated by different molecular mechanisms.

Dithiophosphates: Neurotoxicity via Acetylcholinesterase Inhibition

Dithiophosphates are organophosphorus compounds, a class of chemicals known for their neurotoxic effects. Their primary mechanism of toxicity is the inhibition of the enzyme acetylcholinesterase (AChE).

Dithiophosphate_Toxicity cluster_synapse Cholinergic Synapse cluster_toxicity This compound Interference cluster_outcome Toxic Outcome ACh_presynaptic Acetylcholine (B1216132) (ACh) Released ACh_receptor ACh Receptor ACh_presynaptic->ACh_receptor Binds AChE Acetylcholinesterase (AChE) ACh_receptor->AChE ACh released ACh_accumulation ACh Accumulation ACh_receptor->ACh_accumulation Leads to Overstimulation Continuous Nerve Stimulation Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolyzes ACh Inhibited_AChE Inhibited AChE This compound This compound This compound->AChE Inhibits ACh_accumulation->Overstimulation Paralysis_Death Paralysis & Death Overstimulation->Paralysis_Death

Caption: Acetylcholinesterase inhibition by dithiophosphates.

In a healthy synapse, the neurotransmitter acetylcholine (ACh) is released, binds to its receptor to transmit a nerve signal, and is then broken down by acetylcholinesterase (AChE). Dithiophosphates bind to and inhibit AChE, preventing the breakdown of ACh. This leads to an accumulation of ACh in the synapse, causing continuous nerve stimulation, which can result in paralysis and ultimately death of the organism.

Xanthates: Oxidative Stress and General Cellular Toxicity

The toxicity of xanthates is largely attributed to their degradation product, carbon disulfide (CS₂), a known neurotoxin and developmental toxicant.[3] Both xanthates and CS₂ can induce oxidative stress in aquatic organisms.

Xanthate_Toxicity cluster_exposure Exposure & Degradation cluster_cellular_stress Cellular Stress Induction cluster_oxidative_damage Oxidative Damage cluster_outcome Toxic Outcome Xanthate Xanthate CS2 Carbon Disulfide (CS₂) Xanthate->CS2 Degrades to ROS Reactive Oxygen Species (ROS) Generation Xanthate->ROS CS2->ROS Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Protein_Damage Protein Damage ROS->Protein_Damage DNA_Damage DNA Damage ROS->DNA_Damage Cell_Dysfunction Cellular Dysfunction Lipid_Peroxidation->Cell_Dysfunction Protein_Damage->Cell_Dysfunction DNA_Damage->Cell_Dysfunction Immobilization_Death Immobilization & Death Cell_Dysfunction->Immobilization_Death

Caption: Oxidative stress pathway induced by xanthates.

Xanthates and their degradation product, carbon disulfide, can lead to the generation of reactive oxygen species (ROS) within the cells of aquatic organisms. ROS are highly reactive molecules that can damage essential cellular components, including lipids (lipid peroxidation), proteins, and DNA. This widespread cellular damage disrupts normal physiological functions, leading to sublethal effects like immobilization and, at higher concentrations, mortality.

Conclusion

Based on the available acute toxicity data, certain dithiophosphates, such as sodium diethyl this compound, exhibit lower toxicity to fish compared to many xanthates. However, the toxicity to invertebrates like Daphnia magna can be significant. It is crucial to consider the specific type of this compound and the receiving environment when assessing potential ecological risk.

Xanthates, as a class, tend to show high to very high toxicity to a broad range of aquatic organisms. Their degradation to the toxic compound carbon disulfide is a significant concern for their environmental impact.

This guide highlights the importance of considering detailed ecotoxicity data in the selection of flotation reagents. While dithiophosphates may offer a less toxic alternative to xanthates in some applications, a thorough risk assessment based on the specific reagents and local environmental conditions is essential to minimize the ecological footprint of mining operations. Further research into the chronic toxicity and sublethal effects of both classes of compounds is warranted for a more complete understanding of their environmental impact.

References

Benchmarking Novel Dithiophosphate Derivatives: A Comparative Guide to Cytotoxic and Cytoprotective Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic landscape of dithiophosphate and its related derivatives, such as dithiocarbamates, is expanding, revealing a fascinating duality in their application. On one hand, novel derivatives are being engineered as potent cytotoxic agents to combat cancer cells directly. On the other hand, established drugs like Amifostine (B1664874) leverage the unique chemical properties of the this compound group to offer cytoprotection to healthy tissues during rigorous cancer treatments. This guide provides a comparative analysis of these two distinct applications, supported by experimental data, detailed protocols, and a visual representation of the typical drug screening workflow.

Comparative Analysis of Therapeutic Performance

The following tables summarize the performance of novel dithiocarbamate (B8719985) derivatives as cytotoxic agents and the established efficacy of the commercial this compound standard, Amifostine, as a cytoprotective agent.

Table 1: In Vitro Cytotoxicity of Novel Dithiocarbamate Derivatives Against Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.

Compound/DerivativeCancer Cell LineIC50 (µM)
Sugar-Linked Diethyldithiocarbamate (DG-DDC) + Cu2+ Colorectal (H630 WT)5.2 ± 1.7[1]
Drug-Resistant Colorectal (H630 R10)5.3 ± 0.9[1]
Breast (MDA-MB-231)3.62 ± 0.22[1]
Lung (A549)2.79 ± 0.25[1]
4-methylpiperazine-1-carbodithioic acid 3-cyano-3,3-diphenylpropyl ester derivative (3n) Human Leukemia (HL-60)Comparable to lead compound[2]
Human Hepatocellular Carcinoma (Bel-7402)>2-fold higher potency than lead compound[2]
Organotin(IV) Dithiocarbamate Compounds T-lymphoblastic Leukemia (Jurkat E6.1)0.67–0.94[3]
Nanoliposomal Cisplatin and Diallyl Disulfide (Lipo-CDDP/DADS) Breast (MDA-MB-231)12.15 ± 0.45[4]
Lung (A549)14.53 ± 1.67[4]

Note: The data presented is for dithiocarbamate derivatives, which are structurally and functionally related to dithiophosphates. Direct head-to-head IC50 comparisons of novel dithiophosphates with a single commercial standard across multiple cell lines are limited in the reviewed literature.

Table 2: Documented Cytoprotective Efficacy of Amifostine (Ethyol®)

Amifostine is a this compound pro-drug that is converted to its active thiol metabolite, WR-1065, which protects normal tissues from the damaging effects of radiation and chemotherapy. Its efficacy is measured by the reduction in the incidence and severity of treatment-related toxicities.

Protected Tissue/OrganAssociated TreatmentObserved Protective Effect
Bone Marrow Chemotherapy (e.g., Cisplatin, Cyclophosphamide)Reduction in myelotoxicity and neutropenia[5]
Kidneys Chemotherapy (e.g., Cisplatin)Reduction in nephrotoxicity[5]
Salivary Glands Radiation Therapy for Head and Neck CancerReduction in xerostomia (dry mouth)[5]
Mucous Membranes Radiation TherapyReduction in mucositis[5][6]
Skin Radiation TherapySignificant reduction in the severity of acute dermatitis[7]
Normal Cells (in vitro) Paclitaxel (B517696)Reduced cytotoxic effect in normal mouse embryonic fibroblasts, but not in tumor cells[8]

Experimental Protocols

A fundamental experiment for evaluating the cytotoxic potential of new chemical entities is the MTT assay.

Detailed Protocol for MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692). The formazan crystals are then dissolved, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.

Materials:

  • 96-well flat-bottom microplates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)

  • Test compounds (new this compound derivatives) and control drugs (e.g., Cisplatin)

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the new this compound derivatives and a standard anticancer drug (e.g., Cisplatin) in culture medium.

    • After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with untreated cells as a negative control and wells with medium only as a blank.

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition and Incubation:

    • After the treatment period, add 10-20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.

    • Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each treatment concentration relative to the untreated control cells.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.

Mandatory Visualization

The following diagram illustrates a typical workflow for the in vitro screening of novel anticancer drug candidates, a process central to the evaluation of the new this compound derivatives discussed.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Mechanistic Studies cluster_3 Phase 4: Lead Optimization start Start: Hypothesis & Compound Design synthesis Synthesis of Novel this compound Derivatives start->synthesis cell_culture Culturing of Cancer & Normal Cell Lines synthesis->cell_culture treatment Cell Seeding & Treatment with Derivatives cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay ic50 Determine IC50 Values viability_assay->ic50 selectivity Assess Selectivity (Cancer vs. Normal Cells) ic50->selectivity apoptosis Apoptosis Assays (e.g., Annexin V) selectivity->apoptosis cell_cycle Cell Cycle Analysis apoptosis->cell_cycle pathway Target Pathway Analysis cell_cycle->pathway sar Structure-Activity Relationship (SAR) Analysis pathway->sar lead_opt Lead Compound Optimization sar->lead_opt in_vivo Proceed to In Vivo Studies lead_opt->in_vivo end end in_vivo->end End

Caption: Workflow for in vitro screening of new anticancer drug candidates.

References

Safety Operating Guide

Proper Disposal of Dithiophosphates: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe management and disposal of dithiophosphates are critical for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to handle dithiophosphate waste, from initial collection to final disposal, in accordance with safety and regulatory standards.

Immediate Safety and Handling Protocols

Before handling dithiophosphates, ensure all safety measures are in place.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, a lab coat, and in some situations, full-body protective clothing with a breathing apparatus.[1][2][3][4]

  • Ventilation: Conduct all work with dithiophosphates in a well-ventilated area or a certified chemical fume hood to prevent the inhalation of vapors.[1][2][3][4]

  • Emergency Equipment: An eyewash station and a safety shower must be readily accessible in the work area.[2][4]

  • Avoid Contact: Prevent all personal contact with the chemical, including skin and eye contact and inhalation.[1][2][3]

  • Hygienic Practices: Wash hands thoroughly with soap and water after handling. Do not eat, drink, or smoke in areas where dithiophosphates are handled.[1][2]

Quantitative Data for this compound Waste Management

The following table summarizes key quantitative data relevant to the handling and disposal of this compound compounds.

ParameterValue / Information
EPA Hazardous Waste Codes D002: For corrosivity (B1173158) characteristic.[1] U135: For waste containing hydrogen sulfide (B99878) as a residue.[1]
Ecotoxicity of Diethyl this compound Fish LC50 (96 h): 310-330 mg/L (Salmo gairdineri).[1] Daphnia magna LC50 (24 h): 0.54 mg/L (Highly Toxic).[1]
Container Decontamination 5% aqueous sodium hydroxide (B78521) or soda ash solution .[1]
Wastewater Treatment using this compound A study on dipropyl this compound for heavy metal removal showed a >99.9% removal rate for Pb, Cd, Cu, and Hg from a 200 mg/L solution at a pH of 3-6. The optimal quantity of the chelator was 1.2 times the stoichiometric amount, with reaction times of 20-30 minutes.[5]

Step-by-Step Disposal Procedures

The proper disposal of dithiophosphates is a multi-step process involving spill management, waste collection, treatment, and coordination with your institution's Environmental Health and Safety (EHS) department.

Step 1: Spill Management

In the event of a spill, immediate and proper cleanup is crucial.

  • Alert Personnel: Notify emergency responders and inform them of the hazard's location and nature.[1]

  • Evacuate: Clear the area of all personnel and move upwind from the spill.[1][3]

  • Containment: If safe, stop the leak. Prevent the spill from entering drains or waterways using an inert absorbent material such as sand, earth, or vermiculite.[1]

  • Collection: Collect all recoverable product into labeled containers for recycling or disposal. Use non-sparking tools.[1][3]

  • Decontamination: Neutralize the residue. Collect the contaminated absorbent material and seal it in a labeled drum for disposal. Wash the spill area thoroughly, preventing runoff from entering drains.[1]

  • PPE Decontamination: After the cleanup, decontaminate all protective clothing and equipment before storage and reuse.[1]

Step 2: Waste Collection and Segregation

Proper segregation and containment of this compound waste are mandatory.

  • Liquid Waste:

    • Collect all this compound solutions in a designated, sealed, and properly labeled waste container.[4]

    • The container must be compatible with the waste; glass is generally suitable.[4]

    • Label the container clearly with "Hazardous Waste," the chemical name "this compound," and list all other components in the waste stream.[4][6][7]

  • Solid Waste:

    • Collect contaminated materials such as gloves, absorbent pads, and weighing papers in a separate, sealed, and clearly labeled solid waste container.[4]

    • Label this container "Hazardous Waste" and specify "this compound Contaminated Debris."[4]

Step 3: Chemical Treatment and Neutralization

Important: Do not attempt to neutralize this compound waste unless you are following a specific, validated protocol approved by your institution's EHS department.[4] The following are general treatment methods cited in safety literature.

  • Neutralization: A suggested treatment involves neutralization with soda-ash or soda-lime.[1]

  • Oxidation: Related sulfur compounds like thiols can be destroyed by oxidation with sodium hypochlorite (B82951) to form sulfonic acid.[8] This method may be adaptable but requires validation.

Step 4: Final Disposal

Final disposal must be conducted through official channels and in compliance with all regulations.

  • Consult Authority: Contact your institution's EHS or a certified waste management authority for guidance.[1]

  • Prohibited Disposal: Never dispose of dithiophosphates down the drain or in the regular trash.[4][7]

  • Approved Methods: Approved disposal methods for treated or collected this compound waste include:

    • Incineration: Controlled incineration in a licensed facility, potentially with flue gas scrubbing.[1][3]

    • Landfill: Burial in a licensed and authorized landfill.[1]

    • Chemical Destruction Plant: Removal to a facility that specializes in chemical destruction.[3]

Experimental Protocol: Decontamination of Empty Containers

This procedure details the standard method for decontaminating containers that held dithiophosphates before their disposal.

Objective: To neutralize residual this compound in empty containers to ensure they can be safely disposed of or recycled.

Materials:

  • Empty this compound container

  • 5% aqueous sodium hydroxide (NaOH) or soda ash (Na₂CO₃) solution

  • Water (distilled or deionized)

  • Appropriate PPE (gloves, safety goggles, lab coat)

Procedure:

  • Perform the entire procedure within a chemical fume hood.

  • Prepare a 5% (w/v) solution of either sodium hydroxide or soda ash.

  • Triple Rinse:

    • Add a small amount of the 5% decontamination solution to the empty container, ensuring the entire inner surface is wetted.

    • Securely cap and shake the container.

    • Empty the rinsate into a designated hazardous waste container for corrosive liquids.[1][7]

    • Repeat this rinsing step two more times.

  • Final Water Rinse: After the third decontamination rinse, rinse the container thoroughly with water.

  • Drying and Disposal: Allow the container to air dry completely. Once dry, it may be disposed of in the trash or recycled, depending on institutional policies. Puncture the container to prevent reuse.[1][7]

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste.

DithiophosphateDisposal start This compound Waste Generated spill Spill Occurs start->spill No spill_manage Spill Management Protocol: 1. Alert & Evacuate 2. Contain Spill 3. Collect Residue start->spill_manage Yes collect_waste Collect Waste in Labeled, Compatible Container spill->collect_waste No spill->spill_manage Yes segregate Segregate Liquid & Solid Waste collect_waste->segregate storage Store Securely in Designated Waste Area segregate->storage spill_manage->collect_waste treatment In-Lab Treatment? (EHS Approved Protocol Only) storage->treatment ehs_contact Contact EHS for Pickup & Disposal Guidance final_disposal Final Disposal by Certified Vendor (Incineration or Landfill) ehs_contact->final_disposal treatment->ehs_contact No neutralize Neutralize/Decontaminate (e.g., Soda Ash) treatment->neutralize Yes neutralize->ehs_contact

Caption: Workflow for the safe disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dithiophosphate
Reactant of Route 2
Dithiophosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.